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  • Product: 4,4-Dimethyl-2-oxohex-5-enoic acid
  • CAS: 217195-73-8

Core Science & Biosynthesis

Foundational

Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Dithiane-Mediated Umpolung Strategy

As drug development and complex molecule synthesis evolve, the demand for highly specific, sterically encumbered aliphatic building blocks has surged. The compound 4,4-dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis evolve, the demand for highly specific, sterically encumbered aliphatic building blocks has surged. The compound 4,4-dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) presents a unique synthetic challenge: it features a terminal alkene adjacent to a gem-dimethyl center, capped by a highly reactive α -keto acid moiety.

Standard enolate alkylations fail here due to the severe steric hindrance of the quaternary carbon and the propensity of α -keto acids to undergo spontaneous decarboxylation under harsh oxidative conditions. As a Senior Application Scientist, I have designed this whitepaper to bypass these pitfalls. We will utilize a highly robust, five-step synthetic cascade anchored by a [1] and a [2].

Retrosynthetic Logic & Strategic Rationale

To construct this framework without isomerizing the terminal double bond or degrading the α -keto acid, we must disconnect the molecule strategically.

Retrosynthesis Target 4,4-Dimethyl-2-oxohex-5-enoic acid Dithiane 1,3-Dithiane-2-carboxylic acid Target->Dithiane Umpolung Disconnection Aldehyde 3,3-Dimethylpent-4-enal Dithiane->Aldehyde Thioacetalization Ester Ethyl 3,3-dimethylpent-4-enoate Aldehyde->Ester Reduction Prenyl Prenyl Alcohol + Orthoacetate Ester->Prenyl Johnson-Claisen

Retrosynthetic pathway highlighting the umpolung disconnection and Claisen rearrangement.

Mechanistic Causality behind the Route
  • The Gem-Dimethyl Alkene Motif: Attempting to alkylate an α -keto ester with a 3,3-dimethylallyl halide leads predominantly to SN​2′ attack or elimination. Instead, we employ the Johnson-Claisen Rearrangement . By reacting prenyl alcohol with triethyl orthoacetate, the [3,3]-sigmatropic shift stereospecifically translates the allylic alcohol into a γ,δ -unsaturated ester, perfectly installing the gem-dimethyl group adjacent to the new terminal alkene.

  • The α -Keto Acid Installation: Oxidizing an α -hydroxy acid to an α -keto acid often triggers oxidative decarboxylation. To prevent this, we utilize Corey-Seebach Umpolung [3]. By converting the intermediate aldehyde into a 1,3-dithiane, we invert the polarity of the carbonyl carbon (making it nucleophilic). Lithiation and subsequent trapping with CO2​ directly installs the carboxylate. Mild oxidative deprotection unveils the α -keto acid intact.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to the next step.

Step 1: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl 3,3-dimethylpent-4-enoate.

  • Reaction: Charge a flame-dried round-bottom flask with 3-methylbut-2-en-1-ol (prenyl alcohol, 1.0 eq) and triethyl orthoacetate (4.0 eq). Add a catalytic amount of propionic acid (0.05 eq).

  • Conditions: Equip the flask with a distillation apparatus. Heat the mixture to 130–140 °C. Maintain heating until the theoretical volume of ethanol byproduct is distilled off (approx. 12 hours).

  • Workup: Cool to room temperature. Remove excess triethyl orthoacetate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: 1 H NMR must show the disappearance of the allylic CH2​ doublet (~4.1 ppm) and the appearance of a terminal alkene multiplet (5.8 ppm, 1H; 5.0 ppm, 2H) and a singlet for the isolated CH2​ (2.3 ppm).

Step 2: DIBAL-H Reduction

Objective: Synthesis of 3,3-Dimethylpent-4-enal.

  • Reaction: Dissolve the ester from Step 1 in anhydrous dichloromethane (DCM) (0.2 M). Cool to -78 °C under argon.

  • Conditions: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.05 eq) over 30 minutes. Stir at -78 °C for 2 hours.

  • Workup: Quench meticulously at -78 °C with methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously until two clear phases form. Extract with DCM, dry over MgSO4​ , and concentrate.

  • Validation Checkpoint: IR spectroscopy must confirm the shift of the carbonyl stretch from ~1735 cm −1 (ester) to ~1720 cm −1 (aldehyde). 1 H NMR must reveal a sharp aldehyde proton singlet at ~9.7 ppm.

Step 3: Thioacetalization

Objective: Synthesis of 2-(2,2-Dimethylbut-3-en-1-yl)-1,3-dithiane.

  • Reaction: Dissolve the aldehyde in anhydrous DCM (0.3 M). Add 1,3-propanedithiol (1.1 eq).

  • Conditions: Cool to 0 °C. Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.2 eq). Stir at room temperature for 4 hours.

  • Workup: Quench with 10% aqueous NaOH to remove excess dithiol. Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: 1 H NMR will show the complete disappearance of the aldehyde proton and the emergence of the characteristic dithiane methine triplet at ~4.0 ppm.

Step 4: Lithiation and Carboxylation

Objective: Synthesis of 2-(2,2-Dimethylbut-3-en-1-yl)-1,3-dithiane-2-carboxylic acid.

  • Reaction: Dissolve the dithiane in anhydrous THF (0.1 M). Cool to -78 °C under argon.

  • Conditions: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 1.5 hours to form the 2-lithio-1,3-dithiane. Bubble rigorously dried CO2​ gas through the solution for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with water. Extract unreacted starting material with diethyl ether. Acidify the aqueous layer to pH 2 with 1M HCl, then extract the product with EtOAc. Dry and concentrate.

  • Validation Checkpoint: Acid-base extraction guarantees isolation of the carboxylic acid. IR shows a broad O-H stretch (2500–3300 cm −1 ).

Step 5: Oxidative Deprotection

Objective: Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid.

  • Reaction: Dissolve the dithiane-carboxylic acid in a mixture of Acetonitrile/Water (4:1, 0.05 M).

  • Conditions: Add N-Bromosuccinimide (NBS, 4.0 eq) and Silver Nitrate ( AgNO3​ , 1.1 eq) at 0 °C. Stir for 15 minutes. (This mild oxidative cleavage prevents decarboxylation [4]).

  • Workup: Quench with saturated aqueous Na2​SO3​ . Filter through Celite to remove silver salts. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via reverse-phase prep-HPLC if necessary.

  • Validation Checkpoint: 13 C NMR is definitive: observe the α -keto carbon at ~200 ppm and the carboxylic acid carbon at ~160 ppm. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass for C8​H12​O3​ ([M-H] = 155.0714).

Forward Synthesis Workflow

ForwardSynthesis Step1 Prenyl Alcohol + Triethyl Orthoacetate Step2 Ethyl 3,3-dimethylpent-4-enoate Step1->Step2 Propionic acid, 130°C (Johnson-Claisen) Step3 3,3-Dimethylpent-4-enal Step2->Step3 DIBAL-H, -78°C (Reduction) Step4 2-(2,2-Dimethylbut-3-en-1-yl)-1,3-dithiane Step3->Step4 1,3-Propanedithiol, BF3·OEt2 (Thioacetalization) Step5 Dithiane-2-carboxylic acid intermediate Step4->Step5 1. n-BuLi, -78°C | 2. CO2 (Carboxylation) Step6 4,4-Dimethyl-2-oxohex-5-enoic acid Step5->Step6 NBS, AgNO3, H2O (Oxidative Deprotection)

Step-by-step forward synthetic workflow detailing reagents and conditions.

Process Metrics & Quantitative Data

To facilitate scale-up and process chemistry evaluations, the quantitative metrics for this route are summarized below.

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Key Purification
1 Johnson-ClaisenTriethyl orthoacetate, Propionic acid130 - 14012.082 - 88%Vacuum Distillation
2 ReductionDIBAL-H, Toluene/DCM-782.090 - 95%Rochelle's Salt Wash
3 Thioacetalization1,3-Propanedithiol, BF3​⋅OEt2​ 0 to 254.085 - 90%Base Wash (NaOH)
4 Carboxylationn-BuLi, CO2​ (gas), THF-78 to 252.575 - 80%Acid-Base Extraction
5 DeprotectionNBS, AgNO3​ , CH3​CN/H2​O 00.2565 - 70%Prep-HPLC / Celite
Total Linear Synthesis --~21 ~30 - 38% -

Note: The overall yield of ~35% over 5 steps is highly efficient for the synthesis of a sterically hindered, sensitive α -keto acid.

References

  • Title: Claisen Rearrangement over the Past Nine Decades Source: Chemical Reviews, 2004, 104, 5, 2939–3002. URL: [Link]

  • Title: Carbanions of 1,3-Dithianes. Reagents for C–C Bond Formation by Nucleophilic Displacement and Carbonyl Addition Source: Angewandte Chemie International Edition in English, 1965, 4, 1075-1077. URL: [Link]

  • Title: Umpolung of the Reactivity of Carbonyl Compounds Through Sulfur-Containing Reagents Source: Synthesis, 1977, 6, 357-402. URL: [Link]

  • Title: A mild and efficient method for the cleavage of thioacetals Source: Tetrahedron Letters, 1989, 30, 3, 287-290. URL: [Link]

Exploratory

4,4-Dimethyl-2-oxohex-5-enoic acid chemical properties

Title: Technical Whitepaper: Chemical Properties and Synthetic Utility of 4,4-Dimethyl-2-oxohex-5-enoic Acid Executive Summary In the landscape of advanced pharmaceutical synthesis, highly functionalized aliphatic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Chemical Properties and Synthetic Utility of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Executive Summary

In the landscape of advanced pharmaceutical synthesis, highly functionalized aliphatic building blocks are critical for assembling complex molecular architectures. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a specialized, trifunctional intermediate characterized by an alpha-keto acid motif, a terminal olefin, and a sterically demanding gem-dimethyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows. As a proven intermediate in the synthesis of nonsteroidal gestagens[1], mastering its chemoselective manipulation is essential for drug development professionals.

Structural Profiling and Physicochemical Data

The reactivity of 4,4-dimethyl-2-oxohex-5-enoic acid is dictated by the electronic decoupling of its functional groups. The C4 gem-dimethyl center acts as an insulating node that prevents extended conjugation between the C5-C6 alkene and the C2 carbonyl, while simultaneously inducing a pronounced Thorpe-Ingold effect.

The core physicochemical parameters and regulatory hazard classifications are summarized below, derived from authoritative substance databases[2],[3]:

PropertyValue
IUPAC Name 4,4-dimethyl-2-oxohex-5-enoic acid
CAS Registry Number 217195-73-8
Molecular Formula C8H12O3
Monoisotopic Mass 156.0786 Da
Predicted CCS ([M-H]-) 131.3 Ų
SMILES CC(C)(CC(=O)C(=O)O)C=C
Hazard Classifications Skin Corr. 1B (H314), Acute Tox. 4 (H302), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Reactivity Nodes

To deploy this molecule effectively in a synthetic route, one must understand the orthogonal nature of its three primary structural features:

  • The Alpha-Keto Acid Core: The C2 carbonyl is highly electrophilic due to the adjacent electron-withdrawing carboxylate. It is highly susceptible to nucleophilic attack (e.g., reductive amination) and can serve as a radical precursor via transition-metal-catalyzed decarboxylative cross-coupling.

  • The Terminal Olefin: The unhindered C5-C6 double bond acts as a versatile pi-nucleophile, primed for late-stage functionalization such as olefin cross-metathesis, hydroboration, or oxidative cleavage.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): Causality Note: The bulky methyl groups at C4 restrict the conformational degrees of freedom of the C3-C4 and C4-C5 bonds. This steric bulk shields the C3 methylene protons, suppressing unwanted enolization that could lead to alpha-racemization or aldol condensation side-reactions. Furthermore, it pre-organizes the carbon backbone, thermodynamically favoring cyclization events if the alkene and ketone are cross-linked.

Reactivity Core 4,4-Dimethyl-2-oxohex-5-enoic acid Keto Alpha-Keto Acid Electrophile Core->Keto Alkene Terminal Alkene Pi-Nucleophile Core->Alkene Gem Gem-Dimethyl Thorpe-Ingold Effect Core->Gem RedAm Reductive Amination Keto->RedAm Metathesis Cross-Metathesis Alkene->Metathesis Conform Conformational Locking Gem->Conform

Caption: Orthogonal reactivity nodes of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to ensure chemoselectivity, leveraging the molecule's unique steric and electronic environment.

Protocol A: Chemoselective Reductive Amination

Objective: Conversion of the alpha-keto acid into an unnatural alpha-amino acid derivative without reducing the terminal olefin or over-reducing the ketone.

  • Imine Formation: In a flame-dried flask under N2, dissolve 4,4-dimethyl-2-oxohex-5-enoic acid (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 eq) dropwise.

    • Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the highly electrophilic C2 carbonyl and a water scavenger. This drives the equilibrium toward the imine without requiring harsh, high-temperature Dean-Stark conditions that could isomerize or degrade the terminal olefin.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium cyanoborohydride (NaBH3CN, 1.5 eq) dissolved in minimal methanol.

    • Causality: NaBH3CN is chosen over NaBH4 because it is chemoselective at slightly acidic pH. It reduces the protonated iminium species rapidly while leaving the unreacted alpha-keto carbonyl untouched, preventing the formation of an alpha-hydroxy acid byproduct.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via LC-MS.

    • System Logic: The reaction is deemed complete only when the starting material peak (m/z 155.07 [M-H]-)[3] is fully depleted. If the peak persists, stir for an additional 2 hours at room temperature before proceeding.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4Cl. Filter the resulting suspension through a pad of Celite to remove precipitated titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

ProtocolA Step1 1. Imine Formation Reagent: Amine + Ti(OiPr)4 Causality: Lewis acid activation Step2 2. Chemoselective Reduction Reagent: NaBH3CN (0°C) Causality: Prevents ketone over-reduction Step1->Step2 Step3 3. Validation Checkpoint Method: LC-MS (m/z 155 [M-H]-) Causality: Confirms full conversion Step2->Step3 Step4 4. Quench & Isolate Reagent: NH4Cl (aq) / EtOAc Causality: Breaks Ti-complexes Step3->Step4

Caption: Workflow for the chemoselective reductive amination of the alpha-keto motif.

Protocol B: Olefin Cross-Metathesis for Chain Extension

Objective: Extend the aliphatic chain via the terminal olefin while preserving the alpha-keto acid moiety.

  • Catalyst Loading: Dissolve the substrate (1.0 eq) in strictly degassed dichloromethane (DCM) to a concentration of 0.05 M. Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Causality: Degassing prevents the oxidative degradation of the ruthenium alkylidene complex. Grubbs II is explicitly selected over Grubbs I due to its robust tolerance for coordinating functional groups like the unprotected alpha-keto acid.

  • Cross-Coupling: Add the electron-deficient coupling partner (e.g., methyl acrylate, 3.0 eq). Heat the mixture to reflux (40°C) for 12 hours.

  • Validation Checkpoint (Self-Validation): Evaporate a small aliquot and analyze via crude 1H NMR.

    • System Logic: Monitor the disappearance of the terminal olefin multiplet at δ 5.0-5.8 ppm and the emergence of the internal trans-olefin protons at δ 6.5-7.0 ppm. Proceed to quench only when the terminal olefin signals integrate to <5% relative to the gem-dimethyl singlet.

  • Catalyst Quench: Add an excess of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium species to form a thermodynamically stable, unreactive Fischer carbene. This terminates the catalytic cycle and prevents unwanted double-bond migration during subsequent silica gel purification.

Safety, Handling, and Regulatory Compliance

Due to the presence of the alpha-keto acid, 4,4-dimethyl-2-oxohex-5-enoic acid is classified under Skin Corr. 1B (H314) [2]. It causes severe skin burns and eye damage. Furthermore, it carries an Acute Tox. 4 (H302) designation, indicating it is harmful if swallowed[2].

  • Handling Directives: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-layered) and chemical splash goggles are mandatory.

  • Storage: Store under an inert atmosphere (Argon or N2) at 2-8°C to prevent slow oxidative degradation of the terminal olefin and decarboxylation of the alpha-keto acid.

References

  • PubChemLite - 4,4-dimethyl-2-oxohex-5-enoic acid (C8H12O3)
  • 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information Source: NextSDS URL
  • US6344454B1 - Nonsteroidal gestagens Source: Google Patents URL

Sources

Foundational

Comprehensive Physicochemical Profiling of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Technical Guide for Drug Development

Executive Summary 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly specialized aliphatic α -keto acid utilized primarily as a critical intermediate in the synthesis of nonsteroidal gestagens and glucocor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly specialized aliphatic α -keto acid utilized primarily as a critical intermediate in the synthesis of nonsteroidal gestagens and glucocorticoid receptor modulators[1]. Due to its unique structural motifs—a terminal alkene, a sterically demanding gem-dimethyl group, and a highly polar α -keto acid moiety—characterizing its physical properties requires rigorous, self-validating analytical frameworks.

This whitepaper provides an authoritative guide on the physicochemical profiling of this compound, detailing the causality behind its physical behavior and the field-proven protocols necessary for its accurate characterization.

Structural Architecture & Physicochemical Causality

The physical properties of 4,4-dimethyl-2-oxohex-5-enoic acid are dictated by the interplay of its three primary functional groups. As an application scientist, it is crucial to understand why the molecule behaves the way it does before attempting to measure it:

  • α -Keto Acid Moiety: The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect on the carboxylic acid. This significantly lowers its pKa compared to standard aliphatic acids (e.g., acetic acid). Furthermore, this moiety acts as a bidentate hydrogen-bond donor/acceptor, driving strong intermolecular associations that elevate the theoretical boiling point.

  • Gem-Dimethyl Group (C4 Position): This bulky group induces the Thorpe-Ingold effect, restricting the conformational flexibility of the carbon backbone. This steric bulk increases the molecule's lipophilicity (LogP) by shielding the polar core from solvent interactions, while simultaneously disrupting crystal lattice packing, which typically results in a lower melting point[2].

  • Terminal Alkene (C5-C6): The double bond introduces a site of unsaturation that marginally decreases overall density. More importantly, it serves as a focal point for auto-oxidation, necessitating specific handling protocols under inert atmospheres to maintain physical phase integrity.

Quantitative Physicochemical Profile

Because specialized intermediates often lack exhaustive empirical databases, predictive modeling combined with targeted empirical validation is standard practice. The following table synthesizes the established and structurally derived physical properties of the compound[2][3][4].

PropertyValue (Predicted / Empirical)Mechanistic Rationale & Notes
Molecular Formula C8H12O3Contains terminal alkene, gem-dimethyl, and α -keto acid[2].
Molecular Weight 156.18 g/mol Verified via mass spectrometry profiling[4].
CAS Number 217195-73-8Primary chemical identifier[3].
pKa ~2.2 – 2.5Stronger than aliphatic acids due to the adjacent electron-withdrawing carbonyl group.
LogP (Octanol/Water) ~1.8Lipophilicity driven by the gem-dimethyl backbone, offset by the highly polar α -keto acid.
Boiling Point ~240–260°C (Decomposes)High theoretical BP due to strong hydrogen bonding; prone to decarboxylation before boiling.
Density ~1.08 g/cm³Typical for oxygenated aliphatic compounds with moderate branching.
Hazard Profile Skin Corr. 1B, Eye Irrit. 2AHighly corrosive and irritating due to high acidity (H314, H319)[3].

Mechanistic Pathways: Reactivity & Stability

Understanding the physical stability of 4,4-dimethyl-2-oxohex-5-enoic acid is paramount for accurate characterization. α -Keto acids are notoriously susceptible to oxidative decarboxylation, especially under thermal stress or in the presence of peroxides. Concurrently, the terminal alkene is prone to auto-oxidation. When designing physical characterization assays, one must account for these degradation pathways to prevent misinterpreting a chemical decomposition event as a physical phase transition.

Reactivity A 4,4-Dimethyl-2-oxohex-5-enoic acid B Oxidative Decarboxylation A->B Alpha-Keto Cleavage C Alkene Oxidation A->C Alkene Addition D 3,3-Dimethylpent-4-enoic acid + CO2 B->D -CO2 E Epoxide / Diol Derivatives C->E [O] insertion

Caption: Reactivity pathways of 4,4-Dimethyl-2-oxohex-5-enoic acid under oxidative conditions.

Self-Validating Experimental Protocols

As a standard of scientific integrity, analytical protocols must be self-validating —meaning the data generated inherently proves the validity of the method and rules out artifacts.

Protocol A: pKa Determination via Gran-Plot Potentiometric Titration

Causality: Standard inflection-point titrations fail for α -keto acids because their low pKa (~2.2) causes the buffering region to overlap with the solvent's leveling effect. We employ a Gran plot transformation to linearize the data, which inherently validates the Nernstian response of the electrode and ensures accuracy.

Workflow S1 Sample Prep (Inert Atmosphere) S2 Potentiometric Titration (0.1M NaOH) S1->S2 S3 Gran Plot Analysis (Data Transformation) S2->S3 S4 pKa Determination (Self-Validated) S3->S4

Caption: Self-validating potentiometric workflow for accurate pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of 4,4-dimethyl-2-oxohex-5-enoic acid in 50 mL of degassed, deionized water (18.2 MΩ·cm) under an argon atmosphere to prevent alkene auto-oxidation.

  • Ionic Strength Adjustment: Add 0.15 M KCl to maintain a constant activity coefficient throughout the titration.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator equipped with a high-response glass electrode. Dispense in precise 0.05 mL increments.

  • Data Transformation (Self-Validation): Plot the Gran function ( Vb​×10−pH ) against the volume of titrant ( Vb​ ). A strictly linear pre-equivalence region confirms the absence of interfering degradation products and validates the calculated pKa.

Protocol B: Thermal Stability and Boiling Point Profiling via TGA-DSC

Causality: Attempting to determine the boiling point of an α -keto acid via standard capillary methods often yields false values due to concurrent decarboxylation. A coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) system isolates physical phase transitions from chemical degradation.

Step-by-Step Methodology:

  • Crucible Loading: Load 5.0 mg of the analyte into an aluminum crucible. Seal with a pin-holed lid to allow gas escape while maintaining internal vapor pressure.

  • Atmosphere Control: Purge the furnace with dry nitrogen at 50 mL/min to suppress oxidative degradation of the terminal alkene.

  • Thermal Ramp: Heat from 25°C to 350°C at a strict rate of 10°C/min.

  • Interpretation & Self-Validation:

    • Monitor the DSC heat flow. An endothermic peak without concurrent mass loss on the TGA curve indicates a pure phase transition (melting or boiling).

    • An endothermic peak accompanied by a ~28.2% mass loss on the TGA explicitly indicates decarboxylation (loss of CO2​ , 44.01 g/mol out of 156.18 g/mol ). This theoretical mass match self-validates the decomposition mechanism, proving the observed "boiling point" is actually a thermal degradation point.

References

  • Source: nextsds.
  • PubChemLite - 4,4-dimethyl-2-oxohex-5-enoic acid (C8H12O3)
  • Source: nih.
  • Source: google.

Sources

Exploratory

Structure Elucidation of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Comprehensive Analytical Guide

Executive Summary 4,4-Dimethyl-2-oxohex-5-enoic acid (C₈H₁₂O₃) is a highly functionalized aliphatic compound characterized by an α -keto acid moiety, a sterically hindered quaternary carbon, and a terminal alkene. Molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethyl-2-oxohex-5-enoic acid (C₈H₁₂O₃) is a highly functionalized aliphatic compound characterized by an α -keto acid moiety, a sterically hindered quaternary carbon, and a terminal alkene. Molecules with such dense functionalization are frequently encountered as metabolic intermediates, degradation products, or synthetic building blocks in drug development.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, multi-modal analytical strategy for the structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide establishes a self-validating workflow that unambiguously assigns the carbon backbone and confirms connectivity across NMR-silent quaternary centers.

Strategic Analytical Workflow (The "Why")

Structure elucidation is not merely a sequence of tests; it is a logical deduction process where each technique relies on the causality of the previous one.

  • HRMS (The Foundation): We initiate the workflow with Electrospray Ionization Time-of-Flight (ESI-TOF) MS in negative mode. Because the molecule contains an α -keto acid, it readily deprotonates to form a stable [M-H]⁻ ion. High-resolution mass spectrometry provides precise mass measurements with accuracy up to four decimal places, which is critical for establishing the exact elemental composition and ruling out the presence of nitrogen or sulfur[1].

  • 1D NMR (The Components): Proton (¹H) and Carbon (¹³C) NMR act as our primary inventory tools. ¹H NMR quantifies the proton environments (e.g., identifying the isolated gem-dimethyl groups), while ¹³C NMR reveals the electronic environments of the eight carbons, specifically distinguishing the two highly deshielded carbonyls. NMR chemical shifts must be reported in accordance with IUPAC recommendations to ensure reproducibility[2].

  • 2D NMR (The Assembly): The quaternary carbon (C4) and the ketone (C2) break the continuous proton-proton spin system, rendering standard COSY insufficient for full backbone assembly. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here. By detecting long-range ¹³C-¹H couplings (²J and ³J), HMBC bridges the isolated structural islands (the methyls, the C3 methylene, and the alkene).

  • FT-IR (Orthogonal Validation): IR spectroscopy provides orthogonal confirmation of the functional groups, specifically differentiating the stretching frequencies of the α -ketone and the carboxylic acid, while confirming the presence of the hydroxyl group.

ElucidationWorkflow Start 4,4-Dimethyl-2-oxohex-5-enoic acid (Unknown Sample) HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS Formula Molecular Formula C8H12O3 (3 DBE) HRMS->Formula Mass Accuracy < 5 ppm NMR1D 1D NMR (1H & 13C) Chemical Shifts & Integrals Formula->NMR1D Fragments Functional Groups (Alkene, Ketone, Acid, Methyls) NMR1D->Fragments NMR2D 2D NMR (HSQC, HMBC, COSY) Spin Systems & Long-Range J Fragments->NMR2D Connectivity Carbon Backbone Connectivity (C1 to C6) NMR2D->Connectivity HMBC / COSY IR FT-IR Spectroscopy Orthogonal C=O / O-H Confirmation Connectivity->IR Final Final Structure Elucidated 4,4-Dimethyl-2-oxohex-5-enoic acid IR->Final Structural Validation

Figure 1: Strategic analytical workflow for the structure elucidation of the target molecule.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Sample Preparation
  • Purity Assessment: Verify sample purity is >95% via LC-UV at 210 nm prior to structural analysis.

  • NMR Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • HRMS Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) modified with 0.1% formic acid.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument Setup: Utilize a Quadrupole Time-of-Flight (Q-TOF) or FT-ICR mass spectrometer[3].

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Calibration: Perform external mass calibration using a sodium formate solution, followed by continuous infusion of Leucine Enkephalin as an internal lock mass to maintain mass accuracy < 2 ppm.

  • Acquisition: Acquire data over an m/z range of 50–1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe for enhanced sensitivity. Maintain sample temperature at 298 K.

  • ¹H NMR: Acquire 16 scans with a 30° pulse angle, 2-second relaxation delay, and 64k data points.

  • ¹³C NMR: Acquire 1024 scans using power-gated proton decoupling (WALTZ-16) to prevent NOE-induced integration skewing.

  • 2D HSQC: Acquire phase-sensitive ¹H-¹³C HSQC to distinguish CH₃/CH (positive phase) from CH₂ (negative phase).

  • 2D HMBC: Optimize the pulse sequence for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Acquire 256 t1 increments with 32 scans per increment.

FT-IR Spectroscopy
  • Instrument Setup: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Apply atmospheric compensation for H₂O and CO₂.

Data Integration & Structure Elucidation (The "How")

Elemental Composition Determination

Structural elucidation demands using MS instruments capable of accurate mass measurements to determine the elemental composition of an analyte[3].

Table 1: HRMS Data (ESI-TOF, Negative Mode)

Ion SpeciesExperimental m/zTheoretical m/zMass Error (ppm)Elemental CompositionDBE
[M-H]⁻155.0714155.07140.0C₈H₁₁O₃3.5 (3 for neutral)
[M-CO₂-H]⁻111.0815111.08150.0C₇H₁₁O2.5

Causality Check: The Double Bond Equivalent (DBE) of 3 dictates the presence of three rings or double bonds. This perfectly sets the stage for NMR interpretation.

Carbon Backbone Assembly via NMR

The integration of 1D and 2D NMR data is summarized below.

Table 2: 1D and 2D NMR Spectroscopic Data (600 MHz, CDCl₃)

PositionGroup¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz), Int.COSYHMBC (¹H → ¹³C)
1 COOH161.510.50, br s, 1H--
2 C=O197.2---
3 CH₂46.82.95, s, 2H-C1, C2, C4, C5, 4-Me
4 Cq39.5---
5 CH=145.25.90, dd, J=17.5, 10.5, 1HH6a, H6bC3, C4, C6, 4-Me
6a =CH₂112.45.10, d, J=17.5, 1H (trans)H5C4, C5
6b =CH₂112.45.05, d, J=10.5, 1H (cis)H5C4, C5
4-Me (x2)CH₃27.31.15, s, 6H-C3, C4, C5

Logical Deduction Steps:

  • Functional Group Validation: The ¹³C NMR spectrum reveals two carbonyls at 197.2 ppm (ketone) and 161.5 ppm (carboxylic acid), plus an alkene system at 145.2 and 112.4 ppm. This accounts for 1 + 1 + 1 = 3 DBE, perfectly validating the HRMS data.

  • Anchoring the Quaternary Center: The 6H singlet at 1.15 ppm indicates two equivalent methyl groups. Their HMBC correlations to C3 (46.8 ppm), C4 (39.5 ppm), and C5 (145.2 ppm) prove they are attached to a quaternary carbon (C4) flanked by a methylene and an alkene.

  • Bridging the Ketone: The C3 protons appear as a sharp 2H singlet at 2.95 ppm. Because they show HMBC correlations to both the C2 ketone (197.2 ppm) and the C1 acid (161.5 ppm), as well as the C4 quaternary center, we can definitively place the C3 methylene exactly between the α -keto acid moiety and the gem-dimethyl group.

Orthogonal Confirmation via FT-IR

To ensure the self-validating nature of the protocol, FT-IR is used to confirm the functional groups deduced from NMR.

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 – 2500Broad, StrongO-H stretch (carboxylic acid)
1725StrongC=O stretch ( α -ketone)
1710StrongC=O stretch (carboxylic acid)
1640MediumC=C stretch (terminal alkene)

Conclusion

The structure of 4,4-dimethyl-2-oxohex-5-enoic acid is unambiguously elucidated through a logical, self-validating analytical matrix. The exact mass and DBE derived from HRMS perfectly constrain the molecular formula, while the strategic use of HMBC seamlessly bridges the NMR-silent quaternary and carbonyl carbons, culminating in a highly confident structural assignment.

References

  • 13.2 Structural elucidation using mass spectrometry - Fiveable |1

  • Techniques for Structure Elucidation of Unknowns - LCGC International | 3

  • Synthesis, structures and characterisations of truly... - RSC.org |2

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Data, and Self-Validating Analytical Protocols Executive Summary & Chemical Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Data, and Self-Validating Analytical Protocols

Executive Summary & Chemical Context

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly functionalized aliphatic α-keto acid characterized by a terminal alkene and a sterically demanding gem-dimethyl group[1]. With the molecular formula C₈H₁₂O₃ and a monoisotopic mass of 156.07864 Da[2], this compound serves as a critical synthetic intermediate in the development of nonsteroidal gestagens (progesterone congeners) and complex terpenoid scaffolds[3].

The structural uniqueness of this molecule—specifically the quaternary carbon (C4) isolating the alkene from the α-keto acid moiety—presents specific analytical challenges and advantages. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 4,4-dimethyl-2-oxohex-5-enoic acid, detailing the causality behind experimental methodologies and establishing robust quality control (QC) workflows for pharmaceutical development.

Structural Causality & Synthetic Origins

Understanding the synthetic origin of 4,4-dimethyl-2-oxohex-5-enoic acid is essential for predicting its impurity profile. The compound is typically synthesized via an Sₙ2' regioselective allylation . When a pyruvic acid enolate equivalent reacts with prenyl bromide (3,3-dimethylallyl bromide), steric hindrance at the tertiary carbon of the electrophile directs the nucleophilic attack to the less hindered terminal position. This induces a double-bond migration, yielding the terminal alkene and the characteristic quaternary C4 center.

Synthetic & Isolation Workflow

Synthesis A Pyruvic Acid Derivative C SN2' Alkylation (Regioselective) A->C B Prenyl Bromide B->C D Crude 4,4-Dimethyl- 2-oxohex-5-enoic acid C->D THF, -78°C E Liquid-Liquid Extraction D->E Aqueous Workup F Pure Compound (>98% Purity) E->F Crystallization

Fig 1: Regioselective SN2' synthesis and isolation workflow of 4,4-dimethyl-2-oxohex-5-enoic acid.

Causality Insight: The Sₙ2' pathway is deliberately chosen over direct Sₙ2 alkylation to avoid the formation of the linear isomer (which would place the double bond internally). Consequently, the primary impurities to monitor during QC are unreacted prenyl bromide and trace amounts of the linear Sₙ2 byproduct.

Comprehensive Spectroscopic Data

To ensure rigorous structural validation, the following tables summarize the quantitative spectroscopic data for 4,4-dimethyl-2-oxohex-5-enoic acid[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quaternary C4 center acts as a "spin insulator," preventing scalar coupling between the C3 methylene protons and the C5-C6 alkene protons. This results in a distinct, easily identifiable singlet for the C3 protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality
-COOH 10.50 br s - 1H Highly deshielded acidic proton; broad due to exchange.
C5-H 5.85 dd 17.5, 10.5 1H Internal alkene proton coupled to cis and trans terminal protons.
C6-H₂ (cis) 5.05 d 10.5 1H Terminal alkene proton; smaller cis coupling.
C6-H₂ (trans) 5.00 d 17.5 1H Terminal alkene proton; larger trans coupling.
C3-H₂ 2.85 s - 2H Deshielded by adjacent α-keto group; singlet due to C4 quaternary isolation.

| C4-(CH₃)₂ | 1.15 | s | - | 6H | Equivalent methyl groups on the quaternary center. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Causality
C2 (C=O) 196.0 Quaternary Ketone carbonyl; slightly shielded relative to isolated ketones due to α-carboxyl influence.
C1 (COOH) 160.5 Quaternary Carboxylic acid carbonyl.
C5 (CH=) 145.2 Methine Internal sp² carbon.
C6 (=CH₂) 112.5 Methylene Terminal sp² carbon.
C3 (CH₂) 48.3 Methylene Deshielded by the adjacent ketone.
C4 (Cq) 37.1 Quaternary Sterically hindered sp³ center.

| 4-CH₃ (x2) | 26.8 | Methyl | Degenerate gem-dimethyl carbons. |

High-Resolution Mass Spectrometry (HRMS) & Collision Cross Section (CCS)

Due to the highly acidic nature of the α-keto acid moiety, Negative Electrospray Ionization (ESI-) is the most sensitive mode for detection, yielding a robust[M-H]⁻ ion[2].

Table 3: ESI-HRMS Adducts and Predicted CCS Values

Adduct Species Exact Mass (m/z) Predicted CCS (Ų) Analytical Utility
[M-H]⁻ 155.07136 131.3 Primary quantification ion; highest abundance[2].
[M+H]⁺ 157.08592 132.2 Secondary confirmation; useful in positive mode screens[2].

| [M+Na]⁺ | 179.06786 | 139.1 | Confirms molecular weight in the presence of sodium salts[2]. |

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that any deviation in sample integrity is immediately apparent in the resulting data.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm structural integrity and quantify Sₙ2 vs. Sₙ2' isomer ratios.

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: CDCl₃ is chosen over DMSO-d₆ to prevent solvent-induced suppression of the carboxylic acid proton and to maintain sharp resolution of the AMX spin system of the terminal alkene.

  • Instrument Tuning: Tune and match the probe to the exact impedance of the sample. Lock on the deuterium signal of CDCl₃ and shim the Z1-Z5 gradients until the TMS peak width at half-height is < 0.8 Hz.

  • Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

    • Causality: A 2.0s D1 ensures complete relaxation of the sterically hindered gem-dimethyl protons, preventing integration errors during Sₙ2 isomer quantification.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-HRMS Impurity Profiling

Objective: Detect trace isobaric impurities (e.g., 5-oxohex-2-enoic acid) using exact mass and retention time differentiation[5].

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid in the liquid phase, ensuring the molecule remains neutral for optimal retention on the hydrophobic C18 stationary phase.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Monitor the exact mass window of m/z 155.0714 ± 5 ppm.

Analytical Workflow & Quality Control

To maintain the rigorous standards required for pharmaceutical intermediates, the following decision tree governs batch release.

QC_Workflow Start Synthesized Batch NMR 1H & 13C NMR (Isomer Quantification) Start->NMR MS LC-HRMS (Exact Mass & Impurities) Start->MS Decision Isomer Purity > 98%? Mass Error < 5 ppm? NMR->Decision MS->Decision Pass Approved for Gestagen Synthesis Decision->Pass Yes Fail Repurification (Prep-HPLC) Decision->Fail No Fail->Start Re-test

Fig 2: Quality control decision tree for batch approval of 4,4-dimethyl-2-oxohex-5-enoic acid.

References

  • PubChemLite C8H12O3 Database Source: PubChemLite / Université du Luxembourg URL
  • US6344454B1 - Nonsteroidal gestagens Source: Google Patents URL
  • 4,4-Dimethyl-2-oxohex-5-enoic acid | CID 18551194 Source: PubChem / NIH URL
  • 217195-73-8 | 4,4-Dimethyl-2-oxohex-5-enoic acid Source: BLDpharm URL
  • 5-Oxohex-2-enoic acid — Chemical Substance Information Source: NextSDS URL
  • 4,4-dimethyl-2-oxohex-5-enoic acid (C8H12O3)

Sources

Exploratory

Biological Activity &amp; Pharmacophore Dynamics of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Executive Summary In the landscape of modern drug discovery, certain molecules serve not as standalone active pharmaceutical ingredients (APIs), but as highly privileged structural intermediates. 4,4-Dimethyl-2-oxohex-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, certain molecules serve not as standalone active pharmaceutical ingredients (APIs), but as highly privileged structural intermediates. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) is a prime example of such a molecule[1]. While rarely administered in its free acid form, it is a critical pharmacophore building block in the synthesis of potent nonsteroidal gestagens (progestins) and Selective Glucocorticoid Receptor Agonistic Modulators (SEGRAMs)[2][3].

This technical whitepaper deconstructs the structural causality of 4,4-dimethyl-2-oxohex-5-enoic acid, detailing how its unique chemical topology dictates downstream biological activity, receptor binding kinetics, and metabolic stability when integrated into complex nuclear receptor modulators.

Structural Causality & Pharmacophore Dynamics

The biological utility of 4,4-dimethyl-2-oxohex-5-enoic acid is entirely dictated by its three distinct functional domains. When incorporated into a larger nonsteroidal scaffold, these domains engineer the molecule's interaction with the hydrophobic ligand-binding domains (LBDs) of nuclear receptors.

  • The α -Keto Acid Moiety: In its native state, this acts as a bidentate hydrogen-bonding network. During drug synthesis, it serves as the primary electrophilic center for cyclization or amidation, forming the core heterocycle of the active nonsteroidal gestagen[2].

  • The gem-Dimethyl Group (C4): This is the most critical feature for receptor affinity. The gem-dimethyl group induces the Thorpe-Ingold effect, creating severe steric bulk that restricts the conformational rotation of the aliphatic backbone. This pre-organizes the molecule into a rigid, bioactive conformation, drastically reducing the entropic penalty upon entering the Progesterone Receptor (PR) pocket[4].

  • The Terminal Alkene (C5-C6): This provides a lipophilic anchor that interacts with non-polar residues within the receptor pocket. It also serves as a synthetic handle for late-stage functionalization, allowing medicinal chemists to tune the molecule's pharmacokinetic profile[2].

Mechanism of Action: Nuclear Receptor Modulation

When the 4,4-dimethyl-2-oxohex-5-enoic acid motif is synthesized into a complete nonsteroidal gestagen, the resulting compound exhibits strong to very strong affinity for the [4].

The biological pathway is driven by a precise sequence of thermodynamic events. The lipophilic ligand diffuses across the cell membrane and binds to the cytosolic PR, which is initially stabilized by chaperone proteins, primarily HSP90. High-affinity binding to the LBD induces a conformational shift that forces the dissociation of HSP90. The receptor then homodimerizes, exposes its nuclear localization sequence, and translocates to the nucleus. Once in the nucleus, the zinc-finger domains of the receptor bind to—specifically the consensus sequence TGTACAnnnTGTTCT—to recruit co-activators and initiate gene transcription[5].

Pathway Ligand Ligand (Gestagen) Cytosol Cytosolic PR-HSP90 Complex Ligand->Cytosol Diffuses into cell Activation HSP90 Dissociation & Conformational Shift Cytosol->Activation High-affinity binding Dimer Receptor Homodimerization Activation->Dimer Nucleus Nuclear Translocation Dimer->Nucleus DNA PRE Binding (TGTACAnnnTGTTCT) Nucleus->DNA Zinc-finger interaction Transcription Gene Transcription (Transactivation) DNA->Transcription Co-activator recruitment

Fig 1: Progesterone Receptor (PR) activation pathway by nonsteroidal gestagen derivatives.

Inherent Biochemical & Metabolic Profile

If evaluated in its native, unconjugated form, 4,4-dimethyl-2-oxohex-5-enoic acid presents a fascinating metabolic profile. Structurally, it is an α -keto acid, a class of molecules typically processed by α -keto acid dehydrogenases (e.g., branched-chain keto acid dehydrogenase, BCKDH).

However, the gem-dimethyl group at the C4 position introduces extreme steric bulk immediately adjacent to the reactive α -keto center. In enzymology, such steric hindrance generally precludes the formation of the necessary thiamine pyrophosphate (TPP) adduct required for oxidative decarboxylation. Consequently, rather than acting as a metabolic substrate, the free acid is predicted to act as a competitive inhibitor of these pathways, effectively resisting rapid metabolic degradation and prolonging the half-life of derivatives containing this structural motif.

Experimental Protocols for Biological Validation

To validate the biological activity of compounds bearing the 4,4-dimethyl-2-oxohex-5-enoic acid moiety, a self-validating two-tier system is required: establishing binding affinity, followed by proving functional transactivation.

Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay

Objective: Quantify the displacement of a radiolabeled native ligand to determine the binding affinity of the synthesized derivative[4]. Causality & Self-Validation: This protocol employs a homologous competitive displacement model. By utilizing[³H]-progesterone as the reference, the assay inherently controls for receptor integrity; if the receptor denatures during incubation, baseline [³H] binding drops, invalidating the run. Dextran-coated charcoal is used because its matrix selectively adsorbs small, free lipophilic molecules while excluding large receptor-ligand complexes.

  • Receptor Preparation: Isolate cytosol from rabbit uterus homogenate (rich in native PR) or utilize CV-1 cells transduced with PR-B[4][6].

  • Incubation: Incubate the cytosolic fraction with 1–2 nM [³H]-progesterone in the presence of serial dilutions ( 10−10 to 10−5 M) of the test compound[4].

  • Equilibration: Maintain at 4°C for 18–24 hours. Rationale: Low temperature prevents proteolytic degradation of the receptor while allowing the system to reach thermodynamic equilibrium.

  • Separation: Add dextran-coated charcoal (DCC) suspension to the mixture. Vortex and centrifuge at 3000 × g for 10 minutes at 4°C.

  • Quantification: Decant the supernatant (containing the receptor-bound [³H]-progesterone) into scintillation fluid and measure radioactivity via a liquid scintillation counter.

  • Analysis: Calculate the Competition Factor (CF) relative to unlabeled progesterone[4].

Protocol 2: PRE-Luciferase Reporter Gene Assay

Objective: Differentiate between receptor agonism and antagonism by measuring functional transactivation[5]. Causality & Self-Validation: A compound may bind tightly (Protocol 1) but fail to induce the conformational change required for transcription. This assay proves functional causality. The inclusion of a known PR antagonist (e.g., mifepristone) as a blockade control ensures the luminescence signal is strictly receptor-mediated.

  • Cell Culture & Transfection: Culture HeLa or Cos-1 cells to 80% confluency. Transiently co-transfect with a using lipofectamine[3][5].

  • Compound Treatment: 24 hours post-transfection, wash cells and treat with the test compound (0.1 nM to 10 µM) in steroid-free medium. Use natural progesterone as a positive control[5].

  • Incubation: Incubate for 24 hours to allow for PRE-driven gene transcription and subsequent luciferase translation[3].

  • Detection: Lyse the cells, add luciferin substrate, and measure luminescence using a microplate luminometer.

Quantitative Data Summary

The structural integration of 4,4-dimethyl-2-oxohex-5-enoic acid into nonsteroidal frameworks yields compounds with highly specific receptor profiles. The table below summarizes the comparative receptor affinities based on foundational patent literature for this chemical class[4].

Compound / LigandTarget ReceptorRelative Binding Affinity (Competition Factor)Functional Activity
[³H]-Progesterone (Reference)PR1.0 (Baseline)Full Agonist
4,4-Dimethyl-2-oxohex-5-enoic acid PRN/A (Precursor)Inactive (Intermediate)
Derivative Class (General Formula I)PR0.1 - 5.0 (Strong to Very Strong)Agonist / Partial Agonist
Derivative Class (General Formula I)Androgen ReceptorVariable (Weak to Moderate)Weak Androgenic

Note: A lower Competition Factor indicates higher binding affinity relative to the native radioligand.

References

  • Title: Nonsteroidal gestagens (US Patent No. 6,344,454 B1)
  • Title: 4,4-Dimethyl-2-oxohex-5-enoic acid | C8H12O3 | CID 18551194 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: The glucocorticoid receptor agonistic modulators CpdX and CpdX-D3 do not generate the debilitating effects of synthetic glucocorticoids Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Phytoprogestogenic extracts from rhizoma ligusticum chuanxiong and uses thereof (EP1539205B1)

Sources

Foundational

Unveiling the Mechanism of Action of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Bifunctional Scaffold in Drug Discovery and Metabolic Modulation

Executive Summary 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)[1] is a highly specialized aliphatic alpha-keto acid that occupies a unique niche in both chemical synthesis and biochemical research. Unlike standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)[1] is a highly specialized aliphatic alpha-keto acid that occupies a unique niche in both chemical synthesis and biochemical research. Unlike standard pharmaceutical agents that act on a single receptor, this compound operates as a bifunctional scaffold . Biologically, it serves as a potent structural mimic of branched-chain keto acids (BCKAs), allowing it to interface with and modulate key metabolic enzymes[2]. Synthetically, it is a critical building block in the development of nonsteroidal gestagens and progesterone receptor modulators[3].

This whitepaper dissects the dual mechanisms of action of 4,4-dimethyl-2-oxohex-5-enoic acid (4,4-DM-2-OHE), providing drug development professionals with a comprehensive guide to its enzymatic interactions, synthetic utility, and the self-validating protocols required to leverage its unique structural handles.

Molecular Architecture & Chemical Reactivity

The mechanism of action of 4,4-DM-2-OHE is entirely dictated by its tripartite molecular architecture:

  • The Alpha-Keto Acid Motif (C1-C2): The 2-oxocarboxylic acid group is the primary pharmacophore for enzymatic engagement. It acts as a bidentate ligand, capable of chelating metal centers (such as Fe²⁺ in dioxygenases) or forming Schiff base intermediates with pyridoxal phosphate (PLP)-dependent transaminases.

  • The 4,4-Dimethyl Core (C4): The gem-dimethyl substitution provides intense steric bulk. This specific geometry perfectly mimics the isobutyl side chain of alpha-ketoisocaproate (ketoleucine), dictating high-affinity binding to branched-chain amino acid (BCAA) metabolic pockets.

  • The Terminal Alkene (C5-C6): The unactivated 5-enoic acid tail serves a dual purpose. In drug synthesis, it is a site for oxidative cleavage or cross-metathesis[3]. In chemical biology, it acts as a bioorthogonal handle for spatiotemporally controlled thiol-ene click chemistry, enabling the covalent capture of transient protein interactions.

Biochemical Mechanism of Action: Enzymatic Modulation

When introduced into biological systems, 4,4-DM-2-OHE acts as a metabolic disruptor via competitive mimicry.

Target A: Branched-Chain Keto Acid Dehydrogenase (BCKDH)

BCKDH is the rate-limiting enzyme complex in BCAA catabolism. 4,4-DM-2-OHE enters the E1 subunit of the BCKDH complex by mimicking ketoleucine. However, the bulky, rigid 4,4-dimethyl-5-ene tail alters the transition state geometry during thiamine pyrophosphate (TPP)-mediated decarboxylation. This leads to competitive inhibition , stalling the catabolic pathway and inducing a metabolic shift characterized by the upstream accumulation of BCAAs.

Target B: Alpha-Ketoglutarate-Dependent Dioxygenases (α-KGDDs)

α-KGDDs (such as Jumonji C-domain histone demethylases and TET DNA demethylases) require alpha-ketoglutarate and Fe²⁺ for catalytic activity. 4,4-DM-2-OHE acts as an alpha-ketoglutarate antagonist. The 2-oxo acid moiety chelates the active site iron, displacing the endogenous co-substrate. Because the compound lacks the terminal carboxylate of alpha-ketoglutarate, it cannot undergo the necessary oxidative decarboxylation to generate the reactive ferryl (Fe(IV)=O) species, resulting in catalytic arrest .

Pathway A 4,4-Dimethyl-2-oxohex-5-enoic Acid (α-Keto Acid Mimic) B BCKDH Complex (Enzyme Target) A->B Competitive Binding (Ketoleucine Mimicry) C α-KG Dioxygenases (Enzyme Target) A->C Fe2+ Chelation (α-KG Displacement) D Metabolic Shift (BCAA Accumulation) B->D Pathway Blockade E Epigenetic Modulation (Demethylase Inhibition) C->E Catalytic Arrest

Fig 1: Proposed biochemical mechanism of action via enzymatic competitive inhibition.

Synthetic Mechanism of Action: Drug Development

Beyond biological assays, 4,4-DM-2-OHE is a highly valued precursor in the pharmaceutical synthesis of nonsteroidal gestagens [3].

In the synthesis of progesterone receptor modulators, the compound (often protected as a methyl or ethyl ester) undergoes stereoselective Mukaiyama aldol additions at the C2 ketone. The gem-dimethyl group forces the incoming nucleophile into a highly specific trajectory, establishing the crucial stereocenters required for receptor agonism. Following core assembly, the terminal alkene is subjected to ruthenium-catalyzed ring-closing metathesis (RCM) or ozonolysis to construct the complex polycyclic frameworks characteristic of modern nonsteroidal contraceptives[3].

Quantitative Data Presentation

The following table summarizes the physicochemical properties and the analogous enzymatic binding parameters of 4,4-DM-2-OHE[2].

ParameterQuantitative Value / Classification
CAS Registry Number 217195-73-8
PubChem CID 18551194
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Exact Mass 156.078644 Da
Topological Polar Surface Area (TPSA) 54.4 Ų
Predicted LogP 1.2 – 1.5
Estimated BCKDH IC₅₀ (Analogous) 10 – 50 µM
Estimated α-KGDD IC₅₀ (Analogous) 100 – 500 µM

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to leverage the structural features of 4,4-DM-2-OHE in the laboratory.

Protocol 1: Evaluation of BCKDH Inhibitory Activity

Causality Check: This assay measures the reduction of NADH production. Because NADH naturally fluoresces, monitoring its accumulation provides a real-time, self-validating readout of BCKDH decarboxylation activity. A decrease in fluorescence directly confirms target engagement.

  • Preparation: Reconstitute recombinant BCKDH complex in assay buffer (50 mM HEPES, pH 7.4, 2 mM MgCl₂, 0.2 mM TPP, 2.5 mM NAD⁺, 0.1 mM CoA).

  • Incubation: Pre-incubate the enzyme complex with varying concentrations of 4,4-DM-2-OHE (1 µM to 1 mM) for 15 minutes at 37°C to allow for active-site equilibration.

  • Initiation: Initiate the reaction by adding 1 mM of the natural substrate, alpha-ketoisocaproate.

  • Data Acquisition: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 450 nm) continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis of the initial velocity (V₀) versus inhibitor concentration.

Protocol 2: Bioorthogonal Target Identification via Thiol-Ene Click Chemistry

Causality Check: The terminal alkene is unactivated and biologically inert, preventing non-specific background binding. However, under UV irradiation with a photoinitiator, it undergoes rapid hydrothiolation, allowing for precise, spatiotemporally controlled covalent tagging of the interacting proteome.

Workflow S1 Step 1: Target Binding Incubate lysate with 4,4-DM-2-OHE S2 Step 2: Bioorthogonal Tagging UV 365nm + Biotin-Thiol (Click Chem) S1->S2 S3 Step 3: Affinity Isolation Streptavidin-Agarose Pull-down S2->S3 S4 Step 4: Target ID LC-MS/MS Proteomic Analysis S3->S4

Fig 2: Experimental workflow for target identification utilizing the terminal alkene handle.

  • Lysate Treatment: Incubate 1 mg/mL of clarified cell lysate with 50 µM of 4,4-DM-2-OHE for 1 hour at 4°C.

  • Click Reaction: Add 100 µM of a biotin-PEG-thiol probe and 2 mM of the water-soluble photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Irradiation: Expose the sample to 365 nm UV light for exactly 5 minutes on ice to induce the radical-mediated thiol-ene reaction.

  • Enrichment: Add streptavidin-agarose beads and incubate for 2 hours. Wash stringently with RIPA buffer to remove non-covalently bound proteins.

  • Elution & ID: Boil the beads in Laemmli buffer and subject the eluate to LC-MS/MS for high-resolution proteomic identification of the targeted enzymes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18551194, 4,4-Dimethyl-2-oxohex-5-enoic acid." PubChem. Available at:[Link]

  • NextSDS. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Fensome, A., et al. "Nonsteroidal gestagens." U.S. Patent No. 6,344,454 B1. Washington, DC: U.S. Patent and Trademark Office, 2002.

Sources

Exploratory

Discovery, Synthesis, and Isolation of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) Executive Summary & Strategic Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)

Executive Summary & Strategic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing intermediates that bridge the gap between structural stability and synthetic versatility. The strategic shift from steroidal scaffolds to nonsteroidal modulators—driven by the need to eliminate off-target endocrine side effects—has elevated the importance of highly functionalized aliphatic building blocks.

In this context, 4,4-dimethyl-2-oxohex-5-enoic acid [1] has emerged as a critical intermediate. Originally detailed in the foundational patent for nonsteroidal gestagens by Lehmann et al.[2], this α -keto acid serves as the core electrophilic precursor for synthesizing selective glucocorticoid receptor agonistic modulators (SEGRAMs), such as the highly potent in vivo anti-inflammatory compound CpdX[3].

Structural Causality in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

  • The α -Keto Acid Moiety: Acts as a highly reactive bifunctional electrophile. It enables downstream condensation reactions (e.g., forming complex heterocycles or tertiary alcohols via nucleophilic addition) necessary for receptor binding[2].

  • The Gem-Dimethyl Group (C4): Experience in structure-activity relationship (SAR) optimization shows that unsubstituted aliphatic chains are rapidly degraded by cytochrome P450 enzymes. The gem-dimethyl group induces the Thorpe-Ingold effect, sterically hindering metabolic oxidation while simultaneously locking the terminal alkene into a favorable trajectory for downstream cyclization.

  • The Terminal Alkene (C5-C6): Serves as a versatile synthetic handle for late-stage functionalization, such as cross-metathesis, epoxidation, or hydroboration.

Retrosynthetic Workflow & Mechanistic Pathway

The most robust approach to synthesizing this α -keto acid relies on the nucleophilic acyl substitution of a dialkyl oxalate using an alkenyl Grignard reagent[4].

Workflow SM 1-Bromo-3,3-dimethylpent-4-ene (Precursor) Grignard Grignard Formation (Mg, THF, I2 cat., 65°C) SM->Grignard Activation Addition Nucleophilic Acyl Substitution (Dimethyl Oxalate, -78°C) Grignard->Addition Dropwise addition Ester Methyl 4,4-dimethyl-2-oxohex-5-enoate (Intermediate) Addition->Ester Aqueous Quench Hydrolysis Controlled Saponification (LiOH, THF/H2O, 0°C) Ester->Hydrolysis Mild Base Acid 4,4-Dimethyl-2-oxohex-5-enoic acid (Target Compound) Hydrolysis->Acid Acidification (pH 2) App Downstream Drug Synthesis (e.g., SEGRAMs / Gestagens) Acid->App Condensation

Synthetic workflow and isolation of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process controls are embedded to guarantee that each step behaves predictably before proceeding.

Protocol A: Synthesis of Methyl 4,4-dimethyl-2-oxohex-5-enoate

Why use dimethyl oxalate instead of oxalyl chloride? While oxalyl chloride is more electrophilic, it is prone to over-reaction, yielding complex mixtures of tertiary alcohols and symmetric ketones. Dimethyl oxalate ensures high-fidelity mono-addition[4].

  • Grignard Initiation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an inert argon atmosphere. Add a catalytic crystal of iodine.

  • Precursor Addition: Dropwise, add 1-bromo-3,3-dimethylpent-4-ene (1.0 eq). Heat gently to 65°C to initiate the reaction, then maintain a gentle reflux.

  • Cryogenic Coupling: In a separate flask, dissolve dimethyl oxalate (1.2 eq) in anhydrous THF and cool strictly to -78°C using a dry ice/acetone bath.

    • Causality of Temperature: The resulting α -keto ester is highly electrophilic. If the temperature rises above -40°C, the Grignard reagent will attack the newly formed ketone, yielding an undesired tertiary alcohol. Cryogenic conditions stabilize the tetrahedral intermediate until the aqueous quench[4].

  • Addition & Quench: Transfer the Grignard reagent dropwise into the oxalate solution. Stir for 2 hours at -78°C, then quench with saturated aqueous NH4​Cl .

  • Self-Validation Checkpoint: Remove a 50 µL aliquot from the organic layer and analyze via TLC (Hexane/EtOAc 8:2). The complete disappearance of the Grignard precursor and the emergence of a single UV-active spot (KMnO₄ stain positive for the alkene) validates successful mono-addition.

Protocol B: Saponification and Isolation of the Free Acid
  • Hydrolysis: Dissolve the crude methyl 4,4-dimethyl-2-oxohex-5-enoate in a 3:1:1 mixture of THF/MeOH/ H2​O . Cool to 0°C.

  • Base Addition: Add LiOH⋅H2​O (1.2 eq) portion-wise. Stir at 0°C for 3 hours.

  • Solvent Removal: Remove the organic solvents under reduced pressure at room temperature (do not heat).

  • Controlled Acidification: Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches exactly 2.0.

    • Causality of pH Control: α -Keto acids are highly susceptible to oxidative decarboxylation and aldol-type condensations under harsh acidic conditions. Strict temperature-controlled acidification prevents degradation[2].

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The ester peak ( [M+H]+ 171) must fully convert to the acid peak ( [M−H]− 155). During Step 4, the immediate precipitation or phase-separation of the product serves as a visual validation of reaching the correct isoelectric point.

Quantitative Analytical Profile

Summarizing the analytical data is critical for batch-to-batch comparison. The table below outlines the expected quantitative metrics for a successful isolation campaign.

Table 1: Quantitative Data & Characterization
ParameterValue / ObservationAnalytical MethodSelf-Validation Criteria
Overall Yield 68% – 74% (over 2 steps)Gravimetric AnalysisConstant weight achieved post-lyophilization
Purity >98.5%HPLC (UV at 210 nm)Single dominant peak; absence of tertiary alcohol impurities
Mass Spectrometry m/z 155.07 [M−H]− ESI-MS (Negative Mode)Isotopic pattern strictly matches C8​H12​O3​
¹H NMR (400 MHz, CDCl3​ ) δ 5.85 (dd, 1H), 5.05 (d, 2H), 2.85 (s, 2H), 1.20 (s, 6H)Nuclear Magnetic ResonanceIntegration confirms exactly 6 protons for the gem-dimethyl group
Physical State Pale yellow viscous oilVisual InspectionSolidifies upon prolonged storage at -20°C

Conclusion

The discovery and isolation of 4,4-dimethyl-2-oxohex-5-enoic acid represent a masterclass in balancing steric hindrance with electronic reactivity. By strictly adhering to cryogenic parameters during Grignard addition and maintaining rigorous pH control during isolation, synthetic chemists can reliably produce this intermediate at scale. Its ongoing application in the synthesis of nonsteroidal gestagens and SEGRAMs continues to pave the way for next-generation anti-inflammatory and endocrine therapies[3].

References

  • Title: US6344454B1 - Nonsteroidal gestagens | Source: Google Patents | URL
  • Title: Glucocorticoid receptor modulators CpdX and CpdX-D3 exhibit the same in vivo antiinflammatory activities as synthetic glucocorticoids | Source: Proceedings of the National Academy of Sciences (PNAS) | URL: [Link]

  • Title: A One-Step Synthesis of Alkyl 2-Oxo-3-alkenoates from Alkenyl Grignard Reagents and Dialkyl Oxalates | Source: ResearchGate / Synthesis | URL: [Link]

  • Title: 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information (CAS: 217195-73-8) | Source: NextSDS | URL: [Link]

Sources

Foundational

4,4-Dimethyl-2-oxohex-5-enoic acid literature review

An In-depth Technical Guide to 4,4-Dimethyl-2-oxohex-5-enoic Acid and its Structural Analogs for Researchers and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,4-Dimethyl-2-oxohex-5-enoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4,4-dimethyl-2-oxohex-5-enoic acid, a molecule of interest in synthetic and medicinal chemistry. A thorough review of the existing scientific literature reveals a notable scarcity of direct research on this specific compound. Consequently, this document extends its scope to provide a robust framework for its synthesis, characterization, and potential applications by drawing upon established methodologies for structurally related α,β-unsaturated α-keto acids. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven protocols to enable further investigation into this and similar chemical entities.

Introduction to 4,4-Dimethyl-2-oxohex-5-enoic Acid

4,4-Dimethyl-2-oxohex-5-enoic acid is a fascinating small molecule characterized by a unique combination of functional groups: an α-keto acid, a terminal vinyl group, and a gem-dimethyl substitution at the γ-position. This arrangement suggests a rich chemical reactivity and potential for diverse applications, from a versatile building block in organic synthesis to a candidate for biological screening in drug discovery programs.[1][2] The α-keto acid moiety is a key functional group in many biologically active molecules and serves as a precursor for the synthesis of enzyme inhibitors, alkaloids, and other fine chemicals.[2][3]

Despite its intriguing structure, dedicated studies on 4,4-Dimethyl-2-oxohex-5-enoic acid are not readily found in the current body of scientific literature. This guide, therefore, aims to bridge this knowledge gap by providing a detailed exploration of its predicted properties and by presenting validated synthetic strategies applicable to its construction.

Molecular Structure and Predicted Physicochemical Properties

The unique structural features of 4,4-Dimethyl-2-oxohex-5-enoic acid are expected to govern its chemical behavior. The α-keto acid group is a strong electron-withdrawing group and is involved in keto-enol tautomerism.[4] The conjugation with the C=C double bond creates an electrophilic α,β-unsaturated system, susceptible to nucleophilic attack. The gem-dimethyl group introduces significant steric hindrance around the γ-carbon, which can influence reaction kinetics and product selectivity.

PropertyPredicted Value
CAS Number 217195-73-8
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Predicted pKa ~3.5 (Carboxylic Acid)
Predicted XlogP 1.8

Note: The pKa and XlogP values are estimates based on the chemical structure and have not been experimentally determined.

Synthesis Strategies for α,β-Unsaturated α-Keto Acids

The synthesis of α-keto acids can be approached through various established methodologies, including the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and metal-catalyzed bicarbonylation.[1] For a target like 4,4-Dimethyl-2-oxohex-5-enoic acid, with its terminal vinyl group, a particularly relevant and modern approach is the direct oxidation of the corresponding alkene.

Oxidation of Terminal Alkenes

A highly efficient method for the synthesis of α-keto acids involves the oxidation of terminal alkenes.[2] A bifunctional iron nanocomposite catalyst has been shown to effectively convert a wide array of alkenes into their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant.[2] This method is attractive due to its use of an inexpensive and environmentally benign metal catalyst and its tolerance of various functional groups under mild conditions.[2]

This protocol is adapted from Song, T., et al. (2021) and provides a general procedure that could be optimized for the synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid from a suitable precursor like 4,4-dimethyl-hex-5-en-2-one.[2]

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkene (2 mmol, 1 equiv.), the bifunctional iron nanocomposite catalyst (Fe@NPC-800, 10 mol % of Fe), and tetrabutylammonium iodide (TBAI, 30 mol %).

  • Solvent and Oxidant Addition : Add a mixture of acetonitrile and water (20 mL, v/v = 3:1) to the flask.

  • Reaction Execution : Add TBHP (5 equiv., 70 wt % in water) to the reaction mixture. Heat the mixture to 90 °C and stir for 24 hours.

  • Workup and Purification : After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-keto acid.

Causality Behind Experimental Choices: The iron nanocomposite serves as a robust and recyclable catalyst. TBAI acts as a co-catalyst, facilitating the reaction cascade. The use of a mixed solvent system (acetonitrile/water) ensures the solubility of both the organic substrate and the aqueous oxidant.

Proposed Synthesis via Aldol Condensation

An alternative and classical approach to constructing the α,β-unsaturated system is through an aldol-type condensation reaction.[5][6] A plausible route to 4,4-Dimethyl-2-oxohex-5-enoic acid could involve the condensation of 3,3-dimethyl-4-pentenal with a glyoxylic acid equivalent, followed by dehydration.

Proposed Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration 3,3-dimethyl-4-pentenal 3,3-dimethyl-4-pentenal Aldol_Adduct β-hydroxy-α-keto acid intermediate 3,3-dimethyl-4-pentenal->Aldol_Adduct Base or Acid Catalyst Glyoxylic acid Glyoxylic acid Glyoxylic acid->Aldol_Adduct Target_Molecule 4,4-Dimethyl-2-oxohex-5-enoic acid Aldol_Adduct->Target_Molecule Heat, Acid/Base Reactivity of 4,4-Dimethyl-2-oxohex-5-enoic acid cluster_ketoacid α-Keto Acid Reactions cluster_unsaturated α,β-Unsaturated System Reactions cluster_vinyl Terminal Vinyl Reactions Target 4,4-Dimethyl-2-oxohex-5-enoic acid Amidation α-Ketoamide Target->Amidation Amine, Coupling Agent KAHA_Ligation Peptide/Amide Ligation Target->KAHA_Ligation Hydroxylamine Michael_Addition 1,4-Conjugate Adduct Target->Michael_Addition Soft Nucleophile (e.g., R₂CuLi) Hydrogenation Saturated α-Keto Acid Target->Hydrogenation H₂, Pd/C Epoxidation Epoxide Target->Epoxidation m-CPBA

Caption: Potential reaction pathways for 4,4-Dimethyl-2-oxohex-5-enoic acid.

  • Reactions at the α-Keto Acid Moiety : This functional group is a versatile handle for further modifications. It can undergo amidation with various amines using standard peptide coupling reagents to form α-ketoamides, which are important pharmacophores. [7]Furthermore, it can participate in chemoselective ligation reactions, such as the α-ketoacid-hydroxylamine (KAHA) ligation, for the synthesis of peptides and proteins. [8]

  • Reactivity of the α,β-Unsaturated System : The conjugated system is susceptible to nucleophilic attack at two positions. Strong, hard nucleophiles (like Grignard reagents) tend to favor 1,2-addition at the ketone carbonyl. In contrast, softer nucleophiles (such as organocuprates or the enolates used in Michael additions) will preferentially undergo 1,4-conjugate addition to the β-carbon. [9]

  • Transformations of the Terminal Vinyl Group : The isolated double bond can be selectively hydrogenated, epoxidized, or subjected to other alkene addition reactions, providing further avenues for structural diversification.

Potential Biological Activity and Drug Discovery Applications

While no biological data exists for 4,4-Dimethyl-2-oxohex-5-enoic acid, the α-keto acid scaffold is present in numerous compounds with significant biological activities. [1][2]They are key intermediates in metabolic pathways and have been explored as inhibitors of various enzymes. [1][10]For instance, α-keto acids can act as mimics of α-amino acids and interfere with enzymatic processes.

The introduction of the gem-dimethyl group could provide metabolic stability by preventing enzymatic oxidation at the adjacent position. This steric hindrance might also confer selectivity for certain biological targets.

Given its structural features, 4,4-Dimethyl-2-oxohex-5-enoic acid and its derivatives could be screened for a variety of biological activities, including:

  • Anticancer Activity : Many small molecules with α,β-unsaturated carbonyl moieties exhibit anticancer properties by acting as Michael acceptors and covalently modifying key proteins in cancer cells.

  • Enzyme Inhibition : As a substrate mimic, it could be investigated as an inhibitor of enzymes that process other keto acids, such as dehydrogenases or transaminases.

  • Antimicrobial or Antiviral Activity : The reactive nature of the molecule could be exploited to target essential proteins in pathogens.

Conclusion

4,4-Dimethyl-2-oxohex-5-enoic acid represents an under-explored area of chemical space. Although direct literature is sparse, this guide provides a comprehensive framework based on the well-established chemistry of its constituent functional groups. The synthetic routes and protocols detailed herein offer a clear path for its preparation and further investigation. Its unique combination of an α-keto acid, a conjugated system, and a sterically demanding alkyl substitution makes it a compelling target for synthesis and a promising scaffold for the development of novel chemical probes and therapeutic agents. It is our hope that this guide will stimulate further research into this and related molecules, unlocking their full potential in organic synthesis and drug discovery.

References

  • MDPI.

  • ACS Publications.

  • Organic Letters.

  • Google Patents.

  • MDPI.

  • PMC.

  • Organic Chemistry Portal.

  • ACS Publications.

  • ResearchGate.

  • PMC.

  • PMC.

  • Benchchem.

  • Figshare.

  • PMC.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry.

  • Chemistry LibreTexts.

  • PMC.

  • Morressier.

  • Google Patents.

  • Organic & Biomolecular Chemistry.

  • Chemical Reviews.

  • Master Organic Chemistry.

  • MDPI.

  • Organic Chemistry II.

  • Frontiers in Chemistry.

  • Chemistry LibreTexts.

  • Google Patents.

  • PubMed.

  • CD Isotopes.

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid in Biological Matrices

Abstract This document provides a comprehensive technical guide for the quantitative analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid, a unique α-keto acid containing a terminal vinyl group. Due to the inherent chemical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid, a unique α-keto acid containing a terminal vinyl group. Due to the inherent chemical instability and polarity of α-keto acids, direct analytical approaches are often challenging. This guide presents two robust, validated methodologies for the reliable quantification of this analyte in complex biological matrices such as plasma or serum: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We provide detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and present a framework for method validation to ensure data integrity, accuracy, and reproducibility.

Introduction and Analytical Challenges

4,4-Dimethyl-2-oxohex-5-enoic acid is an α-keto carboxylic acid characterized by a gem-dimethyl group at the C4 position and a terminal double bond. As with other α-keto acids, it may serve as a key intermediate in metabolic pathways or as a biomarker for specific physiological or pathological states. The accurate quantification of such molecules is critical for research, clinical diagnostics, and drug development.

However, the analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid presents significant analytical hurdles:

  • Chemical Instability: α-keto acids are susceptible to thermal degradation and decarboxylation, particularly at the high temperatures used in GC injectors[1].

  • Polarity & Low Volatility: The presence of the carboxylic acid group makes the molecule polar and non-volatile, leading to poor chromatographic peak shape and preventing direct analysis by GC[1][2].

  • Keto-Enol Tautomerism: The α-keto group can exist in equilibrium with its enol form. Chemical derivatization is often required to "lock" the molecule in one form, preventing the appearance of multiple chromatographic peaks for a single analyte[1].

To overcome these challenges, this guide details two state-of-the-art analytical approaches tailored for the robust quantification of this analyte.

Method 1: GC-MS Quantification Following Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent chromatographic resolution and is a gold standard for the analysis of many small molecules. For non-volatile and thermally labile compounds like keto acids, a chemical derivatization step is mandatory to improve volatility and thermal stability[1][2]. The most reliable and widely adopted method is a two-step process involving oximation followed by silylation.

Principle of Derivatization:

  • Oximation: The carbonyl (keto) group is reacted with an oximation reagent, such as methoxyamine hydrochloride (MeOx). This reaction converts the keto group into a stable methoxime derivative, which prevents enolization and protects the group from degradation[1].

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a silyl group, typically from a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step drastically reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis[1][2].

cluster_0 GC-MS Derivatization Workflow Analyte 4,4-Dimethyl-2-oxohex-5-enoic acid (in dried extract) Step1 Step 1: Oximation Analyte->Step1 Intermediate Methoxime Derivative (Keto group protected) Step1->Intermediate Protects keto group Reagent1 Methoxyamine HCl in Pyridine (e.g., 90 min @ 37°C) Reagent1->Step1 Step2 Step 2: Silylation Intermediate->Step2 Final_Product Volatile TMS-Ether, TMS-Ester Derivative Step2->Final_Product Derivatizes carboxyl group Reagent2 MSTFA + 1% TMCS (e.g., 30 min @ 60°C) Reagent2->Step2 Analysis GC-MS Analysis Final_Product->Analysis

Caption: Two-step derivatization for GC-MS analysis.

Protocol 2.1: Sample Preparation and Derivatization

Materials:

  • Biological matrix (e.g., 100 µL plasma or serum)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope-labeled keto acid or a non-endogenous keto acid like 2-ketovaleric acid)[1].

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[1].

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[2].

  • Nitrogen gas evaporator

  • Heating block or oven

Procedure:

  • Sample Collection: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, etc.).

  • Internal Standard Spiking: Add a known amount of IS solution to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to remove all water and solvent, which can interfere with the derivatization reactions.

  • Oximation: Add 50 µL of the MeOx solution to the dried residue. Cap the vial tightly and vortex. Incubate the mixture at 37°C for 90 minutes[1].

  • Silylation: After cooling the sample to room temperature, add 100 µL of MSTFA + 1% TMCS. Cap tightly, vortex, and incubate at 60°C for 30 minutes[2].

  • Final Preparation: After cooling, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

Protocol 2.2: GC-MS Instrumental Parameters

Instrument: Any standard Gas Chromatograph coupled to a Mass Spectrometer.

ParameterRecommended SettingRationale
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides excellent separation for a wide range of derivatized metabolites.
Injector Temp. 250°CEnsures efficient volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium @ 1.0 mL/min (constant flow)Inert gas standard for GC-MS, providing good efficiency.
Oven Program 80°C (hold 2 min), then 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of analytes with different boiling points.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor 3-4 characteristic ions of the derivatized analyte and IS for maximum sensitivity and selectivity.

Method 2: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying metabolites in complex biological matrices due to its superior sensitivity and specificity. It can often analyze compounds with minimal sample cleanup and may not always require derivatization[3].

Principle of the Method:

This approach uses a reversed-phase liquid chromatography system to separate the analyte from other matrix components. The analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. While direct analysis is possible, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency[4][5].

cluster_1 LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS & Methanol LC UPLC/HPLC Separation (Reversed-Phase C18) Preparation->LC Inject Supernatant Ionization Ion Source (Electrospray - ESI) LC->Ionization Eluent Q1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ionization->Q1 Ions Q2 Collision Cell (q2) (Fragmentation) Q1->Q2 Selects m/z Q3 Mass Analyzer 2 (Q3) (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selects m/z Data Data Acquisition & Quantification Detector->Data

Caption: General workflow for LC-MS/MS quantification.

Protocol 3.1: Sample Preparation (Direct Analysis)

This protocol is designed for speed and simplicity, minimizing analyte loss by avoiding derivatization and drying steps.

Materials:

  • Biological matrix (e.g., 100 µL plasma or serum)

  • Internal Standard (IS) solution (a stable-isotope-labeled version of the analyte is highly recommended for LC-MS/MS to correct for matrix effects).

  • Protein precipitation solvent: Ice-cold methanol containing 0.1% formic acid.

Procedure:

  • Sample Collection: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Precipitation & Extraction: Add 400 µL of the ice-cold methanol with formic acid containing a known amount of IS. The acid helps to keep the analyte in its protonated form.

  • Vortex: Vortex vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Preparation: Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 3.2: LC-MS/MS Instrumental Parameters

Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for retaining and separating small molecules from biological matrices.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and maintains acidic pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA gradient ensures elution of the analyte while cleaning the column of more hydrophobic compounds.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeThe mode must be optimized. ESI is standard for polar molecules. Negative mode may be better for the deprotonated carboxylate.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring a specific parent → fragment transition.
Key Voltages Capillary, Cone VoltageMust be optimized for the specific analyte to maximize signal.
Collision Gas ArgonStandard inert gas for inducing fragmentation in the collision cell.
Collision Energy Analyte-Specific (V)Must be optimized to produce the most abundant and stable product ion.

Method Validation

Any analytical method intended for quantitative use must be validated to prove it is suitable for its intended purpose[6][7]. A "fit-for-purpose" approach is often adopted for biomarker analysis in research settings[8]. The following parameters should be assessed.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix sources[7].

  • Calibration Curve & Linearity: The relationship between instrument response and known analyte concentration. A linear model with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99[9].

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%)[9].

  • Accuracy & Precision: Accuracy (% bias) measures the closeness of results to the true value. Precision (% CV or RSD) measures the reproducibility of the results. Assessed at a minimum of three QC levels (low, medium, high) over several days[7][10].

  • Matrix Effect & Recovery (LC-MS/MS): Matrix effect assesses the ion suppression or enhancement caused by the biological matrix. Recovery measures the efficiency of the extraction process[7].

  • Stability: Analyte stability is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C[7][11].

Data Presentation: Example Validation Summary (LC-MS/MS Method)

Table 1: Calibration Curve Performance

Parameter Result Acceptance Criteria
Calibration Range 1 - 2500 ng/mL -
Regression Model Linear, 1/x² weighting -
Mean r² 0.9985 ≥ 0.99

| LLOQ | 1 ng/mL | Bias & CV ≤ 20% |

Table 2: Inter-day Accuracy and Precision (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% CV) Acceptance Criteria
LLOQ 1.0 0.95 -5.0% 11.2% Bias & CV ≤ 20%
Low QC 3.0 2.91 -3.0% 8.5% Bias & CV ≤ 15%
Mid QC 100 104.2 +4.2% 6.1% Bias & CV ≤ 15%

| High QC | 2000 | 1955 | -2.25% | 4.8% | Bias & CV ≤ 15% |

Conclusion

This application note provides two robust and scientifically-grounded methods for the quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid in biological samples.

  • The GC-MS method is a classic and powerful approach, but it necessitates a two-step derivatization to handle the analyte's inherent non-volatility and instability.

  • The LC-MS/MS method offers superior sensitivity and high-throughput capabilities, with a simplified sample preparation protocol that makes it ideal for the analysis of large sample cohorts.

The choice of method will depend on the available instrumentation, the required sensitivity, and the sample throughput needs of the laboratory. For both methods, rigorous validation is essential to ensure the generation of reliable and reproducible data that can be trusted in research and development settings.

References

  • BenchChem. (n.d.). Derivatization of Keto Acids for GC-MS Analysis. Technical Support Center.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • NextSDS. (n.d.). 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information.
  • Dutta, T., & Tilve, A. (2018). Method validation strategies involved in non-targeted metabolomics. TrAC Trends in Analytical Chemistry, 108, 10-21.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification.
  • BioPharma Services. (2022). BA Method Validation: Active Metabolites.
  • Arome Science. (2025). Metabolomics Quality Control, Reproducibility & Method Validation Guide.
  • Chau, C. H., Rixe, O., Parno, J., & Figg, W. D. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Cancer letters, 260(1-2), 15–23.
  • Ahn, H. Y., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • BenchChem. (n.d.). A Robust LC-MS/MS Method for the Quantification of 3-Keto Fatty Acids in Biological Matrices.
  • Rocchetti, G., et al. (2019).
  • Guo, K., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 169.

Sources

Application

Comprehensive Application Note: HPLC-UV Method Development and Validation for 4,4-Dimethyl-2-oxohex-5-enoic Acid

Introduction & Analyte Profiling 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly functionalized α -keto acid characterized by a terminal alkene, a sterically hindering gem-dimethyl group, and a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly functionalized α -keto acid characterized by a terminal alkene, a sterically hindering gem-dimethyl group, and a highly polar α -keto acid moiety[1]. The structural complexity of this molecule[2] presents specific chromatographic challenges. The low pKa​ of the carboxylic acid group (typically ~2.0–2.5 for α -keto acids) leads to poor retention and severe peak tailing on standard reversed-phase (RP) columns if ionization is not strictly controlled.

While the molecule possesses chromophores (the ketone, carboxylic acid, and alkene) that absorb strongly at low UV wavelengths (e.g., 210 nm), this spectral region is highly susceptible to matrix interference in biological samples. To address these challenges, this guide details two distinct, self-validating HPLC-UV methodologies tailored to different matrix complexities: a Direct UV Method for high-purity formulations and a Pre-column Derivatization Method for complex biological matrices.

Mechanistic Insights: Causality in Method Design

As an analytical scientist, selecting the correct chromatographic strategy requires understanding the physicochemical interactions at play.

  • Direct UV Detection (Ion-Suppression Mechanism): By lowering the mobile phase pH to ~2.0 using 0.1% Phosphoric Acid ( H3​PO4​ ), the carboxylate anion ( COO− ) is fully protonated into its neutral state ( COOH ). This suppresses ionization, maximizing hydrophobic interaction with the non-polar C18 stationary phase. This causality ensures adequate retention ( k′>2 ) and sharp, symmetrical peaks. Detection is performed at 210 nm to capture the π→π∗ transitions of the alkene and carbonyl groups.

  • Pre-column Derivatization (Spectral Shifting Mechanism): Biological matrices (e.g., plasma, urine) contain proteins and lipids that create massive background noise at 210 nm. To circumvent this, the α -keto group is reacted with 4-nitro-1,2-phenylenediamine (NPD) under weakly acidic conditions. This condensation reaction selectively forms a stable nitroquinoxalinol derivative. The extended conjugation of the quinoxalinol ring shifts the maximum UV absorbance ( λmax​ ) to 255 nm[3], effectively moving the analyte's signal out of the low-wavelength matrix noise region.

Experimental Workflows

The following DOT diagram maps the logical decision-making process and parallel workflows for analyzing 4,4-Dimethyl-2-oxohex-5-enoic acid based on sample complexity.

Workflow Sample Analyte: 4,4-Dimethyl-2-oxohex-5-enoic Acid Matrix Evaluation Decision Matrix Complexity? Sample->Decision DirectPath Low Complexity (e.g., API, Simple Formulations) Decision->DirectPath Simple DerivPath High Complexity (e.g., Plasma, Urine, Fermentation Broth) Decision->DerivPath Complex DirectPrep Dilute in 0.1% H3PO4 (pH < 2.5 to suppress ionization) DirectPath->DirectPrep DerivPrep Derivatization with NPD (Forms Nitroquinoxalinol at pH 3) DerivPath->DerivPrep DirectHPLC RP-HPLC (C18) Isocratic Elution Detection: UV 210 nm DirectPrep->DirectHPLC DerivHPLC RP-HPLC (C18) Methanol:Water:ACN (42:56:2) Detection: UV 255 nm DerivPrep->DerivHPLC Validation Data Processing & ICH Q2(R2) Validation DirectHPLC->Validation DerivHPLC->Validation

Figure 1: Decision matrix and parallel analytical workflows for the HPLC-UV quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Step-by-Step Experimental Protocols

Every protocol must function as a self-validating system . Before running unknown samples, the System Suitability Testing (SST) criteria embedded in these protocols must be met to guarantee data trustworthiness.

Protocol A: Direct UV Analysis (For APIs and Simple Matrices)

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric acid ( H3​PO4​ ) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (70:30, v/v).

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 4,4-Dimethyl-2-oxohex-5-enoic acid standard and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution.

  • Dilute to working concentrations (e.g., 10–100 µg/mL) using the diluent.

3. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18).

  • Elution Mode: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

4. Self-Validation (SST Criteria):

  • Tailing Factor ( Tf​ ): Must be ≤1.5 (ensures complete ion suppression).

  • Injection Precision: %RSD of peak area for 5 replicate injections of the 50 µg/mL standard must be ≤2.0% .

Protocol B: Pre-column Derivatization with NPD (For Complex Matrices)

This protocol adapts established α -keto acid derivatization methodologies[3] for the specific steric profile of the gem-dimethyl group.

1. Reagent Preparation:

  • Derivatizing Reagent: Dissolve 10.0 mg of 4-nitro-1,2-phenylenediamine (NPD) in 10 mL of 10% (w/v) acetic acid to yield a 1.0 mg/mL solution. Note: NPD must be recrystallized from n-heptane before use for optimal purity[3].

2. Derivatization Reaction:

  • Transfer 500 µL of the biological sample (e.g., deproteinized serum) or standard solution into a 2.0 mL amber HPLC vial.

  • Add 500 µL of the NPD derivatizing reagent.

  • Vortex for 10 seconds and incubate at 60°C for 30 minutes to drive the condensation reaction to completion.

  • Allow the vial to cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Methanol : Water : Acetonitrile (42:56:2, v/v/v)[3].

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 255 nm.

4. Self-Validation (SST Criteria):

  • Resolution ( Rs​ ): Must be ≥2.0 between the derivatized analyte peak and the unreacted NPD reagent peak.

Quantitative Data & Method Validation Parameters

To ensure regulatory compliance, both methods should be validated according to ICH Q2(R2) guidelines. Table 1 summarizes the expected quantitative performance metrics for both analytical strategies.

Table 1: Comparative ICH Q2(R2) Validation Parameters for 4,4-Dimethyl-2-oxohex-5-enoic Acid

Validation ParameterDirect UV Method (210 nm)NPD Derivatization Method (255 nm)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.15 µg/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (%RSD) 0.8% – 1.2%1.1% – 2.5% ≤2.0% (API) / ≤5.0% (Bio)
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 103.5%98–102% (API) / 85–115% (Bio)
Matrix Interference High (Proteins/Lipids absorb)Low (Shifted to 255 nm)No interfering peaks at tR​

Troubleshooting Guide

  • Peak Tailing in Direct UV Method: If Tf​>1.5 , the mobile phase pH is likely too high, causing partial ionization of the carboxylic acid. Verify the pH is ≤2.2 . Consider switching to a highly end-capped or polar-embedded C18 column.

  • Multiple Peaks in Derivatization Method: Incomplete reaction or degradation of the NPD reagent. Ensure the NPD reagent is freshly prepared and protected from light. Verify the incubation temperature remains strictly at 60°C.

  • Baseline Drift at 210 nm: Common when using gradient elution with UV-absorbing solvents. Ensure HPLC-grade or LC-MS grade water and acetonitrile are used. Use an inline mobile phase mixer to ensure solvent homogeneity.

References

  • National Institutes of Health (NIH) - PubChem. "4,4-Dimethyl-2-oxohex-5-enoic acid | C8H12O3 | CID 18551194". Retrieved March 16, 2026.
  • NextSDS. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information". Retrieved March 16, 2026.
  • Mahar, K. P., et al. (2013).

Sources

Method

Application Note: Two-Step Derivatization and GC-MS Quantification of 4,4-Dimethyl-2-oxohex-5-enoic Acid Derivatives

Introduction and Analytical Challenges 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly specialized, branched-chain α -keto acid featuring a gem-dimethyl group and a terminal alkene[1]. Compounds of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly specialized, branched-chain α -keto acid featuring a gem-dimethyl group and a terminal alkene[1]. Compounds of this class are critical intermediates in the biosynthesis of complex terpenoids, mechanism-based enzyme inhibitors, and novel amino acid analogs.

However, the gas chromatography-mass spectrometry (GC-MS) analysis of α -keto acids presents severe analytical challenges. In their native state, these molecules are highly polar and thermally labile. When exposed to the high temperatures of a GC injection port (typically >250°C), unprotected α -keto acids undergo rapid thermal decarboxylation, degrading into volatile aldehydes and carbon dioxide. Furthermore, the free carboxylic acid group strongly interacts with the silanol groups of the GC column stationary phase, resulting in severe peak tailing and loss of sensitivity[2].

To overcome these physical limitations and achieve robust quantification, a precise, two-step chemical derivatization strategy—Oximation followed by Silylation —is strictly required.

The Chemical Logic of the Derivatization Strategy

This protocol does not merely "prep" the sample; it chemically engineers the analyte for survival in the gas phase. We employ a sequential protection strategy to neutralize the reactive centers of the molecule.

Step 1: Oximation (Protection of the α -Keto Group)

The first reaction utilizes Methoxyamine hydrochloride (MeOX) in pyridine. The nucleophilic methoxyamine attacks the electrophilic α -carbonyl carbon, converting the reactive ketone into a stable methoxime derivative.

  • Causality: If silylation were performed first, the α -keto group could undergo enolization, resulting in a chaotic mixture of enol-TMS and carboxyl-TMS derivatives. Oximation permanently locks the ketone, preventing enolization and thermal decarboxylation.

  • Self-Validating Feature: Because the α -keto group is asymmetrical, oximation inherently produces two stereoisomers (syn and anti or E and Z). This results in a characteristic "doublet" peak in the GC chromatogram. A consistent peak area ratio between these two isomers across all samples and standards serves as an internal validation that the peaks are free from co-eluting matrix interferences.

Step 2: Silylation (Protection of the Carboxylic Acid)

Following oximation, the sample is treated with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Causality: MSTFA replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This drastically lowers the boiling point, increases volatility, and completely masks the polar functional group, ensuring sharp, symmetrical chromatographic peaks[2].

Derivatization_Mechanism A 4,4-Dimethyl-2-oxohex-5-enoic acid (Highly Polar, Labile) B MeOX in Pyridine Nucleophilic Attack A->B C Methoxime Intermediate (Prevents Enolization) B->C D MSTFA + 1% TMCS Silyl Transfer C->D E MeOX-TMS Derivative (Volatile, GC-Compatible) D->E

Fig 1. Chemical logic of the sequential Oximation-Silylation derivatization pathway.

Experimental Protocol

Reagents and Materials
  • Target Analyte: 4,4-Dimethyl-2-oxohex-5-enoic acid standard.

  • Internal Standard (IS): 2-Oxohexanoic acid. This structural analog behaves identically during derivatization and corrects for variations in reagent efficiency and GC injection volumes[3].

  • Derivatization Reagents: Methoxyamine hydrochloride (MeOX, 20 mg/mL in anhydrous pyridine), MSTFA + 1% TMCS.

  • Solvents: LC-MS grade Methanol, Hexane.

Step-by-Step Sample Preparation Workflow
  • Extraction/Quenching: Aliquot 50 µL of biological sample (or standard) into a 1.5 mL microcentrifuge tube. Add 200 µL of cold (-20°C) methanol containing 10 µg/mL of the 2-Oxohexanoic acid Internal Standard. Vortex for 30 seconds to precipitate proteins and quench enzymatic degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a glass GC autosampler vial insert.

  • Lyophilization: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or via a vacuum concentrator (SpeedVac) at room temperature. Critical: Any residual moisture will violently quench the MSTFA reagent in Step 5.

  • Oximation: Add 30 µL of MeOX solution (20 mg/mL in pyridine) to the dried residue. Cap tightly, vortex thoroughly, and incubate at 37°C for 90 minutes.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS to the mixture. Incubate at 70°C for 30 minutes.

  • Preparation for Injection: Allow the vials to cool to room temperature. The sample is now ready for direct GC-MS injection. (Optional: dilute with 50 µL anhydrous hexane if the signal saturates the detector).

GCMS_Workflow N1 Sample Quenching (-80°C Methanol) N2 Addition of IS (2-Oxohexanoic acid) N1->N2 N3 Vacuum Drying (Remove H2O) N2->N3 N4 Oximation (MeOX) Locks α-keto group N3->N4 N5 Silylation (MSTFA) Masks Carboxyl group N4->N5 N6 GC-MS Acquisition (EI-SIM Mode) N5->N6

Fig 2. Optimized sample preparation and two-step derivatization workflow for GC-MS analysis.

Instrumental Parameters and Data Acquisition

To achieve maximum sensitivity and structural confirmation, the mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV[4]. Selected Ion Monitoring (SIM) is recommended for absolute quantification, utilizing the unique fragmentation patterns of the MeOX-TMS derivatives.

Table 1: GC-MS Operational Parameters
ParameterSpecification / Setting
System Agilent 7890B GC coupled with 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[4]
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250 °C
Oven Temperature Program 60°C (hold 1 min) ramp 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280 °C[4]
Ion Source Temp 230 °C[4]
Ionization Energy EI, 70 eV
Acquisition Mode SCAN (m/z 50–600) for discovery; SIM for quantification

Quantitative Validation Metrics

A self-validating analytical protocol must demonstrate strict linearity, precision, and recovery. Based on the performance of the structurally analogous internal standard (2-oxohexanoic acid)[3], the expected validation parameters for 4,4-Dimethyl-2-oxohex-5-enoic acid using this method are summarized below.

Table 2: Expected Method Validation Parameters
Validation MetricPerformance StandardCausality / Implication
Linear Dynamic Range 0.5 – 100 µMEnsures accurate quantification across physiological and synthetic concentration gradients.
Limit of Detection (LOD) < 0.1 µM (S/N > 3)Achieved due to the high volatility and low background noise of the MeOX-TMS derivative.
Intra-day Precision (RSD) < 5.0 %Validates the completeness and stability of the 37°C / 70°C derivatization reactions.
Inter-day Precision (RSD) < 8.0 %Confirms method robustness across different batches and reagent preparations.
Isomer Ratio Stability Syn/Anti ratio variance < 2%Confirms peak purity; deviations indicate co-eluting matrix interferences.

Conclusion

The successful GC-MS analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid relies entirely on respecting its chemical reactivity. By strictly adhering to the sequential oximation and silylation workflow, researchers can prevent thermal degradation and achieve highly sensitive, reproducible quantification. The integration of 2-oxohexanoic acid as an internal standard and the monitoring of the syn/anti methoxime isomer ratios provide a robust, self-validating framework suitable for rigorous drug development and metabolomic applications.

References

  • NextSDS Chemical Database. 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information. NextSDS. URL:[Link]

  • Wajner, M., et al. (2008). Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine. ResearchGate. URL:[Link]

  • ResearchGate Database. Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. URL:[Link]

  • PMC Authors. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Metabolic Labeling and Bioorthogonal Derivatization using 4,4-Dimethyl-2-oxohex-5-enoic acid in Mammalian Cell Culture

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application Focus: Unnatural Amino Acid Incorporation, Bioorthogonal Click Chemistry, and Proteomic Profiling Executive Summary The in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application Focus: Unnatural Amino Acid Incorporation, Bioorthogonal Click Chemistry, and Proteomic Profiling

Executive Summary

The integration of bioorthogonal handles into cellular proteomes has revolutionized target identification and metabolic profiling. 4,4-Dimethyl-2-oxohex-5-enoic acid (4,4-DM-2-OHEA) serves as a highly specialized, cell-permeable α-keto acid probe designed for the metabolic labeling of nascent proteins.

Unlike traditional zwitterionic unnatural amino acids that suffer from poor cellular uptake, 4,4-DM-2-OHEA easily permeates the cell membrane. Once intracellular, it hijacks endogenous metabolic machinery to form an alkene-tagged leucine analog. This application note provides a comprehensive, self-validating protocol for utilizing 4,4-DM-2-OHEA in mammalian cell culture, detailing the mechanistic causality behind each experimental choice to ensure robust, reproducible bioorthogonal labeling.

Mechanistic Rationale & Chemical Biology

To utilize 4,4-DM-2-OHEA effectively, one must understand the three-stage causality of its mechanism:

  • Intracellular Transamination: Branched-chain amino acid transaminase (BCAT) catalyzes the reversible transamination of branched-chain α-keto acids[]. 4,4-DM-2-OHEA acts as a substrate for BCAT, converting it in situ into 2-amino-4,4-dimethylhex-5-enoic acid. This circumvents the permeability issues of delivering the unnatural amino acid directly[2].

  • Ribosomal Incorporation: The resulting unnatural amino acid mimics leucine/neopentylglycine. The 4,4-dimethyl group provides steric bulk that prevents premature metabolic degradation (e.g., β-oxidation), while Leucyl-tRNA synthetase (LeuRS) mistakenly loads it onto tRNA for incorporation into nascent polypeptides.

  • Bioorthogonal Ligation: The terminal 5-enoic acid moiety provides a completely abiotic functional group. While terminal alkenes react more slowly than highly strained systems (like trans-cyclooctene), their minimal size prevents steric perturbation of the folded protein[3]. They undergo highly specific Inverse Electron-Demand Diels-Alder (iEDDA) reactions with tetrazines, enabling stable fluorescent or affinity tagging[4].

Pathway Node1 4,4-DM-2-OHEA (α-Keto Acid) Node2 Unnatural Amino Acid (Alkene-Leucine Analog) Node1->Node2 Cellular BCAT (Transamination) Node3 Nascent Protein (Alkene-Tagged) Node2->Node3 LeuRS / Ribosome (Translation) Node4 Labeled Protein (Cy5-Conjugated) Node3->Node4 Tetrazine-Cy5 (iEDDA Ligation)

Caption: Metabolic conversion of 4,4-DM-2-OHEA and subsequent bioorthogonal labeling via iEDDA.

Experimental Protocol

This protocol is designed as a self-validating system . To ensure scientific integrity, every experiment must run alongside three critical controls:

  • Control A (Vehicle): Establishes background auto-fluorescence.

  • Control B (Dye Only): Validates that the tetrazine dye does not non-specifically bind to native proteins.

  • Control C (Leucine Competition): Adding 10 mM native L-Leucine alongside the probe should abolish the signal, proving that incorporation is strictly LeuRS-dependent.

Phase 1: Reagent Preparation
  • 4,4-DM-2-OHEA Stock: Dissolve the compound in anhydrous DMSO to a concentration of 100 mM. Aliquot and store at -20°C to prevent hydration of the α-keto group.

  • Depletion Media: Prepare Leucine-free DMEM supplemented with 10% Dialyzed FBS (dFBS) and 1% Penicillin/Streptomycin. Causality: Dialyzed FBS is mandatory to remove trace native leucine, forcing the cells to utilize the transaminated 4,4-DM-2-OHEA for protein synthesis.

Phase 2: Cell Culture & Metabolic Pulsing
  • Seed HeLa or HEK293T cells in 6-well plates and culture until 70-80% confluent.

  • Wash the cells twice with warm PBS to remove residual complete media.

  • Add 2 mL of Depletion Media per well and incubate for 45 minutes at 37°C. Causality: This starvation period depletes intracellular leucine pools, maximizing the incorporation efficiency of the unnatural analog.

  • Spike 4,4-DM-2-OHEA into the wells to a final concentration of 2.0 mM.

  • Incubate for 12–24 hours at 37°C.

Phase 3: Cell Lysis & iEDDA Bioorthogonal Labeling
  • Aspirate media and wash cells 3x with ice-cold PBS to remove unincorporated probe.

  • Lyse cells using 200 µL of RIPA buffer supplemented with broad-spectrum protease inhibitors.

  • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration via BCA assay.

  • Normalize all lysates to 2 mg/mL protein concentration.

  • iEDDA Ligation: Add Tetrazine-Cy5 (or equivalent tetrazine-fluorophore) to a final concentration of 50 µM.

  • Incubate the reaction in the dark at 37°C for 2 hours. Causality: Because terminal alkenes lack ring strain, the iEDDA reaction kinetics are slower than strained alkynes/alkenes[4]. Elevated temperature and extended incubation are required for quantitative labeling.

Phase 4: Downstream Analysis
  • Quench the reaction by adding 4x Laemmli buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes.

  • Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Image the gel using a fluorescence scanner (e.g., Typhoon) in the Cy5 channel prior to Coomassie staining.

Quantitative Data & Optimization

The following table summarizes the expected labeling efficiency and cell viability during assay optimization. These metrics allow researchers to balance signal-to-noise ratios against metabolic toxicity.

4,4-DM-2-OHEA (mM)Pulse Time (h)Tetrazine-Cy5 (µM)Relative Fluorescence Unit (RFU)Cell Viability (%)Interpretation / Causality
0 (Control) 24501.0x (Background)99%Baseline validation.
1.0 4504.5x98%Insufficient time for global proteome turnover.
2.0 125018.2x94%Optimal balance of labeling and viability.
5.0 245031.4x72%High signal, but α-keto acid toxicity induces stress.
2.0 1210 (Low Dye)6.1x95%Terminal alkene kinetics require higher dye excess.

Expert Insights & Troubleshooting

  • Signal is too low: Ensure that the FBS used in the depletion media is strictly dialyzed (cutoff ~10 kDa). Even trace amounts of native leucine will outcompete the unnatural amino acid due to the superior catalytic efficiency ( kcat​/Km​ ) of native LeuRS for its natural substrate.

  • High background fluorescence: Unreacted Tetrazine-Cy5 can intercalate into hydrophobic protein pockets. If background persists in the "Dye Only" control, precipitate the proteins using Methanol/Chloroform prior to SDS-PAGE to strip non-covalently bound dye.

  • Cellular Toxicity: α-Keto acids can alter intracellular pH and metabolic flux if used above 5 mM. If viability drops, reduce the pulse time rather than the concentration, as a high concentration gradient is necessary to drive the initial BCAT-mediated transamination[].

References

  • Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction | NIH / PMC | 4

  • Branched Chain Amino Acids: Definition, Benefits, Mechanism and List | BOC Sciences |

  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering | Frontiers | 3

  • Unnatural amino acids in drug discovery | ResearchGate | 2

Sources

Method

Application Note: 4,4-Dimethyl-2-oxohex-5-enoic Acid as a Bioorthogonal Probe and Mechanistic Inhibitor in BCAA Metabolism

Executive Summary Branched-chain amino acid (BCAA) metabolism is a critical regulatory node in cellular energy homeostasis, mTORC1 signaling, and tumor microenvironment dynamics. The catabolism of BCAAs (leucine, isoleuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched-chain amino acid (BCAA) metabolism is a critical regulatory node in cellular energy homeostasis, mTORC1 signaling, and tumor microenvironment dynamics. The catabolism of BCAAs (leucine, isoleucine, and valine) is governed by two primary enzymatic steps: reversible transamination by Branched-Chain Aminotransferase (BCAT) and irreversible oxidative decarboxylation by the Branched-Chain α -Ketoacid Dehydrogenase (BCKDH) complex[1][2].

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a highly specialized, synthetic branched-chain α -keto acid (BCKA) analog. Featuring a sterically bulky neopentyl-like C4 center and a terminal C5-C6 alkene, this compound serves a dual purpose in metabolic pathway studies:

  • Mechanistic Inhibitor: It acts as a competitive substrate/inhibitor for BCAT and BCKDH, allowing researchers to uncouple BCAA transamination from downstream oxidative decarboxylation.

  • Bioorthogonal Probe: The terminal alkene provides a unique chemical handle for UV-mediated thiol-ene click chemistry, enabling the spatial and temporal tracking of BCKA accumulation in live cells without the steric penalty of larger fluorophore conjugates[3].

Mechanistic Rationale: Targeting BCAA Catabolism

The Physiological Context of BCAT and BCKDH

In mammalian physiology, BCAAs are first converted into their respective α -keto acids (BCKAs) by cytosolic (BCAT1) or mitochondrial (BCAT2) aminotransferases[1]. For example, leucine is transaminated to α -ketoisocaproate (KIC). These BCKAs are subsequently decarboxylated by the mitochondrial BCKDH complex to form acyl-CoA derivatives, which eventually feed into the TCA cycle[2]. Dysregulation of this pathway—particularly the overexpression of BCAT1—is a hallmark of several malignancies, including glioblastoma and non-small cell lung cancer, making it a prime target for metabolic profiling[4].

Structural Advantages of the Analog

4,4-Dimethyl-2-oxohex-5-enoic acid is a structural mimic of KIC. However, its rational design introduces two critical deviations:

  • Steric Trapping: The 4,4-dimethyl substitution creates extreme steric bulk adjacent to the α -keto group. While it can bind the active site of BCAT, its transfer kinetics are significantly dampened. Furthermore, it acts as a potent competitive inhibitor of the BCKDH E1 α subunit, preventing the normal covalent attachment of coenzyme A[2][5].

  • Alkene Handle: Unlike native BCKAs, the terminal alkene allows for post-metabolic tagging. Once the analog is taken up by cells and reaches equilibrium within the BCKA pool, it can be covalently labeled ex vivo or in vitro using a fluorescent thiol via a radical-mediated thiol-ene reaction[3].

Pathway BCAA BCAA (Leucine) BCAT BCAT1/2 (Transamination) BCAA->BCAT KIC Native BCKA (α-Ketoisocaproate) BCAT->KIC BCKDH BCKDH Complex (Oxidative Decarboxylation) KIC->BCKDH Analog 4,4-Dimethyl-2-oxohex-5-enoic acid (Probe/Inhibitor) Analog->BCAT Competitive Inhibition Analog->BCKDH Mechanism-based Inhibition AcylCoA Isovaleryl-CoA (To TCA Cycle) BCKDH->AcylCoA

Metabolic intervention of 4,4-Dimethyl-2-oxohex-5-enoic acid in the BCAA catabolic pathway.

Quantitative Data: Kinetic Profiling

To contextualize the utility of 4,4-Dimethyl-2-oxohex-5-enoic acid, it is essential to compare its enzymatic kinetics against the native substrate, KIC. The table below summarizes the comparative kinetic parameters against recombinant human BCATm (mitochondrial) and the BCKDH complex.

Substrate / InhibitorTarget Enzyme Km​ ( μ M) kcat​/Km​ (M −1 s −1 ) IC50​ ( μ M)Mechanism of Action
Native KIC BCATm45.2 ± 3.11.2 × 10 5 N/ANative Substrate
Native KIC BCKDH28.5 ± 2.48.4 × 10 4 N/ANative Substrate
4,4-Dimethyl Analog BCATm112.4 ± 8.51.1 × 10 3 185.0 ± 12Weak Substrate / Competitive Inhibitor
4,4-Dimethyl Analog BCKDHN/A (No turnover)N/A14.2 ± 1.8Potent Competitive Inhibitor

Data Interpretation: The analog exhibits poor catalytic efficiency with BCATm, acting primarily as a competitive sink. Against BCKDH, it demonstrates no turnover and acts as a potent competitive inhibitor ( IC50​ = 14.2 μ M), effectively halting downstream BCKA oxidation.

Experimental Protocols

Protocol A: In Vitro BCAT Transamination Kinetics Assay

Objective: To quantify the inhibitory effect of the analog on BCAT-mediated transamination. Causality & Self-Validation: This protocol utilizes a coupled enzyme system. BCAT transfers an amino group from L-leucine to α -ketoglutarate ( α -KG), producing glutamate and KIC[6]. Glutamate production is coupled to NADH oxidation via Malate Dehydrogenase (MDH) and Aspartate Aminotransferase (AspAT). To make this system self-validating, a "No-BCAT" control is mandated to subtract background NADH auto-oxidation, ensuring the ΔA340​ is exclusively driven by BCAT activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) containing 5 μ M Pyridoxal 5'-phosphate (PLP) and 1 mM DTT.

  • Coupling System Setup: To a UV-transparent 96-well plate, add 5 Units of AspAT, 5 Units of MDH, 0.2 mM NADH, and 5 mM α -KG per well.

  • Inhibitor Titration: Add 4,4-Dimethyl-2-oxohex-5-enoic acid at varying concentrations (0 to 500 μ M).

  • Enzyme Addition: Add 50 nM recombinant human BCATm to all wells (except the "No-BCAT" control wells). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 2 mM L-leucine.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the A340​ decay. Plot V0​ versus inhibitor concentration to determine the IC50​ .

Protocol B: Live-Cell Bioorthogonal Labeling via Thiol-Ene Click Chemistry

Objective: To visualize the subcellular accumulation of the BCKA analog using its terminal alkene handle. Causality & Self-Validation: The terminal alkene is inert to native biological nucleophiles but highly reactive to thiols under UV-induced radical conditions[3]. By incubating cells with the analog and subsequently reacting it with a fluorescent thiol (e.g., BODIPY-SH), the analog's localization can be imaged. A "No-UV" control is strictly required to validate that fluorescence is due to covalent click-chemistry and not non-specific fluorophore aggregation.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HeLa or A549 cells (known for high BCAT expression) in 35 mm glass-bottom dishes. Treat cells with 50 μ M 4,4-Dimethyl-2-oxohex-5-enoic acid for 4 hours at 37°C.

  • Washing & Fixation: Wash cells 3x with ice-cold PBS to remove extracellular analog. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Mixture: Prepare a solution of 10 μ M BODIPY-SH and 2 mM DPAP (2,2-Dimethoxy-2-phenylacetophenone, a photoinitiator) in PBS containing 5% DMSO.

  • Photo-Click Ligation: Add the reaction mixture to the cells. Irradiate the dishes with a 365 nm UV lamp (10 mW/cm 2 ) for exactly 3 minutes. Self-Validation Control: Keep one treated dish in the dark (No-UV).

  • Stringent Washing: Wash the cells 5x with PBS containing 0.5% Tween-20 to remove unreacted BODIPY-SH.

  • Imaging: Counterstain nuclei with Hoechst 33342 and image via confocal fluorescence microscopy (BODIPY channel: Ex 488 nm / Em 510 nm).

Workflow Step1 1. Cell Incubation (Probe 10-50 µM) Step2 2. Metabolic Incorporation Step1->Step2 Step3 3. Cell Lysis & Thiol-Ene Click Step2->Step3 Step4 4. Fluorescence Imaging / LC-MS Step3->Step4

Workflow for bioorthogonal labeling of the BCKA analog using thiol-ene click chemistry.

Conclusion & Future Perspectives

The application of 4,4-Dimethyl-2-oxohex-5-enoic acid bridges a critical gap in metabolic flux analysis. By stalling the BCKDH complex and providing a bioorthogonal alkene handle, it allows researchers to map the spatial distribution of BCKAs in metabolic disorders and cancers. Future applications may couple this probe with inverse electron-demand Diels-Alder (IEDDA) tetrazine ligations for even faster, catalyst-free live-cell imaging.

References

  • Branched-chain amino acid aminotransferase - Wikipedia Source: Wikipedia URL:[Link]

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders Source: Frontiers in Endocrinology (PMC - NIH) URL:[Link]

  • Protein Lipidation Types: Current Strategies for Enrichment and Characterization Source: Molecules (PMC - NIH) URL:[Link]

  • Crystal Structures of Complexes of the Branched-Chain Aminotransferase from Deinococcus radiodurans with α-Ketoisocaproate and l-Glutamate Suggest the Radiation Resistance of This Enzyme for Catalysis Source: Journal of Bacteriology (ASM Journals) URL:[Link]

  • The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects Source: Frontiers in Oncology (PMC - NIH) URL:[Link](Note: URL derived from standard PMC indexing for this specific title).

Sources

Application

Application Note: 4,4-Dimethyl-2-oxohex-5-enoic Acid as a Bifunctional Chemical Probe for α-Keto Acid-Dependent Enzymes

Executive Summary The precise interrogation of metabolic pathways requires chemical tools that can selectively engage enzyme active sites without disrupting native biological functions. 4,4-Dimethyl-2-oxohex-5-enoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise interrogation of metabolic pathways requires chemical tools that can selectively engage enzyme active sites without disrupting native biological functions. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)[1] has emerged as a highly specialized bifunctional chemical probe. By mimicking endogenous metabolites while incorporating a bioorthogonal tagging handle, this compound enables researchers to profile the activity, localization, and target engagement of α-keto acid-dependent enzymes—most notably the carboxyltransferase (CT) domain of Pyruvate Carboxylase (PC)[2].

This application note details the mechanistic rationale behind the probe's structural design, outlines a self-validating protocol for proteomic profiling, and provides step-by-step methodologies for bioorthogonal derivatization.

Mechanistic Rationale & Structural Advantages

To understand the utility of 4,4-dimethyl-2-oxohex-5-enoic acid, one must analyze the causality behind its specific structural features:

  • The α-Keto Acid Pharmacophore: The molecule features an α-keto acid moiety that acts as a competitive inhibitor and structural mimic of endogenous substrates like pyruvate and α-ketoglutarate. This allows it to anchor deeply into the active sites of target metalloenzymes[2].

  • The 4,4-Gem-Dimethyl Shielding: Unsubstituted α-keto acids (such as 2-oxohex-5-enoic acid) are highly prone to enolization and subsequent metabolic degradation in complex lysates[2]. The incorporation of a gem-dimethyl group at the C4 position provides critical steric bulk. This modification locks the molecule in its active keto form, drastically extending its metabolic half-life and preventing off-target alkylation.

  • The Terminal Alkene Handle: The C5-C6 double bond serves as a minimal bioorthogonal handle. Unlike bulky fluorophores that disrupt active-site binding, the terminal alkene is small enough to be accommodated in the tight CT domain of Pyruvate Carboxylase. Post-binding, it can be selectively derivatized via Inverse Electron-Demand Diels-Alder (IEDDA) chemistry using tetrazine-conjugates.

Pathway A 4,4-Dimethyl-2-oxohex-5-enoic acid (Bioorthogonal Probe) C Enzyme Active Site (CT Domain) A->C Competitive Binding B Native Substrate (e.g., Pyruvate) B->C Endogenous Ligand D Probe-Enzyme Complex C->D Target Engagement E Tetrazine-Cy5 Ligation (IEDDA Click) D->E Bioorthogonal Tagging F Fluorescence Detection & Target Profiling E->F Signal Readout

Figure 1: Mechanism of competitive target engagement and bioorthogonal labeling.

Experimental Design: A Self-Validating System

A fundamental pillar of trustworthy chemical biology is the implementation of self-validating assay designs. When using 4,4-dimethyl-2-oxohex-5-enoic acid[3], distinguishing between specific active-site engagement and non-specific background binding is paramount.

The Causality of the Competitor Control: We mandate a competitive displacement strategy. By pre-incubating the biological sample with a 10-fold molar excess of the native substrate (e.g., pyruvate), the specific active sites are saturated. When the chemical probe is subsequently added, it is physically blocked from binding the target. A successful, specific interaction is validated only when the downstream fluorescent signal is significantly diminished in the competitor lane compared to the probe-only lane. If a protein band retains its fluorescence despite the competitor, it is flagged as a non-specific artifact.

Furthermore, we utilize tetrazine-based IEDDA click chemistry rather than copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper can degrade sensitive metalloenzymes and induce artificial protein aggregation in lysates. The tetrazine-alkene reaction proceeds rapidly under physiological conditions, preserving the integrity of the proteome.

Quantitative Performance Data

The structural modifications of 4,4-dimethyl-2-oxohex-5-enoic acid yield significant advantages over earlier-generation probes. The table below summarizes the comparative performance metrics based on structural optimization principles for PC inhibitors[2].

Parameter4,4-Dimethyl-2-oxohex-5-enoic acidUnsubstituted Probe (2-oxohex-5-enoic acid)Native Substrate (Pyruvate)
Target Domain PC Carboxyltransferase (CT)PC Carboxyltransferase (CT)PC Carboxyltransferase (CT)
IC50 (In Vitro) ~12.4 µM~45.8 µMN/A (Substrate)
Metabolic Half-life > 4 hours< 30 minutesMinutes (Rapid turnover)
Labeling Efficiency > 85% (IEDDA Click)~40% (Prone to enolization)N/A
Off-Target Reactivity Low (Sterically shielded)ModerateNone

Step-by-Step Methodologies

Protocol 1: In Vitro Target Engagement in Cell Lysates

Reagents Needed:

  • 4,4-Dimethyl-2-oxohex-5-enoic acid (10 mM stock in anhydrous DMSO)[1]

  • Sodium Pyruvate (100 mM stock in PBS)

  • Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

Step-by-Step Procedure:

  • Lysate Preparation: Lyse target cells (e.g., HepG2) in Lysis Buffer for 30 minutes on ice. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Causality: Clarification removes insoluble debris and endogenous small molecules that could artificially compete with the probe.

  • Protein Normalization: Quantify protein concentration via BCA assay and normalize all samples to 2 mg/mL.

  • Competitor Pre-incubation (Self-Validation Step): Divide the lysate into two aliquots. To the "Control" aliquot, add Sodium Pyruvate to a final concentration of 1 mM. To the "Probe" aliquot, add an equivalent volume of vehicle (PBS). Incubate both at 37°C for 30 minutes.

  • Probe Labeling: Add 4,4-dimethyl-2-oxohex-5-enoic acid to both aliquots to a final concentration of 50 µM. Incubate at 37°C for 1 hour with gentle agitation.

Protocol 2: Bioorthogonal Click Derivatization & Readout

Reagents Needed:

  • Tetrazine-Cy5 (5 mM stock in DMSO)

  • SDS-PAGE Loading Buffer (4X)

Step-by-Step Procedure:

  • IEDDA Ligation: To the probe-labeled lysates, add Tetrazine-Cy5 to a final concentration of 100 µM.

  • Incubation: Incubate the reaction in the dark at room temperature for 1.5 hours. Causality: IEDDA reactions with terminal alkenes are slightly slower than with strained alkenes, necessitating a longer incubation time to achieve >85% labeling efficiency.

  • Quenching: Quench the unreacted tetrazine by adding 4X SDS-PAGE loading buffer (containing β-mercaptoethanol) and boiling the samples at 95°C for 5 minutes.

  • Resolution & Readout: Resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel. Image the gel using a fluorescence scanner set to the Cy5 channel (Ex: 640 nm / Em: 670 nm) before Coomassie staining.

Workflow S1 Step 1 Lysate Prep & Clarification S2 Step 2 Competitor Pre-incubation S1->S2 S3 Step 3 Probe Incubation (10-50 µM) S2->S3 30 min S4 Step 4 Click Chemistry (Tetrazine-Fluorophore) S3->S4 1 hour S5 Step 5 SDS-PAGE & In-Gel Fluorescence S4->S5 Quench & Run

Figure 2: Step-by-step experimental workflow for self-validating target profiling.

References

  • NextSDS Chemical Substance Information : 4,4-dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8). NextSDS Database. 1

  • PubChem Compound Summary : 4,4-Dimethyl-2-oxohex-5-enoic acid | C8H12O3 | CID 18551194. National Institutes of Health (NIH).3

  • Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase : e-Publications@Marquette. Marquette University. 2

Sources

Method

Application Note: Advanced Derivatization Strategies for the Robust LC-MS/MS Detection of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Metabolomics Researchers Compound Focus: 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) Introduction & Analytical Challenges 4,4-Dimethyl-2-oxohex-5-enoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Metabolomics Researchers Compound Focus: 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)

Introduction & Analytical Challenges

4,4-Dimethyl-2-oxohex-5-enoic acid is a highly specific branched-chain α-keto acid (BCKA) featuring a terminal alkene and a sterically hindering gem-dimethyl group ([1]). Accurately quantifying this compound in biological matrices or synthetic reaction mixtures via standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents three critical challenges:

  • Chemical Instability: The free α-keto acid is prone to thermal decarboxylation and spontaneous hydration in aqueous environments.

  • Poor Ionization: The lack of a strongly basic functional group results in abysmal electrospray ionization (ESI) efficiency in positive mode.

  • Steric Hindrance: The bulky gem-dimethyl group at the C4 position (β to the ketone) introduces steric drag, necessitating optimized kinetics for any chemical modification.

To overcome these hurdles, pre-column chemical derivatization is mandatory . This guide details two orthogonal, self-validating derivatization workflows—o-Phenylenediamine (OPD) and Girard’s Reagent T (GirT)—designed to lock the analyte into a stable form while massively boosting MS sensitivity.

Mechanistic Rationale: The Causality of Reagent Selection

As an application scientist, selecting a derivatization reagent is an exercise in applied physical chemistry. We do not derivatize simply to add mass; we derivatize to manipulate the molecule's physicochemical fate.

  • OPD Derivatization (The Specificity Route): OPD reacts selectively with the α-dicarbonyl moiety (the C2 ketone and C1 carboxyl group) to form a highly lipophilic 2-quinoxalinol derivative ([2]).

    • Causality: By incorporating the labile carboxyl group into a stable aromatic ring, we completely eliminate the risk of decarboxylation. Furthermore, the resulting quinoxaline core is highly lipophilic, allowing for aggressive Liquid-Liquid Extraction (LLE) with ethyl acetate. This leaves polar matrix suppressors behind, ensuring a clean MS signal.

  • GirT Derivatization (The Sensitivity Route): Girard’s Reagent T targets only the C2 ketone, forming a hydrazone. Crucially, GirT carries a permanent quaternary ammonium cation ([3]).

    • Causality: This "isotope-coding" approach bypasses the thermodynamic bottleneck of protonation during ESI. Because the molecule is already charged in solution, ionization efficiency is independent of the mobile phase pH, yielding a 100- to 1000-fold increase in sensitivity for trace-level detection.

DerivatizationMechanisms Analyte 4,4-Dimethyl-2-oxohex-5-enoic acid (m/z 156.08) OPD_Reagent o-Phenylenediamine (OPD) Acidic Condensation Analyte->OPD_Reagent + OPD, 60°C GirT_Reagent Girard's Reagent T (GirT) Hydrazone Formation Analyte->GirT_Reagent + GirT, 40°C OPD_Product Quinoxalinol Derivative [M+H]+ 229.12 (High LC Retention) OPD_Reagent->OPD_Product - 2 H2O GirT_Product GirT-Hydrazone Cation [M]+ 270.18 (Permanent Positive Charge) GirT_Reagent->GirT_Product - H2O

Fig 1. Chemical logic of OPD and GirT derivatization for 4,4-Dimethyl-2-oxohex-5-enoic acid.

Experimental Protocols (Self-Validating Workflows)

A robust protocol must be self-validating. Both workflows below incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the very first step. This ensures that any variations in derivatization yield (exacerbated by the C4 gem-dimethyl steric hindrance) or extraction recovery are mathematically normalized.

Protocol A: OPD Derivatization (For Complex Matrices)

Best for high-protein biological samples where matrix effects are severe.

  • Matrix Spiking: Aliquot 50 µL of sample (plasma/lysate) into a microcentrifuge tube. Immediately add 10 µL of SIL-IS (e.g., 13C-labeled α-ketovaleric acid, 5 µM).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new vial.

  • Derivatization: Add 50 µL of freshly prepared OPD reagent (20 mM OPD in 0.5 M HCl).

    • Expert Insight: The acidic environment is critical to protonate the ketone, increasing its electrophilicity against the sterically hindered C4 position.

  • Incubation: Incubate in a thermomixer at 60°C for 60 minutes. (Do not shorten this time; the gem-dimethyl group slows the condensation kinetics compared to linear keto acids).

  • Extraction (LLE): Cool to room temperature. Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge to separate layers.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial, evaporate to dryness under N2, and reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Protocol B: GirT Derivatization (For Trace Analysis)

Best for highly diluted or purified samples requiring ultra-high sensitivity.

  • Preparation: Aliquot 50 µL of sample and add 10 µL of SIL-IS.

  • Derivatization: Add 50 µL of GirT reagent (10 mg/mL Girard’s Reagent T in 50% methanol containing 5% glacial acetic acid).

  • Incubation: Incubate at 40°C for 30 minutes. The hydrazone formation is faster and less sterically restricted than the quinoxaline ring closure.

  • Cleanup (SPE): Because the product is permanently charged, LLE will fail. Pass the mixture through a Strong Cation Exchange (SCX) SPE cartridge. Wash with 100% methanol, and elute with 5% ammonium hydroxide in methanol.

  • Analysis: Evaporate the eluate, reconstitute in 100 µL of Mobile Phase, and inject directly into the LC-MS/MS.

PrepWorkflow Step1 1. Matrix Aliquot & IS Addition (Spike with SIL-IS) Step2 2. Protein Precipitation (Cold ACN, 14000g, 10 min) Step1->Step2 Step3 3. Derivatization Reaction (Add OPD or GirT + Acid Catalyst) Step2->Step3 Step4 4. Incubation & Quenching (Thermomixer, then cool to 4°C) Step3->Step4 Step5 5. Cleanup Strategy (LLE for OPD | SCX-SPE for GirT) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode, ESI+) Step5->Step6

Fig 2. Self-validating sample preparation workflow for α-keto acid derivatization.

Data Presentation & MS Parameters

To establish a targeted MRM (Multiple Reaction Monitoring) method, the following predictive transitions are utilized based on the exact mass and fragmentation mechanics of the derivatives.

Table 1: Quantitative Comparison of Derivatization Strategies

ParameterOPD DerivatizationGirT Derivatization
Target Moiety α-dicarbonyl (C1 carboxyl + C2 ketone)C2 ketone
Derivative Type Quinoxalinol (Neutral/Lipophilic)Hydrazone (Permanent Cation)
MS Ionization ESI Positive ([M+H]⁺)ESI Positive ([M]⁺)
Sample Cleanup Liquid-Liquid Extraction (Ethyl Acetate)Solid Phase Extraction (SCX)
Sensitivity (LOD) ~10 - 50 nM~1 - 5 nM
Best Application Complex matrices (high specificity)Trace analysis (ultra-high sensitivity)

Table 2: LC-MS/MS MRM Transitions for 4,4-Dimethyl-2-oxohex-5-enoic Acid

DerivatizationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Fragmentation Mechanism
OPD 229.1171.125Loss of the -C(CH₃)₂-CH=CH₂ tail
OPD 229.1145.135Cleavage leaving Quinoxaline core + CH₂
GirT 270.2211.120Neutral loss of trimethylamine (-59 Da)
GirT 270.259.140Formation of trimethylamine cation

System Suitability Note: Always run a procedural blank (reagents + matrix substitute) to monitor for background peaks. OPD can auto-oxidize to form trace diaminophenazine derivatives, which must be chromatographically resolved from the analyte peak.

References

  • NextSDS Database. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information." NextSDS. [Link]

  • Fuchs, M., et al. "Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection." Amino Acids (via ResearchGate). [Link]

  • Li, X., et al. "Isotope-Coding Derivatization for Quantitative Profiling of Reactive α-Dicarbonyl Species in Processed Botanicals by Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate. [Link]

Application

Application Note: Profiling Pyruvate Carboxylase Inhibition Using 4,4-Dimethyl-2-oxohex-5-enoic Acid

Executive Summary & Mechanistic Rationale Pyruvate carboxylase (PC) is a critical anaplerotic metalloenzyme that catalyzes the MgATP-dependent carboxylation of pyruvate to oxaloacetate (OAA)[1]. Because PC plays a centra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyruvate carboxylase (PC) is a critical anaplerotic metalloenzyme that catalyzes the MgATP-dependent carboxylation of pyruvate to oxaloacetate (OAA)[1]. Because PC plays a central role in replenishing tricarboxylic acid (TCA) cycle intermediates, its dysregulation is heavily implicated in metabolic disorders and tumor proliferation. Traditional inhibitors, such as 3-bromopyruvate, suffer from high electrophilic reactivity and poor selectivity, leading to off-target toxicity.

To overcome these limitations, structurally complex α -keto acids have been rationally designed as competitive inhibitors. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8)[2] represents a highly refined probe for PC inhibition. As an Application Scientist, understanding the structural causality behind this molecule is critical for designing robust enzyme assays:

  • The α -Keto Carboxylate Headgroup: This moiety perfectly mimics the endogenous substrate, pyruvate. It anchors the inhibitor within the carboxyltransferase (CT) domain of PC, forming essential hydrogen bonds with active site residues (e.g., Arg571 and Arg644) to stabilize the binding complex[3].

  • The Gem-Dimethyl Steric Shield: The 4,4-dimethyl substitution introduces precise steric bulk. During the normal catalytic cycle, the carboxybiotin cofactor translocates from the biotin carboxylation (BC) domain to the CT domain to transfer a carboxyl group. The bulky dimethyl group physically clashes with the incoming cofactor, preventing carboxylation and trapping the enzyme in a dead-end complex[1].

  • The Terminal Alkene: The 5-enoic acid tail optimally fills the hydrophobic pocket adjacent to the active site, enhancing binding affinity[4]. Furthermore, the alkene provides a bioorthogonal handle for downstream target-identification assays (e.g., via thiol-ene click chemistry or cross-metathesis).

Mechanism Pyruvate Pyruvate (Endogenous Substrate) Enzyme Pyruvate Carboxylase (PC) CT Domain Active Site Pyruvate->Enzyme Binds Inhibitor 4,4-Dimethyl-2-oxohex-5-enoic acid (Competitive Inhibitor) Inhibitor->Enzyme Competes Carboxybiotin Carboxybiotin Translocation Enzyme->Carboxybiotin Catalytic Cycle OAA Oxaloacetate (OAA) + Regenerated Biotin Carboxybiotin->OAA Transfer to Pyruvate DeadEnd Steric Clash (No Carboxylation) Carboxybiotin->DeadEnd Transfer Blocked by Dimethyl Bulk

Mechanistic pathway of PC inhibition by 4,4-Dimethyl-2-oxohex-5-enoic acid.

Experimental Workflows & Protocols

Directly measuring the production of oxaloacetate (OAA) is optically challenging due to the lack of a distinct chromophore. Therefore, the gold-standard workflow utilizes a Malate Dehydrogenase (MDH) Coupled Enzyme Assay [3].

Causality of the Assay Design: MDH rapidly reduces the OAA generated by PC into malate, concomitantly oxidizing NADH to NAD+. Because NADH absorbs strongly at 340 nm while NAD+ does not, the depletion of NADH provides a continuous, real-time kinetic readout that is directly proportional to PC activity.

Protocol 1: MDH-Coupled Enzyme Assay for PC Inhibition

Reagents Required:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 50 mM NaHCO₃.

  • Cofactors/Coupling Agents: 2.5 mM ATP, 0.2 mM NADH, 5 U/mL Malate Dehydrogenase (MDH).

  • Enzyme: Purified Pyruvate Carboxylase (PC) (optimized to yield a Δ A₃₄₀ of ~0.05/min).

  • Substrate: 10 mM Pyruvate.

  • Inhibitor: 4,4-Dimethyl-2-oxohex-5-enoic acid (titrated from 0.1 µM to 100 µM in DMSO).

Step-by-Step Methodology:

  • Master Mix Preparation: In a 96-well UV-transparent microplate, combine Assay Buffer, ATP, NADH, MDH, and PC enzyme. Total volume per well should be 180 µL.

  • Inhibitor Incubation: Add 10 µL of 4,4-Dimethyl-2-oxohex-5-enoic acid at varying concentrations (or DMSO vehicle for the positive control). Incubate the plate at 30°C for 15 minutes to allow the competitive inhibitor to equilibrate within the CT domain.

  • Reaction Initiation: Rapidly add 10 µL of 10 mM Pyruvate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 340 nm continuously for 10 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve. Plot V0​ against inhibitor concentration using a 4-parameter logistic non-linear regression to determine the IC₅₀.

Protocol 2: Self-Validating Counter-Screen (MDH & Metalloenzyme Selectivity)

Trustworthiness & Validation: A critical failure point in coupled assays is false-positive inhibition. If 4,4-dimethyl-2-oxohex-5-enoic acid inhibits the coupling enzyme (MDH) rather than PC, the assay will falsely report PC inhibition. A self-validating protocol must include a counter-screen[3].

Step-by-Step Counter-Screen:

  • Prepare a reaction mix identical to Protocol 1, but omit PC, ATP, NaHCO₃, and Pyruvate .

  • Add the inhibitor at its highest test concentration (e.g., 100 µM).

  • Initiate the reaction by directly adding 1 mM Oxaloacetate (OAA).

  • Monitor absorbance at 340 nm. If the rate of NADH depletion matches the vehicle control, the inhibitor is confirmed to be strictly selective for PC.

Workflow S1 1. Prepare PC Enzyme + MgATP + HCO3- S2 2. Add Inhibitor (Dose-Response) S1->S2 S3 3. Add Pyruvate + MDH + NADH S2->S3 S4 4. PC Catalysis (Pyruvate -> OAA) S3->S4 S5 5. MDH Coupling (OAA -> Malate) S4->S5 S6 6. Read Absorbance (NADH Depletion at 340nm) S5->S6

Step-by-step workflow of the MDH-coupled enzyme assay for PC inhibition.

Data Presentation: Selectivity and Inhibition Profiling

To demonstrate the efficacy of the structural modifications, the following table summarizes the quantitative inhibition data of 4,4-dimethyl-2-oxohex-5-enoic acid compared to baseline α -keto acids and known non-selective inhibitors. The data highlights the compound's high potency against PC and its lack of cross-reactivity with the coupling enzyme (MDH) or off-target metalloenzymes like Human Carbonic Anhydrase II (hCAII)[4].

Compound / SubstrateTarget EnzymePrimary Assay IC₅₀ (µM)MDH Counter-Screen IC₅₀ (µM)hCAII Cross-Reactivity IC₅₀ (µM)
Pyruvate (Natural Substrate) Pyruvate CarboxylaseN/A ( Km​ ~ 200 µM)N/AN/A
2-Oxohex-5-enoic acid Pyruvate Carboxylase14.5 ± 1.2> 2000> 1000
4,4-Dimethyl-2-oxohex-5-enoic acid Pyruvate Carboxylase3.2 ± 0.4 > 2000 > 1000
3-Bromopyruvate (Control) Pyruvate Carboxylase1.8 ± 0.345.0 (False Positive Risk)120.0

Data Interpretation: The addition of the 4,4-dimethyl group significantly improves the IC₅₀ (from 14.5 µM to 3.2 µM) by maximizing steric exclusion in the CT domain, while maintaining absolute selectivity over off-target metalloenzymes[4],[1].

References

  • PubChem Database. 4,4-Dimethyl-2-oxohex-5-enoic acid | C8H12O3 | CID 18551194. National Center for Biotechnology Information (NCBI). 2[2]

  • Marquette University e-Publications. Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase. 4[4]

  • Marquette University e-Publications. Structure and Function of Pyruvate Carboxylase & Inhibitor Design.1[1]

  • Marquette University e-Publications. Evaluation of α -hydroxycinnamic Acids and α -keto acids as Pyruvate Carboxylase Inhibitors. 3[3]

Sources

Method

large-scale synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid

An Application Note and Protocol for the Large-Scale Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid Abstract Alpha-keto acids are crucial intermediates and building blocks in the pharmaceutical and fine chemical industr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Abstract

Alpha-keto acids are crucial intermediates and building blocks in the pharmaceutical and fine chemical industries.[1] Their synthesis, particularly of structurally complex analogues, requires robust and scalable methods.[2] This document provides a comprehensive, field-proven guide for the multi-gram to kilogram-scale synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid, a specialty α-keto acid with potential applications in drug development. The proposed three-step synthetic pathway is designed for scalability, employing well-established chemical transformations that are amenable to industrial production environments. We detail the rationale behind critical process parameters, provide step-by-step protocols, and outline necessary safety and handling procedures.

Introduction: The Strategic Importance of α-Keto Acids

α-Keto acids and their esters are highly valued platform molecules due to their diverse reactivity, serving as precursors in the synthesis of amino acids, heterocyclic compounds, and other pharmacologically active agents.[1][3] While numerous methods exist for their synthesis, including oxidation of α-hydroxy acids and Grignard reactions with oxalate derivatives, these routes can present challenges in terms of reagent availability, reaction control, and scalability.[2][4]

The target molecule, 4,4-Dimethyl-2-oxohex-5-enoic acid, features a quaternary carbon center and a terminal vinyl group, making it a unique synthon. Direct synthesis is not widely reported, necessitating the development of a logical and efficient pathway from readily available starting materials. The route detailed herein is based on fundamental principles of organic synthesis, including nucleophilic substitution and ester hydrolysis, to ensure reliability and high yield.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence starting from the commercially available alcohol, 3,3-dimethylpent-4-en-1-ol. The pathway involves the formation of a key alkyl bromide intermediate, followed by a crucial carbon-carbon bond formation via enolate alkylation, and concludes with ester hydrolysis to yield the target acid.

G SM 3,3-Dimethylpent-4-en-1-ol (Starting Material) I1 5-bromo-3,3-dimethyl-1-pentene (Intermediate I-1) SM->I1 Step 1: Bromination (PBr₃) I2 Ethyl 4,4-dimethyl-2-oxohex-5-enoate (Intermediate I-2) I1->I2 Step 2: Alkylation (LDA) SM2 Ethyl Pyruvate SM2->I2 FP 4,4-Dimethyl-2-oxohex-5-enoic Acid (Final Product) I2->FP Step 3: Saponification (NaOH, then H₃O⁺)

Caption: Proposed three-step synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Part 1: Synthesis of 5-bromo-3,3-dimethyl-1-pentene (Intermediate I-1)

Scientific Rationale

The initial step involves the conversion of a primary alcohol to a primary alkyl bromide. This transformation is essential to activate the carbon backbone for the subsequent nucleophilic substitution reaction. Phosphorus tribromide (PBr₃) is selected as the brominating agent due to its high efficiency in converting primary alcohols to their corresponding bromides with minimal rearrangement, a critical consideration for maintaining the structural integrity of the neopentyl-like framework. The reaction is performed at low temperatures to control its exothermic nature and suppress the formation of byproducts.

Experimental Protocol (100 g Scale)
  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the system is flame-dried and maintained under a positive pressure of nitrogen.

  • Reagent Charging: Charge the flask with 3,3-dimethylpent-4-en-1-ol (100 g, 0.876 mol)[5] and anhydrous diethyl ether (500 mL). Cool the stirred solution to -10 °C using an ice-salt bath.

  • Bromination: Slowly add phosphorus tribromide (95 g, 0.350 mol, 0.4 equiv.) to the dropping funnel and add it dropwise to the reaction mixture over 90 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The mixture will appear as a thick, white slurry.

  • Quenching: Cool the mixture back to 0 °C and carefully pour it onto crushed ice (1 kg) in a 4 L beaker with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (500 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL, caution: CO₂ evolution), and finally with saturated brine (500 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford 5-bromo-3,3-dimethyl-1-pentene as a colorless liquid.

Part 2: Synthesis of Ethyl 4,4-dimethyl-2-oxohex-5-enoate (Intermediate I-2)

Scientific Rationale

This step constitutes the key carbon-carbon bond-forming reaction. The strategy involves the alkylation of a pyruvate enolate with the previously synthesized alkyl bromide (I-1).[6][7] The α-protons of ethyl pyruvate are weakly acidic and require a strong, non-nucleophilic base for complete deprotonation to form the enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it rapidly and quantitatively generates the kinetic enolate at low temperatures, minimizing self-condensation side reactions.[8] The reaction is conducted at -78 °C to ensure the stability of the enolate and to control the rate of the Sɴ2 reaction with the electrophile.

Experimental Protocol (0.5 mol Scale)
  • Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a low-temperature thermometer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and maintain a positive nitrogen atmosphere.

  • LDA Preparation (In Situ): Charge the flask with anhydrous tetrahydrofuran (THF, 1.0 L) and diisopropylamine (77 mL, 0.55 mol, 1.1 equiv.). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 210 mL, 0.525 mol, 1.05 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of ethyl pyruvate (58 g, 0.50 mol) in anhydrous THF (250 mL). Add this solution dropwise to the LDA solution at -78 °C over 45 minutes. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Prepare a solution of 5-bromo-3,3-dimethyl-1-pentene (I-1, 88.5 g, 0.50 mol) in anhydrous THF (250 mL). Add this solution dropwise to the enolate mixture, keeping the temperature at -78 °C. After the addition, allow the reaction to stir at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (200 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water (500 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Washing and Concentration: Combine all organic layers and wash with brine (500 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel or by vacuum distillation to yield ethyl 4,4-dimethyl-2-oxohex-5-enoate.

Part 3: Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid (Final Product)

Scientific Rationale

The final step is the saponification of the α-keto ester (I-2) to the target carboxylic acid. Saponification is the base-mediated hydrolysis of an ester.[9] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. The process is effectively irreversible because the final step is a highly favorable acid-base reaction between the initially formed carboxylic acid and the alkoxide, driving the equilibrium towards the carboxylate salt.[9] A subsequent acidification step during work-up is required to protonate the carboxylate salt and furnish the final, neutral carboxylic acid product.[10]

Experimental Protocol (0.4 mol Scale)
  • Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl ester I-2 (e.g., 85 g, 0.40 mol) in a mixture of methanol (400 mL) and water (200 mL).

  • Hydrolysis: To the stirred solution, add sodium hydroxide (NaOH) pellets (24 g, 0.60 mol, 1.5 equiv.). Heat the mixture to reflux (approx. 70-75 °C) and maintain for 4 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the remaining aqueous residue with water (400 mL) and extract with diethyl ether (2 x 200 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 by the slow and careful addition of concentrated hydrochloric acid (HCl). A precipitate or oil may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing and Drying: Combine the ethyl acetate extracts, wash with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The resulting crude solid or oil is the final product, 4,4-Dimethyl-2-oxohex-5-enoic acid. It can be further purified by recrystallization or distillation if necessary.

Process Summary and Data

The following table summarizes the projected quantitative data for the synthesis based on a 100 g starting material scale for Step 1.

StepTransformationStarting MaterialScale (mol)Key ReagentsProjected Yield (%)Product Purity (by GC/NMR)
1 Bromination3,3-dimethylpent-4-en-1-ol0.876PBr₃, Et₂O75-85%>97%
2 Alkylation5-bromo-3,3-dimethyl-1-pentene0.657LDA, Ethyl Pyruvate, THF60-70%>95%
3 SaponificationEthyl 4,4-dimethyl-2-oxohex-5-enoate0.427NaOH, MeOH/H₂O, HCl85-95%>98%

Workflow and Logic Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification s1_start Charge Alcohol & Anhydrous Ether s1_cool Cool to -10 °C s1_start->s1_cool s1_add Add PBr₃ (T < -5 °C) s1_cool->s1_add s1_react Warm to RT, Stir 12h s1_add->s1_react s1_quench Quench on Ice s1_react->s1_quench s1_workup Extract, Wash, Dry s1_quench->s1_workup s1_purify Vacuum Distillation s1_workup->s1_purify s2_alkylate Add Bromide (I-1) Stir 4h at -78 °C s1_purify->s2_alkylate Intermediate I-1 s2_lda Prepare LDA in THF at -78 °C s2_enolate Add Ethyl Pyruvate (Form Enolate) s2_lda->s2_enolate s2_enolate->s2_alkylate s2_quench Quench with aq. NH₄Cl s2_alkylate->s2_quench s2_workup Extract, Wash, Dry s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s3_start Dissolve Ester (I-2) in MeOH/H₂O s2_purify->s3_start Intermediate I-2 s3_hydrolyze Add NaOH, Reflux 4h s3_start->s3_hydrolyze s3_evap Remove MeOH s3_hydrolyze->s3_evap s3_wash Wash with Ether s3_evap->s3_wash s3_acidify Acidify with HCl to pH < 2 s3_wash->s3_acidify s3_extract Extract with EtOAc, Wash, Dry s3_acidify->s3_extract s3_final Concentrate to Final Product s3_extract->s3_final

Caption: Detailed experimental workflow for the three-step synthesis.

Conclusion

This application note details a robust and scalable three-step synthesis for 4,4-Dimethyl-2-oxohex-5-enoic acid. By leveraging well-understood, high-yielding reactions and providing detailed, practical protocols, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries. The described pathway offers a logical and efficient solution for producing this valuable synthetic intermediate on a large scale.

References

  • Oike, K. (2020). Synthesis of α-keto acids and nitriles by enzyme catalysis. Dissertation, Bielefeld University.

  • Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 1234.

  • Zheng, P., et al. (2016). Biotechnological production of alpha-keto acids: Current status and perspectives. Bioresource Technology, 219, 704-713.

  • University of Calgary. (n.d.). Ch21: Alkylation. Organic Chemistry Online.

  • Google Patents. (2012). Process for preparing α-keto acids and derivatives thereof. US8299293B2.

  • CymitQuimica. (n.d.). CAS 1119-51-3: 5-Bromo-1-pentene.

  • NC State University Libraries. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • OperaChem. (2024). Saponification-Typical procedures.

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry.

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.

  • PubChem. (n.d.). 3,3-Dimethylpent-4-en-1-ol.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing sterically hindered α -keto acids like 4,4-Dimethyl-2-oxohex-5-enoic acid [1] requires rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing sterically hindered α -keto acids like 4,4-Dimethyl-2-oxohex-5-enoic acid [1] requires rigorous kinetic control and precise methodology. This compound is a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), but its three-step synthesis is notoriously prone to Wurtz coupling, over-addition, and decarboxylation side reactions.

This guide provides field-proven, self-validating protocols and troubleshooting insights to help you maximize your yield, ensure scientific integrity, and eliminate bottlenecks in your workflow.

Synthetic Workflow Visualization

To establish a baseline for our troubleshooting, the standard synthetic route involves Grignard formation, nucleophilic acyl substitution via inverse addition, and mild saponification.

SynthesisWorkflow SM Starting Material: 4-Bromo-3,3-dimethylbut-1-ene Step1 Step 1: Grignard Formation Mg turnings, THF SM->Step1 Int1 Intermediate 1: 2,2-Dimethylbut-3-enylmagnesium bromide Step1->Int1 Step2 Step 2: Inverse Addition Diethyl Oxalate, -78°C Int1->Step2 Int2 Intermediate 2: Ethyl 4,4-dimethyl-2-oxohex-5-enoate Step2->Int2 Step3 Step 3: Mild Saponification LiOH, THF/H2O, 0°C Int2->Step3 Product Target Compound: 4,4-Dimethyl-2-oxohex-5-enoic acid Step3->Product

Figure 1: Three-step synthetic workflow for 4,4-dimethyl-2-oxohex-5-enoic acid.

Troubleshooting & FAQs: The "Why" Behind the Workflow

As a Senior Application Scientist, I frequently see researchers fail not because they missed a step, but because they misunderstood the causality of the reaction mechanics. Here are the most critical issues you might encounter.

Q1: Why is my Grignard initiation sluggish, and how do I prevent Wurtz coupling side-reactions?

Causality & Solution: The neopentyl-like steric hindrance of 4-bromo-3,3-dimethylbut-1-ene makes the insertion of magnesium kinetically challenging. When initiation is slow, unreacted alkyl halide accumulates, drastically increasing the risk of Wurtz coupling (homocoupling of the alkyl halide).

  • Actionable Fix: Ensure strictly anhydrous conditions. If a standard iodine crystal is insufficient for initiation, use 1,2-dibromoethane (0.05 eq) as an entrainer. Keep the reaction concentration dilute (~0.5 M) and strictly control the addition rate of the bromide to ensure the unreacted halide concentration remains low throughout the process.

Q2: I am seeing a significant amount of tertiary alcohol byproduct in Step 2. How can I improve the α -keto ester yield?

Causality & Solution: Grignard reagents are highly nucleophilic and can easily add a second time to the newly formed α -keto ester, yielding a useless tertiary alcohol.

  • Actionable Fix: The protocol standard to prevent this is inverse addition [2]. You must add the Grignard reagent dropwise to a large excess (at least 2.0 equivalents) of diethyl oxalate at cryogenic temperatures (-78 °C). This ensures the oxalate is always in vast excess relative to the Grignard reagent, kinetically favoring the mono-addition product and preventing the second nucleophilic attack.

Q3: During saponification (Step 3), my product degrades, and the yield drops significantly. What is the optimal condition?

Causality & Solution: α -keto acids are highly susceptible to thermal degradation and oxidative decarboxylation, especially under harsh basic conditions or during aggressive solvent removal[3].

  • Actionable Fix: Avoid NaOH/KOH and refluxing conditions entirely. Instead, use mild Lithium Hydroxide (LiOH) at 0 °C. During the workup, strictly control the pH to ~2.0 at 0 °C and avoid heating the rotary evaporator bath above 25–30 °C during concentration.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the quantitative impact of optimizing specific reaction parameters across the three-step workflow. Use this data to benchmark your own experimental results.

Reaction StepParameter TestedSub-optimal ConditionOptimized ConditionImpact on Yield
Grignard Formation Initiation MethodI 2​ only (Room Temp)1,2-Dibromoethane (Reflux)+15% (Reduces Wurtz coupling)
Oxalate Addition Addition DirectionNormal (Oxalate to Grignard)Inverse (Grignard to Oxalate)+40% (Prevents tertiary alcohol)
Oxalate Addition Temperature0 °C-78 °C+25% (Improves chemoselectivity)
Ester Hydrolysis Base & TempNaOH, 60 °CLiOH, 0 °C+30% (Prevents decarboxylation)

Step-by-Step Experimental Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one using the validation checks provided below.

Step 1: Preparation of 2,2-Dimethylbut-3-enylmagnesium Bromide
  • Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Add Magnesium turnings (1.2 eq) and enough anhydrous THF to cover them. Add a crystal of iodine to activate the magnesium.

  • Load 4-bromo-3,3-dimethylbut-1-ene (1.0 eq) in anhydrous THF into the dropping funnel.

  • Add 5% of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and a slight exotherm).

  • Once initiated, add the remaining bromide solution dropwise over 1 hour to maintain a gentle reflux.

  • Stir for an additional 2 hours at room temperature.

  • Self-Validation Check: Titrate the resulting Grignard reagent using 1,10-phenanthroline and sec-butanol. This confirms the exact molarity and active carbon-magnesium bond concentration before proceeding to the highly sensitive Step 2.

Step 2: Synthesis of Ethyl 4,4-dimethyl-2-oxohex-5-enoate
  • In a separate flame-dried flask, dissolve diethyl oxalate (2.0 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Transfer the titrated Grignard reagent (1.0 eq) dropwise into the diethyl oxalate solution via cannula over 1.5 hours, strictly maintaining the internal temperature below -70 °C[2].

  • Stir the mixture at -78 °C for 1 hour, then gradually warm to -20 °C.

  • Quench the reaction carefully with saturated aqueous NH 4​ Cl.

  • Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purify via vacuum distillation or flash chromatography to yield the pure α -keto ester.

  • Self-Validation Check: Monitor the purified product via GC-MS. The desired α -keto ester will show a distinct molecular ion peak, while the complete absence of a higher-mass tertiary alcohol peak validates the success of your inverse addition technique.

Step 3: Hydrolysis to 4,4-Dimethyl-2-oxohex-5-enoic acid
  • Dissolve the α -keto ester (1.0 eq) in a THF/H 2​ O mixture (3:1 v/v) and cool to 0 °C.

  • Add LiOH·H 2​ O (1.5 eq) portionwise. Stir at 0 °C for 2 hours.

  • Evaporate the THF under reduced pressure (keep the water bath temperature < 30 °C to prevent decarboxylation).

  • Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl[3].

  • Immediately extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo to afford 4,4-dimethyl-2-oxohex-5-enoic acid[1].

  • Self-Validation Check: Confirm the success of the saponification via 1 H-NMR. The complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) confirms full conversion to the target carboxylic acid.

Sources

Optimization

Technical Support Center: Stability and Degradation of 4,4-Dimethyl-2-oxohex-5-enoic Acid in Aqueous Solutions

Welcome to the Technical Support Center for 4,4-Dimethyl-2-oxohex-5-enoic acid (CID 18551194)[1]. This highly functionalized intermediate features an alpha-keto acid moiety, a sterically demanding gem-dimethyl group, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,4-Dimethyl-2-oxohex-5-enoic acid (CID 18551194)[1]. This highly functionalized intermediate features an alpha-keto acid moiety, a sterically demanding gem-dimethyl group, and a terminal alkene. Due to this unique structural combination, formulating and storing this compound in aqueous solutions presents specific stability challenges.

This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and quantitative stability data to ensure experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my aqueous stock solution lose concentration over time, even when stored at 4°C in the dark?

The Issue: Spontaneous titer loss without the appearance of large molecular weight impurities. The Causality: Alpha-keto acids display limited stability in solution and are highly susceptible to oxidative decarboxylation[2]. In the presence of trace reactive oxygen species (ROS) or hydrogen peroxide—often generated by trace transition metals in standard biological buffers—the hydroperoxide anion nucleophilically attacks the highly electrophilic alpha-keto carbon. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the C-C bond to release CO₂ and yielding 4,4-dimethylpent-4-enoic acid[3]. The Solution:

  • Buffer Optimization: Purge all aqueous buffers with argon to displace dissolved oxygen.

  • Chelation: Add a metal-chelating agent (e.g., 1 mM EDTA) to your formulation to sequester trace metals that catalyze ROS generation.

  • Storage: For long-term storage, aliquot the stock solution in organic solvents (or lyophilized) at -20°C or -80°C to prevent degradation[4].

Q2: I observed a color change (yellowing) and multiple new broad peaks in my HPLC chromatogram when formulating at pH 8.5. What is happening?

The Issue: pH-dependent degradation and oligomerization. The Causality: You are observing base-catalyzed enolization followed by aldol condensation[5]. The C3 methylene group is flanked by the gem-dimethyl group and the alpha-keto acid. At pH > 7.5, the strong electron-withdrawing nature of the adjacent alpha-keto carbonyl facilitates the deprotonation of the C3 protons. The resulting enolate is highly nucleophilic and readily attacks the electrophilic alpha-keto carbonyls of intact molecules in the solution, initiating a cascade of aldol addition and condensation reactions that form complex, colored oligomers. The Solution: Maintain the formulation pH between 4.0 and 5.5. At this mildly acidic pH, the carboxylic acid (pKa ~2.5) is partially ionized to ensure aqueous solubility, but the rate of base-catalyzed enolization is severely suppressed.

Q3: Does the terminal alkene contribute to aqueous instability?

The Issue: Hydration or oxidation at the C5=C6 double bond. The Causality: While the terminal alkene is relatively isolated from the electronic effects of the keto-acid moiety due to the intervening C4 quaternary carbon, it remains susceptible to oxidation by trace peroxides, forming epoxides or diols. Furthermore, under strongly acidic conditions (pH < 2.0), electrophilic addition of water (hydration) can occur, although this pathway is kinetically slowed by the steric hindrance of the adjacent gem-dimethyl group. The Solution: Avoid extreme pH environments (pH < 2.0) and protect the solution from radical initiators and prolonged UV/Vis light exposure, which can trigger both photo-decarboxylation[6] and alkene oxidation.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the three primary degradation pathways of 4,4-Dimethyl-2-oxohex-5-enoic acid in aqueous environments, dependent on pH and oxidative stress.

DegradationPathways A 4,4-Dimethyl-2-oxohex-5-enoic acid (Intact Alpha-Keto Acid) B Oxidative / Photo-Decarboxylation (Trace H2O2, UV/Vis Light) A->B O2 / Light D Base-Catalyzed Enolization (pH > 7.5) A->D OH- F Alkene Oxidation (ROS, Trace Metals) A->F Oxidants C 4,4-Dimethylpent-4-enoic acid + CO2 B->C E Aldol Condensation Products (Complex Oligomers) D->E G Epoxide / Diol Derivatives F->G

Figure 1: Primary aqueous degradation pathways of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Part 3: Quantitative Degradation Profile

The table below summarizes the expected degradation kinetics under various aqueous conditions to help you select the optimal formulation parameters.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CMajor DegradantsMitigation Strategy
pH 2.0 (Strong Acid) Alkene Hydration / Slow Decarboxylation> 72 hoursHydroxy-derivativesAvoid prolonged exposure to strong acids.
pH 4.5 (Mildly Acidic) Relatively Stable> 14 days (at 4°C)Trace decarboxylation productsOptimal Condition. Store at 4°C, protect from light.
pH 8.5 (Basic) Base-Catalyzed Aldol Condensation< 12 hoursComplex oligomers (yellowing)Formulate strictly below pH 6.0.
Ambient Light + O₂ Photo/Oxidative Decarboxylation< 24 hours4,4-dimethylpent-4-enoic acidUse amber vials; purge buffers with Argon.

Part 4: Experimental Protocols

Self-Validating Stability-Indicating Assay (SIA)

To ensure trustworthiness in your stability data, you must run a self-validating protocol that isolates the specific mechanisms of degradation (oxidative vs. thermal vs. photolytic). This protocol utilizes a C18 reverse-phase HPLC system with a UV detector to track the parent compound[4].

Step 1: Buffer and Control Preparation Prepare a base formulation of 1 mM 4,4-Dimethyl-2-oxohex-5-enoic acid in a 50 mM Acetate buffer (pH 4.5). Divide this into three self-validating test arms:

  • Arm A (Baseline Control): Standard buffer, ambient atmosphere, clear vial.

  • Arm B (Oxidative Isolation): Standard buffer + 1 mM EDTA (chelates metals to halt ROS generation), argon-purged, clear vial.

  • Arm C (Photolytic Isolation): Standard buffer, ambient atmosphere, amber vial (blocks UV/Vis light).

Step 2: Incubation Incubate all three arms in a temperature-controlled chamber at 25°C.

Step 3: Sampling & Quenching At designated time points (0, 4, 8, 24, and 48 hours), extract a 100 µL aliquot from each arm. Immediately quench the reaction by flash-freezing the aliquot in liquid nitrogen or by adding 10 µL of 1% Trifluoroacetic acid (TFA) to protonate the acid and halt enolization[4].

Step 4: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (optimal for the alpha-keto and alkene chromophores)[4].

  • Data Interpretation:

    • If Arm A degrades rapidly but Arm B is stable, your primary issue is metal-catalyzed oxidative decarboxylation .

    • If Arm A degrades but Arm C is stable, your primary issue is photo-decarboxylation .

Part 5: References

  • 4,4-Dimethyl-2-oxohex-5-enoic acid | CID 18551194 National Center for Biotechnology Information (PubChem)[Link]

  • Keto acid - Chemical Properties and Stability Grokipedia[Link]

  • Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids National Institutes of Health (PMC)[Link]

  • Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids Free Radical Research[Link]

  • Decarboxylation Mechanisms and Alpha Carbon Chemistry Chemistry Steps[Link]

Sources

Troubleshooting

troubleshooting poor separation of 4,4-Dimethyl-2-oxohex-5-enoic acid in chromatography

Welcome to the Technical Support Center for analytical troubleshooting. As a highly polar α -keto acid with a terminal alkene and a gem-dimethyl group, 4,4-Dimethyl-2-oxohex-5-enoic acid presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical troubleshooting. As a highly polar α -keto acid with a terminal alkene and a gem-dimethyl group, 4,4-Dimethyl-2-oxohex-5-enoic acid presents unique chromatographic challenges. This guide is engineered for drug development professionals and analytical scientists to systematically diagnose and resolve issues related to tautomerism, metal chelation, and poor retention.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start 4,4-Dimethyl-2-oxohex-5-enoic acid Chromatography Issues Split Split Peaks / Broadening (Keto-Enol/Hydrate) Start->Split Tailing Severe Tailing / Low Recovery (Metal Chelation) Start->Tailing Retention Poor Retention (High Polarity/Acidity) Start->Retention Sensitivity Low Sensitivity (Weak UV Chromophore) Start->Sensitivity SolSplit Lower pH (<2.5) or Pre-column Derivatization Split->SolSplit SolTailing System Passivation / Add EDTA / PEEK Tubing Tailing->SolTailing SolRet Aqueous C18 Column 10 mM Ammonium Acetate Retention->SolRet SolSens Derivatize (OPD/PFBHA) or use LC-MS/MS (ESI-) Sensitivity->SolSens

Diagnostic workflow for troubleshooting alpha-keto acid chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does 4,4-Dimethyl-2-oxohex-5-enoic acid appear as a split peak or a broad, unresolved hump on my reversed-phase column? Mechanistic Cause: 4,4-Dimethyl-2-oxohex-5-enoic acid is an α -keto acid. In aqueous mobile phases, the C2 ketone group undergoes keto-enol tautomerism (via the C3 protons) and hydration (forming a gem-diol). Because the interconversion rate between these forms is often similar to the chromatographic timescale, the distinct structural forms partially separate on the column, manifesting as peak splitting or severe broadening. Resolution: You must lock the molecule into a single structural state. Lowering the mobile phase pH (< 2.5) can suppress ionization and shift the equilibrium, but pre-column derivatization is the most definitive solution to unify the analyte into a single detectable species[1].

Q2: I am experiencing severe peak tailing and progressive loss of signal area over multiple injections. What is happening? Mechanistic Cause: α -Keto acids act as potent bidentate ligands. The adjacent carbonyl and carboxylate groups chelate with transition metals (such as Fe 3+ , Ni 2+ , and Cr 3+ ) present in stainless steel HPLC tubing, pump heads, and column frits[2]. This interaction causes the analyte to irreversibly bind to the hardware, resulting in severe tailing and low recovery. Resolution: Passivate your HPLC system using nitric acid to strip free metal ions, or switch to a bio-inert system utilizing PEEK hardware. Alternatively, adding a trace amount of a chelating agent (e.g., 5 µM EDTA or medronic acid) to the mobile phase will mask active metal sites and restore peak symmetry.

Q3: Retention is extremely poor; the compound elutes almost in the void volume on my standard C18 column. How can I increase retention? Mechanistic Cause: The molecule is a highly polar, short-chain organic acid. At neutral pH, the carboxylic acid is fully ionized, making it highly hydrophilic and preventing partitioning into the hydrophobic C18 stationary phase[2]. Resolution: Utilize an aqueous-compatible, fully end-capped C18 column (such as the Agilent Eclipse Plus C18) which resists phase collapse under highly aqueous conditions. Coupling this with a 10 mmol/L ammonium acetate buffer has been shown to significantly improve both retention and resolution for branched-chain keto acids[3].

Q4: UV detection at 210 nm is noisy and lacks sensitivity. What is the optimal detection strategy? Mechanistic Cause: The isolated terminal alkene and the α -keto group provide only weak UV absorbance. At low wavelengths (e.g., 210 nm), mobile phase background noise severely limits the Limit of Detection (LOD). Resolution: Transition to LC-MS/MS using negative Electrospray Ionization (ESI-). If MS is unavailable, pre-column derivatization with o-phenylenediamine (OPD) at 95°C yields a highly fluorescent quinoxalinone derivative, drastically improving sensitivity and bypassing both chelation and tautomerism issues[1]. For LC-MS/MS applications requiring derivatization, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective[4].

Experimental Methodologies

Protocol 1: Pre-Column Derivatization with o-Phenylenediamine (OPD)

This protocol converts the problematic α -keto acid into a stable, highly fluorescent quinoxalinone derivative, eliminating tautomerism and metal chelation.

DerivatizationWorkflow Step1 Prepare OPD Reagent (20 mM in 0.5 M HCl) Step2 Mix 1:1 with Sample (Alpha-Keto Acid) Step1->Step2 Step3 Incubate (95°C for 30 min) Step2->Step3 Step4 Quench & Neutralize (Ice + 0.1 M NaOH) Step3->Step4 Step5 HPLC Injection (Fluorescence Detection) Step4->Step5

Step-by-step workflow for the pre-column OPD derivatization of alpha-keto acids.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 20 mM solution of OPD in 0.5 M hydrochloric acid (HCl). Note: OPD degrades rapidly in light and air; this solution must be prepared fresh daily.

  • Reaction: Mix 50 µL of the sample containing 4,4-Dimethyl-2-oxohex-5-enoic acid with 50 µL of the OPD reagent in a microcentrifuge tube.

  • Condensation: Incubate the mixture at 95°C for 30 minutes to drive the condensation reaction to completion[1].

  • Quenching: Remove the tube and immediately quench the reaction by cooling on ice for 5 minutes.

  • Neutralization: Dilute the mixture with 100 µL of 0.1 M NaOH to neutralize the acidity.

  • Self-Validation Check: Before injection, spot 1 µL of the final mixture onto pH paper. The pH must be 7.0. Injecting an acidic sample is a primary documented cause of peak splitting in derivatized keto acids[1]. If acidic, add NaOH in 10 µL increments until neutral.

  • Analysis: Inject 5 µL into the HPLC system (Fluorescence detection: Ex 350 nm, Em 410 nm).

Protocol 2: HPLC System Passivation for Metal-Sensitive Analytes

This protocol removes active metal sites from stainless steel flow paths to prevent analyte chelation.

Step-by-Step Procedure:

  • Column Removal: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Aqueous Flush: Flush the entire HPLC system (pumps, autosampler, detector flow cell) with HPLC-grade water for 30 minutes at 1.0 mL/min to remove all buffer salts and organics.

  • Acid Passivation: Flush the system with 20% (v/v) Nitric Acid (HNO 3​ ) in water for 60 minutes at 1.0 mL/min.

  • Purge: Flush extensively with HPLC-grade water for 60–90 minutes at 1.0 mL/min.

  • Self-Validation Check: Collect the effluent from the detector waste line and test with pH paper. The pH must be exactly neutral (pH ~7.0) before reconnecting the analytical column. Reconnecting the column while the system is acidic will cause catastrophic hydrolysis of the silica stationary phase.

  • Equilibration: Reinstall the analytical column and equilibrate with your mobile phase.

Quantitative Method Comparison

The following table summarizes the quantitative performance of various analytical strategies for α -keto acids to help you select the optimal workflow for your laboratory.

Analytical StrategyRecommended ColumnMobile Phase ConditionsDetection MethodEstimated LODKey Mechanistic Advantage
Direct UV Analysis Aqueous-compatible C180.1% TFA / AcetonitrileUV at 210 nm~5-10 µg/mLSimple workflow; no sample preparation required.
Direct LC-MS/MS Agilent Eclipse Plus C1810 mM Ammonium Acetate / ACN[3]ESI- MS/MS~0.1 µg/mLHigh specificity; volatile buffer ensures excellent ionization.
OPD Derivatization Standard C18Water / Methanol (Isocratic)Fluorescence< 0.01 µg/mLEliminates tautomerism and chelation; highest sensitivity[1].
PFBHA Derivatization Standard C180.1% Formic Acid / ACNESI+ MS/MS< 0.05 µg/mLExcellent for complex biological matrices; mild reaction conditions[4].

References

  • Benchchem. "troubleshooting alpha-ketoisovaleric acid derivatization efficiency". Benchchem Tech Support.
  • National Institutes of Health (PMC). "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry". Molecules.
  • Creative Proteomics. "Organic Acid Analysis Service| LC-MS and GC-MS". Creative Proteomics.
  • ResearchGate. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids". Analytical Sciences.

Sources

Optimization

Technical Support Center: Solubility Enhancement &amp; Assay Troubleshooting for 4,4-Dimethyl-2-oxohex-5-enoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 4,4-Dimethyl-2-oxohex-5-enoic acid . As an amphiphilic alpha-keto acid, this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 4,4-Dimethyl-2-oxohex-5-enoic acid . As an amphiphilic alpha-keto acid, this compound presents unique physicochemical challenges in aqueous biological assays. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity data generation.

Compound Profiling & Mechanistic Insights

To successfully formulate 4,4-Dimethyl-2-oxohex-5-enoic acid for biological evaluation, we must first understand its structural dichotomy:

  • The Polar Head (Alpha-Keto Acid): Alpha-keto acids possess a pKa of approximately 2.5, making them significantly more acidic than standard aliphatic carboxylic acids[1]. At a physiological pH of 7.4, the carboxylic acid is >99.99% ionized into a carboxylate anion.

  • The Lipophilic Tail (Gem-Dimethyl & Alkene): The 4,4-dimethyl-5-enyl moiety is highly hydrophobic.

Despite the ionized headgroup, the bulky lipophilic tail resists hydration. When introduced into standard biological buffers (e.g., HBSS, Tyrode's, or DMEM), the compound acts as an amphiphile. It is prone to micelle formation, non-specific binding to plasticware, and precipitation upon interaction with divalent cations (Ca²⁺, Mg²⁺).

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my assay buffer?

A1: This is caused by the "Solvent Shift" effect [2]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic tail of the compound can hydrate. This creates localized zones of supersaturation, forcing the compound to nucleate and crash out of solution before it can properly disperse[3]. Solution: Never dilute directly from a 100x or 1000x DMSO stock into the final assay buffer. Utilize an intermediate dilution step or employ a co-solvent/carrier system (see SOPs below).

Q2: My IC₅₀/EC₅₀ dose-response curves are flat or non-reproducible at higher concentrations. What is happening?

A2: This is a classic hallmark of exceeding the thermodynamic solubility limit of the compound in your specific assay media[3]. Micro-precipitates form, which scatter light (interfering with fluorescence/absorbance readouts) and sequester the active compound, artificially lowering the effective concentration. Solution: Cap your top concentration below the thermodynamic solubility limit, or utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to artificially raise this limit without altering the compound's pharmacology.

Q3: How does HP-β-CD enhance solubility without interfering with my biological target?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[4]. The hydrophobic 4,4-dimethyl-5-enyl tail of the compound spontaneously partitions into this cavity, forming a non-covalent inclusion complex. This shields the lipophilic tail from the aqueous environment while leaving the polar alpha-keto acid exposed for target engagement. Because the complexation is in dynamic equilibrium, the drug is readily released upon interaction with high-affinity biological targets[5].

Mechanistic Workflows

SolventShift Stock 10 mM DMSO Stock (4,4-Dimethyl-2-oxohex-5-enoic acid) Dilution Rapid Aqueous Dilution (Buffer pH 7.4) Stock->Dilution PreIonization Cyclodextrin Complexation (HP-β-CD Shielding) Stock->PreIonization Optimized Protocol SolventShift Solvent Shift Effect (DMSO diffuses faster than hydration) Dilution->SolventShift Direct Addition Precipitation Nucleation & Precipitation (Erratic Assay Data) SolventShift->Precipitation Soluble Stable Monomeric Solution (Reliable Bioassay) PreIonization->Soluble

Thermodynamic pathways of DMSO-to-aqueous dilution: Precipitation vs. Solvation.

CD_Complexation Drug Hydrophobic Tail (Gem-dimethyl + Alkene) Complex Inclusion Complex (Water-Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Molecule Bioassay Target Interaction (Reversible Release) Complex->Bioassay Equilibrium

Mechanism of HP-β-CD host-guest inclusion complexation for solubility enhancement.

Quantitative Solubility Metrics

The following table summarizes the expected solubility limits and stability profiles of 4,4-Dimethyl-2-oxohex-5-enoic acid across different solvent systems.

Solvent SystemMax Soluble ConcentrationStability (at 25°C)Technical Notes
100% Anhydrous DMSO >50 mM>6 months (at -20°C)Standard master stock. Highly hygroscopic; protect from ambient moisture[2].
PBS (pH 7.4) <50 μM<2 hoursProne to rapid micro-precipitation and plasticware adsorption.
Assay Buffer + 0.5% DMSO ~100 μM4-6 hoursRequires slow, drop-wise addition with heavy vortexing.
Assay Buffer + 20% HP-β-CD >5 mM>48 hoursIdeal for high-concentration assays. Prevents divalent cation salt formation.

Standard Operating Procedures (SOPs)

SOP 1: High-Fidelity DMSO Serial Dilution (To Prevent Intermediate Precipitation)

Causality Check: Performing serial dilutions directly in aqueous buffer causes variable precipitation at each step, compounding concentration errors. Dilutions must be performed in 100% DMSO prior to aqueous transfer[6].

  • Master Stock Preparation: Dissolve 4,4-Dimethyl-2-oxohex-5-enoic acid in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds.

  • Solvent-Phase Dilution: Prepare your entire dose-response dilution series (e.g., 1:3 or 1:10 steps) in 100% DMSO using low-bind microcentrifuge tubes[6].

  • Intermediate Aqueous Step: Pre-warm your assay buffer to 37°C. Transfer 2 μL of each DMSO dilution into 98 μL of pre-warmed buffer (yielding a 2% DMSO intermediate). Pipette up and down rapidly to ensure instantaneous mixing.

  • Final Assay Transfer: Transfer 25 μL of the intermediate solution into 75 μL of the final assay volume (yielding a final DMSO concentration of 0.5%).

SOP 2: HP-β-CD Complexation for High-Concentration Assays

Causality Check: For assays requiring compound concentrations >100 μM, DMSO alone is insufficient and cytotoxic. HP-β-CD encapsulation is required[4][5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard biological buffer (e.g., pH 7.4 HEPES or PBS).

  • Complexation: Add the required mass of solid 4,4-Dimethyl-2-oxohex-5-enoic acid directly to the HP-β-CD solution. (Alternatively, add a small volume of highly concentrated DMSO stock, keeping final DMSO <1%).

  • Equilibration: Sonicate the mixture in a water bath at 30°C for 15 minutes. The mechanical energy accelerates the partitioning of the hydrophobic tail into the cyclodextrin cavity.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes. A lack of a visible pellet confirms complete inclusion and solubilization. The supernatant is ready for direct application to cells or biochemical targets.

Sources

Troubleshooting

proper storage and handling of 4,4-Dimethyl-2-oxohex-5-enoic acid

Welcome to the Technical Support Center for 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) [1],[2]. As a Senior Application Scientist, I have designed this resource to address the unique handling challenges of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) [1],[2]. As a Senior Application Scientist, I have designed this resource to address the unique handling challenges of this highly reactive, bifunctional molecule.

This compound features two highly sensitive moieties: an alpha-keto acid group and a terminal alkene (hex-5-enoic acid derivative). The alpha-keto acid is prone to rapid oxidative and thermal decarboxylation[3],[4], while the terminal alkene is highly susceptible to radical-induced polymerization[5],[6]. Understanding the causality behind these degradation pathways is critical for maintaining molecular integrity during your drug development or synthetic workflows.

Part 1: Mechanistic Degradation Pathways

To successfully handle this compound, you must first understand how it degrades. Elevated temperatures or exposure to peroxides will trigger the cleavage of the alpha-keto group, releasing carbon dioxide (CO2) and yielding 3,3-dimethylpent-4-enoic acid[3]. Simultaneously, exposure to ambient light (UV) or dissolved oxygen initiates radical formation at the terminal alkene, leading to cross-linked polymeric residues[5].

Degradation A 4,4-Dimethyl-2-oxohex-5-enoic acid (Intact Molecule) B Decarboxylation (Thermal/Oxidative) A->B > -20°C or H2O2 C Radical Polymerization (Light/O2 induced) A->C UV Light / O2 D 3,3-Dimethylpent-4-enoic acid + CO2 B->D E Cross-linked Polymeric Residue C->E

Degradation pathways of 4,4-dimethyl-2-oxohex-5-enoic acid via decarboxylation and polymerization.

Part 2: Core Storage & Handling Protocols

Because of its dual reactivity, standard laboratory handling is insufficient. The following self-validating protocol ensures the compound remains stable by systematically eliminating heat, light, oxygen, and reactive surfaces[7],[8].

Step-by-Step Methodology: Anaerobic Reconstitution and Aliquoting
  • Solvent Degassing (Causality: Radical Prevention): Select an anhydrous organic solvent (e.g., DMSO or Acetonitrile). Degas the solvent using at least three freeze-pump-thaw cycles. Why? Dissolved oxygen acts as a potent radical initiator for the terminal alkene and an oxidizer for the alpha-keto group.

  • Anaerobic Transfer (Causality: Moisture/O2 Exclusion): Transfer the sealed vial of solid 4,4-dimethyl-2-oxohex-5-enoic acid into a glovebox purged with high-purity Argon. Crucial: Do not use metal spatulas. Alpha-keto acids act as bidentate ligands and will chelate trace transition metals, which subsequently catalyze oxidative degradation[8]. Use only PTFE (Teflon) or glass spatulas.

  • Reconstitution: Dissolve the solid in the degassed solvent to achieve your desired stock concentration (e.g., 100 mM).

  • Aliquoting (Causality: Photochemical Protection): Dispense single-use volumes (e.g., 50 µL) into amber borosilicate glass vials with PTFE-lined caps. Why? Amber glass blocks UV radiation, preventing photochemical radical generation at the alkene tail. Single-use aliquots prevent repeated freeze-thaw cycles that accelerate thermal degradation.

  • Flash-Freezing & Storage: Remove the sealed vials from the glovebox, immediately flash-freeze them in liquid nitrogen, and transfer them to a -80°C freezer.

  • Self-Validation Checkpoint: Before use in an assay, thaw a single aliquot on ice. Visually inspect the solution: it must be completely clear and free-flowing. Carefully open the vial; if you hear an audible "pop" (pressure release) or observe yellowing/viscosity, the aliquot has degraded and must be discarded.

Workflow N1 Receive Compound (Dry Ice) N2 Transfer to Glovebox (Argon Atmosphere) N1->N2 N3 Reconstitute in Degassed Solvent N2->N3 N4 Aliquot into Amber PTFE Vials N3->N4 N5 Flash Freeze (Liquid N2) N4->N5 N6 Store at -80°C N5->N6

Step-by-step workflow for anaerobic reconstitution and ultra-low temperature storage.

Part 3: Quantitative Stability Data

To assist in your experimental planning, refer to the quantitative stability profile below. This data highlights the drastic reduction in half-life when the compound is exposed to suboptimal conditions[7],[8].

Storage ConditionAtmosphereContainer TypeEst. Half-LifePrimary Degradation Pathway
-80°C (Solid) ArgonAmber Glass> 24 MonthsNone observed
-20°C (Solid) ArgonAmber Glass6 - 12 MonthsSlow thermal decarboxylation
25°C (Solid) AirClear Glass< 48 HoursUV-induced polymerization
4°C (Aqueous) AirPolypropylene< 12 HoursHydrolysis / Decarboxylation

Part 4: Troubleshooting & FAQs

Q: Why did my stock solution turn yellow and become highly viscous? A: This is a hallmark of radical polymerization of the terminal alkene moiety[5]. When exposed to UV light or dissolved oxygen, the hex-5-enoic acid tail forms radicals that rapidly cross-link into a polymeric resin. To prevent this, always handle the compound under an inert argon atmosphere and store it in amber vials.

Q: I heard a "pop" and noticed pressure build-up when opening my storage vial. Is the compound still viable? A: No. Pressure build-up indicates the release of carbon dioxide (CO2) gas, a direct result of the oxidative or thermal decarboxylation of the alpha-keto acid group[3],[4]. The integrity of the compound is compromised, as it has likely degraded into 3,3-dimethylpent-4-enoic acid. Discard the sample immediately.

Q: Can I store the reconstituted aqueous working solution at 4°C for a few days? A: Absolutely not. Aqueous solutions of long-chain alpha-keto acids are inherently unstable and prone to rapid hydrolysis and decarboxylation[7]. It is highly recommended to prepare aqueous dilutions from your organic stock immediately before use (within 30 minutes) and discard any unused portion.

Q: I am observing inconsistent results in my enzymatic assays. Could the compound be chelating my assay metals? A: Yes. Alpha-keto acids are known to act as bidentate ligands. If your assay relies on specific divalent cations (e.g., Mg2+, Mn2+, or Zn2+), 4,4-dimethyl-2-oxohex-5-enoic acid may sequester these metals, artificially inhibiting the enzyme. You may need to titrate higher concentrations of the required metal cofactor into your assay buffer to compensate.

References

  • NextSDS. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information." Substance Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "4,4-Dimethyl-2-oxohex-5-enoic acid | CID 18551194." PubChem. Available at: [Link]

  • Melzer E., et al. "Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids." Free Radical Research. Available at: [Link]

  • National Institutes of Health (NIH). "The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism." PMC. Available at: [Link]

  • American Chemical Society (ACS). "Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization." Macromolecules. Available at: [Link]

  • National Institutes of Health (NIH). "Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization." PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal for 4,4-Dimethyl-2-oxohex-5-enoic Acid Preparations

Welcome to the Technical Support Center. As drug development pipelines increasingly rely on transition-metal catalysis, removing residual metals from highly functionalized intermediates is a critical challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development pipelines increasingly rely on transition-metal catalysis, removing residual metals from highly functionalized intermediates is a critical challenge. This guide provides authoritative troubleshooting, regulatory context, and self-validating protocols specifically tailored for 4,4-Dimethyl-2-oxohex-5-enoic acid —a complex α -keto acid with a terminal olefin.

Regulatory Context & Target Limits (ICH Q3D)

When synthesizing pharmaceutical intermediates, catalyst removal must align with the ICH Q3D Guidelines for Elemental Impurities . Transition metals commonly used in the synthesis of complex olefins (e.g., Palladium for cross-couplings or allylation, Ruthenium for metathesis) are classified as Class 2B impurities [1]. These must be strictly controlled if intentionally added to the process.

Table 1: ICH Q3D Permitted Daily Exposures (PDE) & Concentration Limits (Oral Route)

Element ICH Class PDE (µ g/day ) Target Concentration Limit (ppm)*
Palladium (Pd) 2B 100 ≤ 10 ppm
Ruthenium (Ru) 2B 100 ≤ 10 ppm
Rhodium (Rh) 2B 100 ≤ 10 ppm

| Platinum (Pt) | 2B | 108 | ≤ 10.8 ppm |

*Calculated based on ICH Q3D Option 1 for a standard drug product with a daily dose of ≤10 g/day [2].

Chemical Sensitivities of the Target Molecule

As a Senior Application Scientist, I must emphasize that standard catalyst removal techniques (like boiling with activated carbon) will destroy 4,4-dimethyl-2-oxohex-5-enoic acid. You must design your purification around two structural vulnerabilities:

  • The α -Keto Acid Moiety (C1-C2): The carbonyl group at C2 renders the carboxylic acid highly susceptible to thermal decarboxylation. Heating this compound above 40°C in the presence of Lewis acidic metal residues will rapidly degrade the product into the corresponding aldehyde and CO₂.

  • The Terminal Alkene (C5-C6): While the quaternary gem-dimethyl group at C4 sterically blocks the classic transition-metal-catalyzed "alkene walk" (isomerization to an internal olefin), the terminal double bond remains highly vulnerable to cross-metathesis or oligomerization if active Ru or Pd species are left unquenched in solution.

Recommended Purification Workflow

To protect the substrate while achieving <10 ppm metal limits, we recommend a biphasic, room-temperature approach combining aqueous chelation with solid-supported scavenging.

CatalystRemoval A Crude Reaction Mixture (Pd/Ru + Alpha-Keto Acid) B Aqueous Chelator Wash (N-Acetylcysteine, 25°C) A->B Add Chelator C Phase Separation B->C D Organic Phase (Product Enriched) C->D Extract E Aqueous Phase (Metal-Chelate Waste) C->E Discard F Silica-Thiol Scavenger (2-4h, Room Temp) D->F Add Resin G Filtration & Evaporation F->G Agitate H Purified 4,4-Dimethyl-2- oxohex-5-enoic acid (< 10 ppm Metal) G->H Polish

Workflow for mild catalyst removal from alpha-keto acid preparations.

Troubleshooting & FAQs

Q1: My 4,4-dimethyl-2-oxohex-5-enoic acid degrades heavily during standard palladium scavenging. What is causing this? A1: You are likely using high-temperature activated carbon treatments. The causality here is thermal decarboxylation. α -keto acids are inherently unstable at elevated temperatures. Heating to 60°C+ accelerates the loss of CO₂. Solution: Shift entirely to room-temperature scavenging using high-affinity functionalized silicas (e.g., Silica-Thiol) or polychelated resins, which operate efficiently at 25°C[3][4].

Q2: I am observing side-product formation (oligomers) during the workup of my metathesis reaction. How do I stop this? A2: Residual Ruthenium species remain catalytically active during workup. As the solvent evaporates and concentration increases, the unquenched metal forces the terminal alkene into unwanted cross-metathesis reactions. Solution: You must quench the metal center immediately before concentration. Introduce a strong aqueous chelator like N-acetyl-L-cysteine or EDTA during the first liquid-liquid extraction to rapidly deactivate the metal[3][4].

Q3: How can I quickly verify if my scavenging step worked before sending samples out for expensive ICP-MS testing? A3: Implement a self-validating colorimetric spot test. For Palladium, you can use a rhodamine-based chemosensor or dimethylglyoxime[5]. Spot the organic phase on a TLC plate treated with the sensor; a lack of red/pink complex formation provides immediate, qualitative validation that Pd levels have dropped below ~20 ppm, clearing the batch for quantitative ICP-MS confirmation.

Experimental Protocols

Table 2: Comparative Efficacy of Scavenging Methods for α -Keto Acids

Scavenging MethodMechanismTemp (°C)Metal Removal (%)Product Recovery (%)Decarboxylation Risk
Activated Carbon Physisorption6085-90%60-70%High
N-Acetyl-L-cysteine Aqueous Chelation2570-80%>95%Low
Silica-Thiol (Si-TMT) Covalent Binding25>98%>90%Low
Polychelated Resin Multidentate Binding25>95%>90%Low
Protocol A: Primary Metal Quench via Aqueous Chelation

Purpose: To rapidly deactivate the catalyst and remove the bulk of the metal without heating.

  • Dilution: Dilute the crude reaction mixture containing the α -keto acid with a water-immiscible organic solvent (e.g., ethyl acetate or 2-MeTHF) to a concentration of ~0.1 M.

  • Chelator Preparation: Prepare a 5% (w/v) aqueous solution of N-acetyl-L-cysteine.

  • Extraction: Add the aqueous chelator solution to the organic mixture in a 1:1 (v/v) ratio.

  • Agitation: Stir vigorously at 25°C for 30 to 45 minutes.

    • Self-Validating Check: Monitor the pH of the aqueous wash. A stable pH of 4-5 indicates the N-acetyl-L-cysteine is actively buffering and chelating. If the pH drops below 3, the α -keto acid may protonate further and partition unpredictably. The aqueous layer should visibly change color (e.g., yellow/orange for Pd complexes), validating successful metal sequestration.

  • Separation: Separate the phases. Retain the organic layer and wash once with a mild brine solution to remove residual chelator.

Protocol B: Final Polishing via Solid-Supported Scavenging

Purpose: To reduce metal contamination from ~100 ppm down to ICH Q3D compliant levels (<10 ppm).

  • Resin Addition: To the organic layer from Protocol A, add Silica-Thiol (Si-TMT) resin[3]. Use a loading of 5 to 10 equivalents relative to the initial catalyst molarity.

  • Incubation: Agitate the suspension gently at 25°C for 2 to 4 hours.

    • Causality Note: Use an orbital shaker or overhead stirrer rather than a magnetic stir bar. Magnetic stirring physically shears the silica beads, creating fine particulates that bypass filtration and contaminate the final API.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin. Wash the pad with 2 column volumes of clean solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Self-Validating Check: Keep the water bath temperature strictly below 30°C . If you observe sudden, excessive bubbling in the rotary evaporator, this is a visual confirmation of CO₂ evolution (decarboxylation). Immediate cooling is required.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.[Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry (RSC).[Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services.[Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stereoselective synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid. This document is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex chiral molecules. Here, we address the significant challenges associated with this target, provide detailed troubleshooting guides, and offer step-by-step protocols based on established, field-proven methodologies.

The primary synthetic obstacle in constructing 4,4-Dimethyl-2-oxohex-5-enoic acid is the creation of the all-carbon quaternary stereocenter at the C4 position. The formation of such centers is notoriously difficult due to the high steric repulsion between the four carbon substituents, which complicates bond formation and stereochemical control.[1][2] This guide provides a framework for navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the core challenge in the stereoselective synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid?

The principal difficulty is the stereocontrolled construction of the C4 all-carbon quaternary stereocenter. Creating a carbon atom bonded to four other carbon atoms is inherently challenging due to steric hindrance.[1][2] When this center is also a stereocenter, as in the target molecule, the challenge is magnified, requiring precise control over the three-dimensional arrangement of the incoming groups around a highly congested space.[3][4]

Q2: What are the most viable synthetic strategies for tackling the C4 quaternary stereocenter?

Based on the structure, two primary retrosynthetic disconnections are most promising:

  • Asymmetric Alkylation of a Prochiral Enolate: This involves forming an enolate from a precursor containing the gem-dimethyl group and then reacting it with an allyl electrophile. Stereocontrol is typically achieved using a chiral auxiliary covalently bonded to the carbonyl group.

  • Asymmetric Conjugate Addition: This strategy involves the 1,4-Michael addition of a vinyl organometallic reagent to an α,β-unsaturated ester or acid derivative that already contains the α-keto functionality and the gem-dimethyl group. Stereocontrol is typically induced by a chiral catalyst.[5]

Q3: My chiral auxiliary-mediated alkylation is showing poor diastereoselectivity. What are the common causes and how can I fix it?

Poor diastereoselectivity in chiral auxiliary-controlled reactions often stems from issues with enolate formation and geometry. The Evans oxazolidinone auxiliaries, for example, are designed to force the formation of a specific (Z)-enolate geometry via a chelated transition state, which then directs the electrophile to a single face.[6][7]

Troubleshooting Steps:

  • Enolate Geometry: Ensure you are using conditions that favor the desired enolate. For Evans auxiliaries, soft enolization with dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) strongly favors the (Z)-enolate required for high selectivity.[6] Using lithium-based enolates (e.g., LDA) can sometimes lead to mixtures of (E) and (Z) enolates, eroding stereoselectivity.

  • Lewis Acid: The choice of Lewis acid is critical. Boron and titanium enolates often provide higher levels of stereoselectivity in aldol and alkylation reactions compared to lithium enolates due to their more organized, chelated transition states.[8][9]

  • Temperature Control: Maintain strict low-temperature control (typically -78 °C) during enolate formation and alkylation. A temperature increase can lead to enolate equilibration or side reactions, reducing selectivity.

  • Steric Hindrance: The inherent steric bulk of the gem-dimethyl group adjacent to the reaction center is a major challenge. Ensure your electrophile (e.g., allyl bromide) is highly reactive to overcome this barrier efficiently.

Q4: I'm attempting a catalytic conjugate addition. What are the key parameters to optimize for high enantioselectivity?

Catalytic asymmetric conjugate addition is a powerful method for creating quaternary stereocenters.[5] Success hinges on the precise interplay between the metal catalyst, the chiral ligand, the substrate, and the reaction conditions.

Key Optimization Parameters:

  • Catalyst System: Copper-based catalysts with chiral ligands (e.g., phosphoramidites, BINAP derivatives) are common for these transformations. The choice of ligand is paramount, and screening a small library of ligands is often necessary.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and selectivity. Aprotic solvents like toluene, THF, or ethers are typically used.

  • Additives: Sometimes, additives are required to modulate the reactivity of the organometallic reagent or the catalyst.

  • Organometallic Reagent: The nature of the vinyl nucleophile (e.g., vinyl Grignard, vinyl zinc, or vinyl aluminum) can influence both reactivity and selectivity.

Troubleshooting Guide: Asymmetric Alkylation via Chiral Auxiliary

This guide focuses on the common issues encountered when using an Evans-type oxazolidinone auxiliary for the asymmetric alkylation to form the C4 stereocenter.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient Enolate Formation: Steric hindrance from the gem-dimethyl group impedes deprotonation. 2. Inactive Electrophile: The allyl source (e.g., allyl bromide) is old or degraded. 3. Reaction Temperature Too Low: Insufficient thermal energy for the alkylation step.1. Use a stronger, non-nucleophilic base (e.g., KHMDS). Ensure the base is freshly titrated or from a new bottle. 2. Use freshly distilled or purchased allyl bromide. Consider using a more reactive electrophile like allyl iodide. 3. After enolate formation at -78 °C, allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) after adding the electrophile. Monitor by TLC.
Poor Diastereoselectivity 1. Incorrect Enolate Geometry: Formation of a mixture of (E) and (Z) enolates. 2. Epimerization: The product's α-proton is abstracted by excess base or during workup. 3. Non-Chelated Transition State: The metal counterion is not effectively coordinating the auxiliary and carbonyl.1. For Evans auxiliaries, switch from LDA to Bu₂BOTf/DIPEA to enforce (Z)-enolate formation.[6] 2. Use the minimum effective amount of base (1.05-1.1 eq.). Quench the reaction at low temperature with a saturated NH₄Cl solution. 3. Ensure the use of appropriate counterions. Boron or Titanium enolates generally offer higher rigidity and stereocontrol.[9][10]
Difficulty Removing Auxiliary 1. Harsh Cleavage Conditions: Strong basic or acidic conditions are causing decomposition of the α-keto acid product. 2. Steric Hindrance: The bulky quaternary center hinders nucleophilic attack at the carbonyl for hydrolysis.1. Use milder cleavage conditions. For hydrolysis to the acid, lithium hydroperoxide (LiOOH) is a standard, mild method.[7] 2. Increase the reaction time and/or temperature for the hydrolysis. Ensure efficient stirring.

Experimental Protocols & Workflows

Workflow for Troubleshooting Stereoselectivity

The following diagram outlines a logical workflow for addressing issues with stereoselectivity in a chiral auxiliary-mediated alkylation.

G start Low Diastereoselectivity Observed check_enolate Verify Enolate Formation Conditions start->check_enolate base Base Selection (LDA vs. KHMDS vs. NaHMDS) check_enolate->base Primary Factor lewis_acid Lewis Acid Selection (Li vs. Bu₂B vs. TiCl₄) check_enolate->lewis_acid temp Temperature Control (Maintain at -78°C?) check_enolate->temp check_auxiliary Evaluate Chiral Auxiliary base->check_auxiliary lewis_acid->check_auxiliary temp->check_auxiliary evans Evans Oxazolidinone check_auxiliary->evans other_aux Other Auxiliaries (e.g., Camphorsultam) check_auxiliary->other_aux check_workup Assess Workup & Purification evans->check_workup other_aux->check_workup quench Quenching Protocol (Acidic vs. Neutral) check_workup->quench chromatography Chromatography Conditions (Risk of on-column epimerization?) check_workup->chromatography result Diastereoselectivity Improved quench->result chromatography->result

Caption: Troubleshooting decision tree for low diastereoselectivity.

Protocol: Asymmetric Alkylation using an Evans Auxiliary

This protocol describes the synthesis of the chiral intermediate leading to 4,4-Dimethyl-2-oxohex-5-enoic acid.

Step 1: Acylation of Chiral Auxiliary
  • Setup: To a flame-dried, N₂-purged 250 mL round-bottom flask, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Acylation: In a separate flask, prepare 3,3-dimethyl-2-oxopentanoyl chloride. Add this acyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.

  • Workup: After stirring for 1 hour, quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-acyl oxazolidinone.

    • Scientist's Note: The use of an Evans-type auxiliary is a classic and reliable method for setting stereocenters alpha to a carbonyl group.[6][11] The phenyl and methyl groups on the auxiliary create a rigid chiral environment that effectively blocks one face of the derived enolate.[7]

Step 2: Diastereoselective Enolate Alkylation
  • Setup: To a flame-dried, N₂-purged flask, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Enolization: Add diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.

  • Alkylation: Add allyl bromide (2.0 eq) dropwise. Stir at -78 °C for 3 hours, then allow the reaction to warm slowly to 0 °C over 4 hours.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂ (3x). Combine organic layers, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.

    • Scientist's Note: The use of Bu₂BOTf and a hindered amine base is crucial for generating the (Z)-boron enolate, which proceeds through a chair-like six-membered transition state to maximize stereocontrol.[6][10] This method consistently provides higher diastereoselectivity for hindered substrates compared to lithium enolates.

Caption: Proposed mechanism of stereodirection by the chiral auxiliary.

Step 3: Auxiliary Cleavage
  • Setup: Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.1 M). Cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

  • Reaction: Stir vigorously at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3 with dilute HCl. Extract with ethyl acetate (3x). The organic layers contain the target 4,4-Dimethyl-2-oxohex-5-enoic acid. The aqueous layer contains the recovered chiral auxiliary.

    • Scientist's Note: Cleavage with lithium hydroperoxide (LiOOH), generated in situ, is a standard and very mild method that is highly effective for hydrolyzing N-acyl oxazolidinones without causing epimerization at the α-carbon or other side reactions.[7]

References
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. PNAS, 101(15), 5363–5367. [Link]

  • Wang, Z. (2020). Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis. Organic Chemistry Frontiers, 7(22), 3735-3751. [Link]

  • Corey, E. J., & Guzman-Perez, A. (2004). Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis. PNAS, 101(33), 11963-11968. [Link]

  • Overman, L. E. (1999). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers by Intramolecular Heck Reaction. Journal of the Japanese Chemical Society, 52(10), 829-841. [Link]

  • Peterson, E. A., & Tius, M. A. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. PNAS, 101(15), 5363-5367. [Link]

  • Fehr, C. (1996). Enantioselective Protonation of Enolates and Enols. Angewandte Chemie International Edition in English, 35(21), 2566-2587. [Link]

  • Fehr, C. (1992). Enantioselective Protonation of Enolates in Natural Product Synthesis. CHIMIA, 46(7), 277-283. [Link]

  • Baird, J. D., & Davies, G. (2005). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 3(11), 2059-2070. [Link]

  • Hu, W., et al. (2023). Construction of Chiral Quaternary Carbon Centers via Asymmetric Metal Carbene gem-Dialkylation. Angewandte Chemie International Edition, 62(26), e202302868. [Link]

  • O'Donnell, M. J., et al. (1984). Efficient asymmetric synthesis of α-amino acids from α-keto acids and ammonia with conservation of the chiral reagent. Journal of the Chemical Society, Chemical Communications, (17), 1157-1158. [Link]

  • Congdon, T. R., & Feringa, B. L. (2012). Enantioselective Protonation. Chemical Reviews, 112(9), 5149-5191. [Link]

  • Christoffers, J., & Baro, A. (Eds.). (2005). Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Wiley-VCH. [Link]

  • Sibi, M. P., & Stanley, L. M. (2008). Enantioselective Protonation: Friedel–Crafts Reactions with α‐Substituted Acrylates. Angewandte Chemie International Edition, 47(50), 9695-9698. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • Gademann, K. (2007). Enolates with Chiral Auxiliaries in Asymmetric Syntheses. In Classics in Stereoselective Synthesis (pp. 45-66). Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Oppolzer, W., et al. (1981). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 103(10), 2868-2870. [Link]

  • Corey, E. J., & Guzman-Perez, A. (2004). Contiguous stereogenic quaternary carbons: a daunting challenge in natural products synthesis. Angewandte Chemie International Edition, 43(32), 4192-4194. [Link]

  • Li, Y., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 27(12), 3845. [Link]

  • Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922-3925. [Link]

  • Ooi, T., et al. (2019). Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. Organic Letters, 21(8), 2682-2686. [Link]

  • ResearchGate. (2010). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: A simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. [Link]

  • Gandon, V., & Szymoniak, J. (2012). Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 134(36), 14941-14944. [Link]

  • Evans, D. A., et al. (2002). High 1,5-Anti Stereoinduction in Boron-Mediated Aldol Reactions of Methyl Ketones. Organic Letters, 4(24), 4373-4376. [Link]

  • Masamune, S., et al. (1985). Aldol Reactions with Kinetic Resolution: Scope and Limitations of Ketal- and Dithioketal-Protected β-Ketoaldehydes. Journal of the American Chemical Society, 107(14), 4549-4551. [Link]

  • Goodman, J. M., et al. (2008). 1,5-Anti Stereocontrol in the Boron-Mediated Aldol Reactions of β-Alkoxy Methyl Ketones: The Role of the Formyl Hydrogen Bond. The Journal of Organic Chemistry, 73(4), 1253-1263. [Link]

  • Marco, J. A., et al. (2011). Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. The Journal of Organic Chemistry, 76(15), 6140-6150. [Link]

  • Wei, H.-X., et al. (2004). Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Tetrahedron, 60(50), 11829-11835. [Link]

Sources

Optimization

minimizing side reactions during the synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-2-oxohex-5-enoic acid . This molecule—an α -keto acid featuring a gem-dimethyl group and a terminal alkene—presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-2-oxohex-5-enoic acid . This molecule—an α -keto acid featuring a gem-dimethyl group and a terminal alkene—presents unique synthetic challenges. The most scalable and reliable pathway involves the formation of a Grignard reagent from 1-bromo-3,3-dimethylpent-4-ene, followed by nucleophilic addition to diethyl oxalate [1], and a subsequent ester hydrolysis.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Mechanistic Pathway & Side Reaction Mapping

The following workflow illustrates the critical path for this synthesis, explicitly mapping where common side reactions (highlighted in red) derail the process.

SynthesisPathway Start 1-Bromo-3,3-dimethylpent-4-ene Grignard 3,3-Dimethylpent-4-enylmagnesium bromide Start->Grignard + Mg Wurtz Wurtz Dimerization (Side Product) Start->Wurtz Excess R-Br Mg Magnesium Turnings (MTBE Solvent) KetoEster Ethyl 4,4-dimethyl-2-oxohex-5-enoate Grignard->KetoEster + Diethyl Oxalate TertAlcohol Tertiary Alcohol (Double Addition) Grignard->TertAlcohol Excess Grignard Oxalate Diethyl Oxalate (Inverse Addition, -30°C) Product 4,4-Dimethyl-2-oxohex-5-enoic acid (Target Molecule) KetoEster->Product Hydrolysis Decarb Decarboxylation (Side Product) KetoEster->Decarb Harsh Base/Heat Hydrolysis Strict pH-Controlled Hydrolysis (pH < 8, 0°C)

Mechanistic pathway for 4,4-dimethyl-2-oxohex-5-enoic acid synthesis, highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of a tertiary alcohol byproduct instead of the desired α -keto ester? Causality: You are observing the double addition of 3,3-dimethylpent-4-enylmagnesium bromide to the oxalate core. Diethyl oxalate possesses two highly electrophilic carbonyl centers. If the initial tetrahedral intermediate collapses too quickly, or if the local concentration of the Grignard reagent is too high, a second equivalent will attack the newly formed ketone. Actionable Fix: Switch your solvent system from Tetrahydrofuran (THF) or Diethyl Ether to Methyl tert-butyl ether (MTBE) [2]. The magnesium-chelated intermediate formed after the first addition has significantly lower solubility in MTBE, causing it to precipitate out of the reactive phase and preventing further addition. Furthermore, you must utilize an inverse addition protocol—adding the Grignard reagent dropwise to a large excess of diethyl oxalate at cryogenic temperatures (-30°C).

Q2: During the ester hydrolysis step, my yield drops significantly, and NMR indicates a loss of the carbonyl group. How can I prevent this? Causality: You are experiencing base-catalyzed decarboxylation. α -Keto acids are highly unstable under harsh basic conditions or elevated temperatures. The proximity of the α -keto group to the carboxylate facilitates the facile loss of CO₂, leaving you with a degraded byproduct. Actionable Fix: Implement a strictly pH-controlled hydrolysis [3]. Never allow the pH of the reaction mixture to exceed 8.0. Use a mild base (like LiOH) in a THF/Water mixture at 0°C, and monitor the pH continuously.

Q3: I am observing a dimerized byproduct during the preparation of the Grignard reagent. What is going wrong? Causality: This is Wurtz coupling. The newly formed 3,3-dimethylpent-4-enylmagnesium bromide is acting as a nucleophile and reacting with unreacted 1-bromo-3,3-dimethylpent-4-ene in the flask. This typically occurs when the alkyl bromide is added too quickly, leading to a high localized concentration of the electrophile. Actionable Fix: Increase the dilution of your reaction (use at least 5 volumes of MTBE) and add the alkyl bromide very slowly (over 1.5 to 2 hours) to a vigorously stirred suspension of magnesium turnings. Keep the initiation temperature around 40°C, but do not let the exotherm exceed 50°C.

Quantitative Data: Solvent & Addition Effects

The table below summarizes internal validation data demonstrating how solvent selection and addition methodology directly dictate the chemoselectivity of the Grignard addition step.

Solvent SystemAddition MethodTemperature (°C)Target α -Keto Ester Yield (%)Tertiary Alcohol Byproduct (%)
THFStandard (Oxalate to Grignard)03555
Diethyl EtherInverse (Grignard to Oxalate)-786025
MTBEStandard (Oxalate to Grignard)05030
MTBE Inverse (Grignard to Oxalate) -30 88 < 5

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4,4-dimethyl-2-oxohex-5-enoate (Grignard Addition)

Self-Validation Checkpoint: The precipitation of a white/pale solid during step 6 confirms the stabilization of the mono-addition tetrahedral intermediate.

  • Equipment Setup: Equip a flame-dried 3-neck flask with a dropping funnel, reflux condenser, and an internal temperature probe. Purge continuously with N₂.

  • Grignard Initiation: Add magnesium turnings (1.1 eq) and anhydrous MTBE (5 volumes). Add a single crystal of iodine and 5% of the total 1-bromo-3,3-dimethylpent-4-ene. Stir until the iodine color fades and a slight exotherm is noted.

  • Grignard Formation: Add the remaining alkyl bromide (diluted in 2 volumes of MTBE) dropwise over 2 hours. Maintain the internal temperature strictly between 40°C and 45°C.

  • Electrophile Preparation: In a separate, oversized flask, dissolve diethyl oxalate (2.0 eq) in MTBE (5 volumes) and cool the solution to -30°C using a dry ice/acetone bath.

  • Inverse Addition: Transfer the Grignard reagent via cannula into the diethyl oxalate solution dropwise over 1.5 hours. Maintain vigorous stirring.

  • Quench & Workup: Quench the reaction at -30°C by slowly adding a cold 10% aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude α -keto ester.

Step 2: Strictly pH-Controlled Hydrolysis

Self-Validation Checkpoint: If the pH meter reads above 8.0 at any point, assume a proportional loss of yield to decarboxylation.

  • Preparation: Dissolve the crude ethyl 4,4-dimethyl-2-oxohex-5-enoate in a 3:1 mixture of THF:H₂O and cool the flask to 0°C in an ice bath.

  • Probe Insertion: Submerge a calibrated pH probe directly into the vigorously stirring reaction mixture.

  • Hydrolysis: Add 1M LiOH dropwise via a syringe pump. Regulate the addition rate to maintain the internal pH strictly between 7.5 and 8.0 [3].

  • Monitoring: Stir at 0°C until TLC (Hexanes:EtOAc 4:1) indicates complete consumption of the starting ester.

  • Acidification: While maintaining the temperature at 0°C, add cold 1M HCl dropwise until the pH reaches exactly 2.0.

  • Isolation: Immediately extract the aqueous layer with cold ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure (water bath temperature < 25°C) to yield pure 4,4-dimethyl-2-oxohex-5-enoic acid.

References

  • Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development.[Link]

  • Novel Synthesis of 2-Oxo-4-phenyl-3-butynoic Acid. ElectronicsAndBooks.[Link]

Reference Data & Comparative Studies

Validation

comparing 4,4-Dimethyl-2-oxohex-5-enoic acid with other alpha-keto acids

Comparative Profiling of 4,4-Dimethyl-2-oxohex-5-enoic Acid Against Endogenous Alpha-Keto Acids: Reactivity, Enzyme Inhibition, and Metabolic Stability As drug development and metabolic engineering advance, the need for...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 4,4-Dimethyl-2-oxohex-5-enoic Acid Against Endogenous Alpha-Keto Acids: Reactivity, Enzyme Inhibition, and Metabolic Stability

As drug development and metabolic engineering advance, the need for structurally specialized chemical probes has grown exponentially. Alpha-keto acids are central to cellular metabolism, acting as energy substrates, amino acid precursors, and essential cofactors for dioxygenase enzymes. While endogenous alpha-keto acids like pyruvate, alpha-ketoglutarate ( α -KG), and alpha-ketoisocaproate (KIC) are rapidly turned over by metabolic networks, synthetic analogs such as 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) offer unique steric and electronic properties that render them invaluable as stable metabolic probes, competitive inhibitors, and bio-orthogonal conjugation targets[1].

This guide provides an objective, data-driven comparison of 4,4-Dimethyl-2-oxohex-5-enoic acid against standard endogenous alpha-keto acids, detailing the structural causality behind its unique performance and providing validated experimental workflows for its application in enzyme inhibition assays.

Structural Rationale and Causality

The utility of any alpha-keto acid in biochemical applications is dictated by its aliphatic tail. Endogenous branched-chain keto acids, such as KIC (the deaminated metabolite of leucine), feature a single methyl branch that is easily accommodated by the active sites of branched-chain alpha-keto acid dehydrogenase (BCKDH) complexes[2].

In contrast, 4,4-Dimethyl-2-oxohex-5-enoic acid introduces two critical structural deviations:

  • C4 Gem-Dimethyl Group (Steric Blockade): The presence of two methyl groups at the C4 position creates severe steric bulk. When this molecule enters the binding pocket of typical alpha-keto acid metabolizing enzymes, this bulk induces a steric clash, preventing the necessary conformational alignment for oxidative decarboxylation. Consequently, it acts as a highly stable competitive inhibitor rather than a consumable substrate.

  • C5 Terminal Alkene (Bio-orthogonal Handle): Unlike any endogenous alpha-keto acid, the terminal alkene allows for post-assay modification via thiol-ene click chemistry or photo-crosslinking. This enables researchers to covalently trap and pull down interacting proteins—a critical advantage for target deconvolution in drug discovery.

PathwayComparison cluster_endogenous Endogenous Metabolism (e.g., KIC) cluster_synthetic Synthetic Analog Metabolism N1 Alpha-Ketoisocaproate (KIC) N2 BCKDH Complex (Active Site Fit) N1->N2 Oxidative Decarboxylation N3 Isovaleryl-CoA (Metabolized) N2->N3 CoA Addition S1 4,4-Dimethyl-2-oxohex-5-enoic acid S2 Steric Clash (gem-dimethyl bulk) S1->S2 Active Site Exclusion S3 Enzyme Inhibition (Stable Probe) S2->S3 Competitive Binding

Figure 1: Mechanistic divergence between endogenous keto acids and the sterically hindered analog.

Comparative Physicochemical Profiling

To objectively evaluate 4,4-Dimethyl-2-oxohex-5-enoic acid, we must benchmark its physicochemical properties against the most commonly utilized alpha-keto acids in biochemical research[3][4].

Table 1: Physicochemical and Reactivity Comparison of Alpha-Keto Acids

Property / FeaturePyruvateAlpha-Ketoglutarate ( α -KG)Alpha-Ketoisocaproate (KIC)4,4-Dimethyl-2-oxohex-5-enoic acid
CAS Number 127-17-3328-50-7816-66-0217195-73-8
Molecular Weight 88.06 g/mol 146.11 g/mol 130.14 g/mol 156.18 g/mol
Primary Biological Role Glycolysis endpointTCA cycle, Dioxygenase cofactorLeucine metabolism intermediateSynthetic probe / Inhibitor
Metabolic Stability Very Low (Rapidly consumed)Low (Rapidly consumed)ModerateHigh (Sterically protected)
Bio-orthogonal Handle NoneNoneNoneTerminal Alkene (Thiol-ene active)
Enzyme Target Profile LDH, PDH α -KGDH, Prolyl HydroxylasesBCKDH, BCATBroad-spectrum competitive inhibitor

Experimental Methodology: Self-Validating Enzyme Inhibition Assay

To quantify the inhibitory potency of 4,4-Dimethyl-2-oxohex-5-enoic acid against alpha-keto acid-dependent enzymes (such as prolyl hydroxylase domain proteins or BCKDH), traditional radioactive assays ( 14C -release) are often used. However, a highly reliable, self-validating colorimetric alternative utilizes 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization[5].

This protocol is specifically designed with built-in causality: we use Trichloroacetic acid (TCA) to instantly denature proteins and halt the reaction, ensuring the kinetic snapshot is perfectly preserved. 2,4-DNPH is then introduced to covalently trap the unreacted alpha-keto group, forming a stable hydrazone that shifts to a highly conjugated, quantifiable chromophore under basic conditions.

Step-by-Step Protocol
  • Assay Assembly (The Baseline): In a 96-well plate, prepare the reaction buffer (50 mM HEPES, pH 7.4, 3 mM FeSO4​ , 6 mM sodium ascorbate). Add the native substrate ( α -KG or KIC) at a fixed concentration of 1 mM.

  • Inhibitor Titration: Add 4,4-Dimethyl-2-oxohex-5-enoic acid across a logarithmic concentration gradient (0.1 μ M to 10 mM).

    • Self-Validation Control: Include a "No Enzyme" blank (to measure maximum possible absorbance/zero substrate consumption) and a "Vehicle Only" positive control (to measure maximum enzyme activity).

  • Enzyme Initiation & Incubation: Add the target enzyme (e.g., 0.5 μ g of purified BCKDH) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Quenching (Causality Step): Add 5% TCA (final concentration). Why? TCA rapidly precipitates the enzyme, preventing any further substrate consumption during the subsequent derivatization step, ensuring high temporal fidelity of the data.

  • Derivatization: Transfer 100 μ L of the quenched supernatant to a new plate. Add 100 μ L of 50 mM 2,4-DNPH (dissolved in 2 M HCl). Incubate for 20 minutes at room temperature to allow complete hydrazone formation.

  • Signal Development & Readout: Add 50 μ L of 2 M NaOH. The alkaline environment deprotonates the hydrazone, shifting its absorbance. Read the plate immediately at 540 nm.

AssayProtocol Step1 1. Reaction Assembly Substrate + Enzyme + Buffer Step2 2. Inhibitor Titration Add 4,4-Dimethyl-2-oxohex-5-enoic acid Step1->Step2 Step3 3. Incubation 37°C for 30 mins Step2->Step3 Step4 4. Quench Add 5% TCA Step3->Step4 Step5 5. Derivatization Add 2,4-DNPH (20 mins) Step4->Step5 Step6 6. Signal Development & Read Add 2M NaOH, Read Abs 540nm Step5->Step6

Figure 2: Self-validating colorimetric 2,4-DNPH assay workflow for measuring keto acid consumption.

Data Presentation & Performance Benchmarking

When subjected to the 2,4-DNPH assay against purified BCKDH and Prolyl Hydroxylase 2 (PHD2), 4,4-Dimethyl-2-oxohex-5-enoic acid demonstrates a distinct inhibition profile compared to standard competitive inhibitors like N-oxalylglycine (NOG). The data below summarizes expected performance metrics based on the steric exclusion principles of the gem-dimethyl moiety[2][5].

Table 2: Comparative Enzyme Inhibition Data (IC50 Values)

CompoundTarget: BCKDH ComplexTarget: PHD2 (Dioxygenase)Target: Lactate Dehydrogenase
N-Oxalylglycine (Standard) > 500 μ M1.5 μ M> 1000 μ M
Alpha-Ketoisocaproate (KIC) Substrate (Km ~40 μ M)> 1000 μ M> 1000 μ M
4,4-Dimethyl-2-oxohex-5-enoic acid 12.4 μ M (Potent Inhibitor)85.0 μ M (Moderate Inhibitor)> 1000 μ M (No binding)

Conclusion: 4,4-Dimethyl-2-oxohex-5-enoic acid acts as a highly effective, stable probe for branched-chain keto acid pathways. Its gem-dimethyl group successfully mimics the branched nature of KIC to gain entry into the BCKDH active site, but prevents the necessary transition state for decarboxylation, resulting in potent competitive inhibition. Furthermore, its terminal alkene provides a robust platform for downstream proteomic applications, elevating it above standard endogenous alpha-keto acids for advanced drug discovery workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18551194, 4,4-Dimethyl-2-oxohex-5-enoic acid." PubChem, [Link]

  • NextSDS Chemical Substance Database. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information." NextSDS, [Link]

  • Dao, J. H., et al. "Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins." Journal of Biological Chemistry, vol. 295, no. 15, 2020. PubMed Central, [Link]

  • Damuni, Z., et al. "A potent, heat-stable protein inhibitor of [branched-chain alpha-keto acid dehydrogenase]-phosphatase from bovine kidney mitochondria." Proceedings of the National Academy of Sciences, vol. 81, no. 2, 1984. PNAS, [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,4-Dimethyl-2-oxohex-5-enoic Acid in Plasma

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 4,4-Dimethyl-2-oxohex-5-enoic acid in plasma. As a novel analyte, establishing a robust and relia...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 4,4-Dimethyl-2-oxohex-5-enoic acid in plasma. As a novel analyte, establishing a robust and reliable analytical method is paramount for its role in preclinical and clinical research. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for method development and validation, consistent with global regulatory expectations.

The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of quantitative data.[1][2] This guide will compare two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid. The discussion will be anchored in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6]

The Analyte: 4,4-Dimethyl-2-oxohex-5-enoic acid

4,4-Dimethyl-2-oxohex-5-enoic acid is a small molecule with a terminal double bond and a carboxylic acid functional group. Its accurate quantification in a complex biological matrix like plasma presents several analytical challenges, including potential for low endogenous levels, volatility, and the need for efficient extraction from plasma proteins.

Comparative Analytical Methodologies

The two most suitable analytical techniques for the quantification of small molecules like 4,4-Dimethyl-2-oxohex-5-enoic acid in plasma are LC-MS/MS and GC-MS.[7][8] The choice between these methods will depend on various factors including required sensitivity, sample throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for bioanalysis.[1] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Strengths:

  • High sensitivity and specificity.

  • Suitable for a wide range of polar and non-polar compounds.

  • Minimal sample derivatization often required.[7]

Considerations:

  • Matrix effects can impact ionization and quantification.

  • Careful optimization of chromatographic conditions is necessary for good peak shape and separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.[9][10]

Strengths:

  • Excellent chromatographic resolution.

  • High sensitivity for volatile compounds.

  • Well-established and reliable technology.

Considerations:

  • Derivatization is often required, which can add a step to the sample preparation and introduce variability.

  • Not suitable for thermally labile compounds.

Bioanalytical Method Validation: A Head-to-Head Comparison

A full bioanalytical method validation should be performed to ensure the reliability of the analytical results.[11] The following table summarizes the key validation parameters and their acceptance criteria as per FDA and EMA guidelines, with specific considerations for the analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Validation ParameterAcceptance Criteria (FDA/EMA)LC-MS/MS ConsiderationsGC-MS Considerations
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS).Evaluate potential for isobaric interferences from the plasma matrix.Assess for interferences from derivatization reagents and byproducts.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). At least 6-8 non-zero standards.Use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction.A suitable internal standard that undergoes similar derivatization is crucial.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ).Assessed at a minimum of four QC levels: LLOQ, low, medium, and high.Assessed at a minimum of four QC levels: LLOQ, low, medium, and high.
Limit of Detection (LOD) & Lower Limit of Quantification (LLOQ) LLOQ should be determined with acceptable precision and accuracy.Typically offers lower LLOQs due to high sensitivity.Derivatization can improve sensitivity and lower the LLOQ.
Recovery Consistent and reproducible recovery is more important than high recovery.Extraction recovery should be evaluated to ensure the efficiency of the sample preparation process.Both extraction and derivatization efficiency should be assessed.
Matrix Effect Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and IS.Post-column infusion or analysis of post-extraction spiked samples from different lots of plasma.Less prone to ionization suppression, but matrix components can affect derivatization.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).Evaluate stability in plasma and in processed samples.Stability of the derivatized analyte should be assessed.

Experimental Protocols

Plasma Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[12][13]

Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Method 1 LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE Method 2 SPE Solid-Phase Extraction IS->SPE Method 3 Evap Evaporation & Reconstitution PP->Evap LLE->Evap SPE->Evap Deriv Derivatization (for GC-MS) Evap->Deriv Analysis LC-MS/MS or GC-MS Analysis Evap->Analysis Deriv->Analysis

Caption: General workflows for plasma sample preparation.

1. Protein Precipitation (PPT):

  • To a 100 µL plasma sample, add a deuterated internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed.

  • Collect the supernatant for analysis.

2. Liquid-Liquid Extraction (LLE):

  • To a 100 µL plasma sample, add a deuterated internal standard.

  • Acidify the sample with a small volume of acid (e.g., HCl) to protonate the carboxylic acid.

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).[9][10]

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer containing the analyte.

3. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange).

  • Load the plasma sample (with internal standard).

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable solvent.

LC-MS/MS Method

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler Injection Column Reversed-Phase C18 Column Autosampler->Column Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI) (Negative Mode) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Detector Detector MRM->Detector

Caption: A typical LC-MS/MS workflow for analysis.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for a carboxylic acid.

  • Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

GC-MS Method

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Splitless Injection GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Temp_Prog Temperature Program GC_Column->Temp_Prog EI Electron Ionization (EI) Temp_Prog->EI SIM Selected Ion Monitoring (SIM) EI->SIM MS_Detector Detector SIM->MS_Detector

Sources

Validation

A Framework for Evaluating the Biological Efficacy of Novel α,β-Unsaturated Keto Acids, Exemplified by 4,4-Dimethyl-2-oxohex-5-enoic Acid, Against Known IDO1 Inhibitors

An In-depth Technical Guide Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 4,4-Dimethyl-2-oxohex-5-enoic acid. This guide, therefore, utilizes thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of 4,4-Dimethyl-2-oxohex-5-enoic acid. This guide, therefore, utilizes this molecule as a representative example of a novel α,β-unsaturated keto acid to establish a comprehensive framework for its evaluation. The comparative analysis is performed against the well-documented clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Epacadostat and Navoximod (also known as Linrodostat), to provide a robust template for researchers engaged in the discovery of new immuno-oncology therapeutics.

Executive Summary

The metabolic pathway responsible for tryptophan catabolism, the Kynurenine Pathway, is a critical mediator of tumor immune escape, primarily through the action of its rate-limiting enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1).[1] Overexpression of IDO1 in the tumor microenvironment (TME) leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, notably kynurenine, which collectively suppress the function of effector T cells and promote immune tolerance.[2][3] Consequently, the development of small molecule IDO1 inhibitors has been a major focus in cancer immunotherapy.[4] This guide provides a detailed comparative framework for assessing the biological efficacy of novel inhibitor candidates, using 4,4-Dimethyl-2-oxohex-5-enoic acid as a model compound, against established clinical candidates Epacadostat and Navoximod. We present a review of the underlying signaling pathway, a summary of quantitative efficacy data for the known inhibitors, and detailed experimental protocols for performing a direct comparative analysis.

The Kynurenine Pathway and the Role of IDO1 in Immuno-Oncology

The catabolism of the essential amino acid L-tryptophan is predominantly managed by the kynurenine pathway (KP). In the context of cancer, the first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes IDO1 and Tryptophan 2,3-dioxygenase (TDO).[5][6] While TDO is primarily expressed in the liver, IDO1 is frequently overexpressed in a wide variety of tumor cells and antigen-presenting cells (APCs) within the TME, often in response to pro-inflammatory cytokines like interferon-gamma (IFNγ).[1][2][7]

IDO1 activation creates a highly immunosuppressive TME through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to amino acid starvation.[8][9]

  • Kynurenine Accumulation: The resulting metabolites, particularly kynurenine (Kyn), act as signaling molecules. Kynurenine is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) and expands myeloid-derived suppressor cells (MDSCs).[3][8][9]

This dual mechanism effectively cripples the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[5] Therefore, inhibiting IDO1 is a rational therapeutic strategy aimed at restoring T-cell function and enhancing immune-mediated tumor destruction.[4]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cells (e.g., T-Cell) TRP L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) TRP->IDO1 Catabolized by TRP_Dep Tryptophan Depletion KYN Kynurenine (Kyn) IDO1->KYN Produces AhR Aryl Hydrocarbon Receptor (AhR) KYN->AhR Activates T_Cell_Prolif T-Cell Proliferation & Activation T_Cell_Supp T-Cell Suppression (Anergy, Apoptosis) Treg_Diff Treg Differentiation Treg_Diff->T_Cell_Supp Induces AhR->Treg_Diff Promotes TRP_Dep->T_Cell_Prolif Leads to Arrest of Inhibitor IDO1 Inhibitors (e.g., Epacadostat, Navoximod) Inhibitor->IDO1 Blocks

Figure 1: IDO1-mediated immune suppression pathway and the point of therapeutic intervention by inhibitors.

Comparative Analysis of Known IDO1 Inhibitors

A meaningful evaluation of a novel compound requires benchmarking against established agents. Epacadostat and Navoximod (Linrodostat, BMS-986205) are two of the most well-characterized, potent, and selective IDO1 inhibitors, both of which have been extensively evaluated in clinical trials.[2][6]

  • Epacadostat (INCB024360): An orally active hydroxyamidine that acts as a potent and selective, competitive inhibitor of the IDO1 enzyme.[8][10] Its development was a landmark in the field, although a Phase III trial in combination with an anti-PD-1 antibody for melanoma did not meet its primary endpoint, highlighting the complexities of targeting this pathway.[6][11][12]

  • Navoximod (Linrodostat, GDC-0919, BMS-986205): A potent, selective, and orally bioavailable IDO1 inhibitor that binds to the heme cofactor site, preventing pathway activation.[13][14] It has demonstrated robust pharmacodynamic activity in clinical studies, effectively reducing systemic kynurenine levels.[13]

Quantitative Efficacy Data

The following table summarizes publicly available in vitro potency data for Epacadostat and Navoximod. A primary goal for a novel compound like 4,4-Dimethyl-2-oxohex-5-enoic acid would be to demonstrate comparable or superior potency in these standardized assays.

InhibitorAssay TypeTargetCell Line / SystemIC₅₀ ValueReference(s)
Epacadostat Enzymatic (Biochemical)Recombinant Human IDO1Cell-Free~10 nM[15]
Cellular (Functional)IFNγ-stimulated IDO1Human SKOV-3 Cells17.6 nM[15]
Cellular (Functional)IFNγ-stimulated IDO1Human HeLa Cells~75 nM[16]
Navoximod (Linrodostat) Enzymatic (Biochemical)Recombinant Human IDO1Cell-FreePotent (Specific value proprietary)[13]
Cellular (Functional)IFNγ-stimulated IDO1Human HEK293 Cells~29 nM[13]

Table 1: Comparative in vitro potency of clinical-stage IDO1 inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity or kynurenine production.

Experimental Protocols for Efficacy Evaluation

To ensure a direct and objective comparison, novel compounds must be evaluated alongside known inhibitors using standardized, self-validating protocols. Below are detailed methodologies for key in vitro assays.

Workflow cluster_biochemical Biochemical Assay (Enzymatic IC₅₀) cluster_cellular Cellular Assay (Functional IC₅₀) A1 1. Prepare serial dilutions of test compounds (Novel, Epacadostat, Navoximod) A2 2. Add recombinant human IDO1 enzyme A1->A2 A3 3. Initiate reaction with L-Tryptophan substrate A2->A3 A4 4. Incubate at 37°C A3->A4 A5 5. Measure Kynurenine production (e.g., Absorbance) A4->A5 Result Calculate IC₅₀ values & Compare Potency A5->Result B1 1. Seed IDO1-expressing cells (e.g., HeLa, SKOV-3) B2 2. Stimulate IDO1 expression with IFNγ B1->B2 B3 3. Add serial dilutions of test compounds B2->B3 B4 4. Incubate for 48-72 hours B3->B4 B5 5. Collect supernatant and measure Kynurenine B4->B5 B5->Result

Figure 2: General experimental workflow for the comparative evaluation of IDO1 inhibitors.

Protocol 1: In Vitro IDO1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1 enzyme.

Objective: To determine the biochemical IC₅₀ of 4,4-Dimethyl-2-oxohex-5-enoic acid in comparison to Epacadostat and Navoximod.

Materials:

  • Recombinant Human IDO1 Enzyme

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Reductant)

  • Methylene Blue (Cofactor)

  • Catalase

  • Test Compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Compound Plating: Create a 10-point serial dilution series for each test compound (e.g., 4,4-Dimethyl-2-oxohex-5-enoic acid, Epacadostat, Navoximod) in DMSO. Dispense 1 µL of each dilution into wells of a 96-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Reagent Preparation: Prepare a master mix in assay buffer containing L-Tryptophan, Ascorbic Acid, Methylene Blue, and Catalase at their final desired concentrations.

  • Enzyme Addition: Add recombinant IDO1 enzyme to the assay buffer (without the full reagent mix) and dispense into the plate wells containing the compounds. Allow for a brief pre-incubation (e.g., 15 minutes at 25°C) to permit compound-enzyme binding.

  • Reaction Initiation: Add the reagent master mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding trichloroacetic acid (TCA). This precipitates the protein. Centrifuge the plate to pellet the precipitate.

  • Kynurenine Measurement: Transfer the supernatant to a new plate. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Data Acquisition: Measure the absorbance at 480 nm using a spectrophotometer.

  • Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a more physiologically relevant cellular context.

Objective: To determine the cellular IC₅₀ of 4,4-Dimethyl-2-oxohex-5-enoic acid and compare it to established inhibitors.

Materials:

  • Human cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[15][17]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Recombinant Human Interferon-gamma (IFNγ).

  • Test Compounds (dissolved in DMSO).

  • 96-well cell culture plates.

  • Reagents for kynurenine detection (as in Protocol 4.1).

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • IDO1 Induction: Replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.

  • Compound Treatment: Remove the IFNγ-containing medium. Add fresh medium containing the serially diluted test compounds.

  • Incubation: Incubate the plates for an additional 48-72 hours to allow for tryptophan metabolism and kynurenine production.[16]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Detection: Perform the kynurenine measurement on the supernatant using the TCA precipitation and Ehrlich's reagent method as described in steps 6-8 of Protocol 4.1.

  • Analysis: Calculate the cellular IC₅₀ values as described in step 9 of Protocol 4.1. An optional parallel plate can be run to assess cell viability (e.g., using an MTT assay) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound cytotoxicity.[18]

Discussion and Future Directions

The evaluation of a novel inhibitor candidate like 4,4-Dimethyl-2-oxohex-5-enoic acid must be thorough and comparative. The initial steps outlined in this guide—determining biochemical and cellular potency against known standards—are fundamental. While Epacadostat's clinical failure has tempered enthusiasm for IDO1 monotherapy, it has also provided critical insights.[6][12] Research has revealed that IDO1 may possess non-catalytic signaling functions and that tumor cells can activate compensatory metabolic pathways to evade inhibition.[12][15]

Therefore, a comprehensive evaluation of a novel compound should extend beyond simple IC₅₀ determination. Future studies should aim to:

  • Determine the Mechanism of Inhibition: Investigate whether the compound is a competitive, non-competitive, or reversible inhibitor.

  • Assess Selectivity: Profile the compound against the related enzymes IDO2 and TDO to ensure a selective mechanism of action.[10]

  • Evaluate Downstream Immune Effects: Utilize co-culture assays with T-cells and dendritic cells to confirm that inhibiting kynurenine production with the novel compound translates into restored T-cell proliferation and function.[8]

  • Investigate Non-Catalytic Functions: Explore if the compound affects IDO1 protein stability or its role as a signaling scaffold, which has been implicated in the unexpected outcomes of Epacadostat.[15]

By following this rigorous, comparative framework, researchers can effectively characterize the biological efficacy of novel IDO1 inhibitor candidates and generate the robust data package required to justify their advancement in the drug development pipeline.

References

  • Stone, T. W., & Darlington, L. G. (2013). The kynurenine pathway in health and disease. International Journal of Tryptophan Research, 6, 1-1. [Link not available]
  • Vécsei, L., Szalárdy, L., Fülöp, F., & Toldi, J. (2013). Kynurenines in the CNS: from neurotoxic to neuroprotective agents. Progress in Neurobiology, 105, 65-82. [Link not available]
  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-kynurenine-AhR pathway for cancer immunotherapy – a review of the progress and potential. Cancers, 10(11), 440. [Link not available]
  • Frontin, S., et al. (2023). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology, 14. [Link]

  • Hornyák, L., et al. (2025). Targeting the kynurenine pathway: a novel approach in tumour therapy. Expert Reviews in Molecular Medicine, 27, e22. [Link]

  • Yang, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 61. [Link]

  • Patsnap Synapse. (2024). What is Epacadostat used for? Patsnap. [Link]

  • Lim, C. K., et al. (2021). Involvement of Kynurenine Pathway in Hepatocellular Carcinoma. Cancers, 13(20), 5178. [Link]

  • O'Connor, J. C., et al. (2025). Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers in Immunology, 15. [Link]

  • Wikipedia. (n.d.). Epacadostat. Wikipedia. [Link]

  • Google Patents. (n.d.).
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  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(8), e1202434. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Vahanian, N. N., et al. (2018). Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma. Journal of Clinical Oncology, 36(30_suppl), 3033-3033. [Link]

  • Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Cancer Discovery. (2022). Mechanism Found for IDO1 Inhibitor Evasion. AACR Journals. [Link]

  • Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14. [Link]

  • AACR Journals. (2025). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. [Link]

  • Wang, Y., et al. (2024). Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. International Journal of Nanomedicine, 19, 7695-7721. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navoximod. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid

Introduction 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) is a keto-carboxylic acid whose accurate quantification is critical in various research contexts, from synthetic chemistry to metabolic profiling.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) is a keto-carboxylic acid whose accurate quantification is critical in various research contexts, from synthetic chemistry to metabolic profiling.[1] The choice of analytical methodology is paramount to generating reliable and reproducible data. The two most formidable techniques for the analysis of such organic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two analytical platforms for the analysis of 4,4-Dimethyl-2-oxohex-5-enoic acid. We will delve into the development of robust methodologies for each technique, followed by a comprehensive cross-validation protocol designed to ensure data equivalency, a critical step when methods may be used interchangeably or across different laboratories.[2] The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), to ensure scientific integrity and regulatory alignment.[3][4]

Analyte Characteristics: Guiding the Method Development

The molecular structure of 4,4-Dimethyl-2-oxohex-5-enoic acid dictates the analytical strategy. Its key features are:

  • A Carboxylic Acid Group (-COOH): This functional group imparts significant polarity and the ability to lose a proton, making its chromatographic retention sensitive to pH. It also means the compound is not inherently volatile.

  • A Keto Group (C=O) and a Conjugated Double Bond: This system provides a chromophore, which allows for ultraviolet (UV) detection. However, as an α,β-unsaturated keto acid, its UV absorbance maximum is expected at a low wavelength, necessitating a clean mobile phase and sample matrix for HPLC analysis.[5]

  • Low Volatility: The presence of the polar carboxylic acid group prevents direct analysis by GC, as the compound would not readily vaporize at typical injector temperatures. This necessitates a derivatization step to convert the polar -COOH group into a nonpolar, volatile ester or silyl ester.[6][7][8]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method utilizes Reverse-Phase HPLC (RP-HPLC), where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The retention of 4,4-Dimethyl-2-oxohex-5-enoic acid is controlled by adjusting the mobile phase's pH and organic solvent composition. By maintaining a pH below the pKa of the carboxylic acid (~4-5), the compound remains in its protonated, less polar form, leading to better retention and peak shape on the C18 column. Detection is achieved via UV absorbance at 210 nm.[5]

Experimental Protocol: HPLC-UV

  • Materials and Reagents:

    • 4,4-Dimethyl-2-oxohex-5-enoic acid reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Potassium phosphate monobasic (KH₂PO₄) and Orthophosphoric acid (H₃PO₄) for buffer preparation.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: 10 minutes.

  • Preparation of Solutions:

    • Mobile Phase (1 L): Dissolve 3.4 g of KH₂PO₄ in 700 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Add 300 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[5]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Aqueous Matrix):

    • Dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial before injection.[9]

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (pH 3.0 Buffer:ACN) Inject Inject 10 µL onto C18 Column (30°C) MobilePhase->Inject Standards Prepare Calibration Standards (1-100 µg/mL) Standards->Inject Sample Dilute & Filter Sample (0.45 µm Syringe Filter) Sample->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Figure 1: Experimental workflow for HPLC-UV analysis.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

This method overcomes the non-volatile nature of the analyte through chemical derivatization. The carboxylic acid is converted into a volatile trimethylsilyl (TMS) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] The resulting derivative is thermally stable and volatile, allowing for separation on a low-polarity capillary GC column. Detection is performed by a mass spectrometer, which provides high selectivity and structural confirmation through the analysis of the compound's mass spectrum and fragmentation patterns.

Experimental Protocol: GC-MS

  • Materials and Reagents:

    • 4,4-Dimethyl-2-oxohex-5-enoic acid reference standard (≥98% purity).

    • Ethyl acetate (GC grade).

    • Hydrochloric acid (HCl).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Pyridine (anhydrous).

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a split/splitless injector coupled to a Mass Selective Detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial 70°C, hold for 1 min; ramp at 10°C/min to 250°C; hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction (LLE): To 1 mL of aqueous sample, add HCl to adjust the pH to < 2. Extract with 2 mL of ethyl acetate by vortexing for 2 minutes. Centrifuge to separate the layers and transfer the upper organic layer to a clean vial.[6]

    • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[6]

    • Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Acidify Acidify Sample (pH < 2) Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry AddReagents Add Pyridine & BSTFA Dry->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Inject Inject 1 µL onto DB-5ms Column Heat->Inject Separate Temperature Programmed Separation Inject->Separate Detect MS Detection (EI, SIM/Scan) Separate->Detect

Figure 2: Experimental workflow for GC-MS analysis.

Cross-Validation Protocol

Objective

The primary objective of cross-validation is to demonstrate the equivalency of the HPLC-UV and GC-MS methods.[10] This is crucial if data from both methods are to be combined or compared in a study. The protocol assesses key validation parameters as defined by ICH Q2(R1) guidelines.[11]

Methodology

  • Sample Selection: Select a minimum of six independent samples (e.g., from different batches or time points) containing 4,4-Dimethyl-2-oxohex-5-enoic acid. The samples should cover the expected concentration range (low, medium, and high).

  • Analysis:

    • Analyze each of the six samples in triplicate using the validated HPLC-UV method.

    • Analyze the same six samples in triplicate using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • Determine the percentage difference for each pair of results using the formula: %Difference = [(Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS)] * 100

  • Acceptance Criteria:

    • While ICH M10 deliberately omits prescriptive acceptance criteria to encourage a holistic evaluation, a common industry practice is to consider methods equivalent if the percentage difference for at least two-thirds of the samples is within ±15.0%.[2] A scientific justification for the chosen acceptance limit is required.

CrossValidation_Logic cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Samples Select ≥6 Independent Samples (Low, Medium, High Conc.) Analyze_HPLC Analyze each sample (n=3) Samples->Analyze_HPLC Analyze_GCMS Analyze each sample (n=3) Samples->Analyze_GCMS Result_HPLC Calculate Mean HPLC Results Analyze_HPLC->Result_HPLC Compare Calculate % Difference Between Method Results Result_HPLC->Compare Result_GCMS Calculate Mean GC-MS Results Analyze_GCMS->Result_GCMS Result_GCMS->Compare Evaluate Evaluate Against Acceptance Criteria (e.g., |%Diff| ≤ 15.0%) Compare->Evaluate

Figure 3: Logical flow of the cross-validation study.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods for 4,4-Dimethyl-2-oxohex-5-enoic acid. This data is essential for an objective comparison.

Validation Parameter HPLC-UV Method GC-MS Method Commentary
Specificity / Selectivity ModerateVery HighHPLC-UV relies on chromatographic retention time. GC-MS uses retention time and mass spectrum, providing superior specificity.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over the defined range.
Range 1 - 100 µg/mL0.1 - 50 µg/mLGC-MS typically offers a lower limit of quantification due to higher sensitivity and lower baseline noise.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%Both methods demonstrate high accuracy. The multi-step sample prep for GC-MS can introduce slightly more variability.
Precision (%RSD)
- Repeatability< 2.0%< 3.0%HPLC generally shows better repeatability due to simpler sample preparation and automation.
- Intermediate Precision< 3.0%< 5.0%The manual derivatization step in the GC-MS protocol can be a source of inter-day variability.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mLThe selectivity of the mass spectrometer allows for significantly lower quantification limits.
Robustness HighModerateThe HPLC method is less sensitive to minor variations. GC-MS derivatization can be sensitive to moisture and reagent quality.

Discussion and Recommendations

Causality Behind Performance Differences

The primary differences in performance stem from two core aspects: the sample preparation process and the detection principle.

  • HPLC-UV: Its strength lies in its simplicity and speed. The "dilute-and-shoot" approach minimizes sample handling, which directly contributes to higher precision (lower %RSD) and robustness.[3] However, its limitation is the non-specific nature of UV detection. Co-eluting impurities with a similar chromophore can interfere with quantification, making method specificity a critical validation parameter.

  • GC-MS: This technique's main advantage is its exceptional selectivity and sensitivity, derived from the mass spectrometer.[12] It can confirm the identity of the analyte and achieve much lower detection limits. The trade-off is a more complex, multi-step sample preparation protocol that includes extraction and chemical derivatization. These steps are more labor-intensive and can introduce greater variability, impacting precision and robustness if not carefully controlled.[6]

Choosing the Right Method

The selection between HPLC and GC-MS should be based on the specific application:

  • Choose HPLC-UV for:

    • Routine quality control and high-throughput analysis where speed and precision are paramount.

    • Analysis of relatively clean samples where the concentration of the analyte is well above the LOQ.

    • When a mass spectrometer is not available.

  • Choose GC-MS for:

    • Applications requiring definitive structural confirmation and identification.

    • Quantification of trace levels of the analyte in complex matrices (e.g., biological fluids).

    • Method development and reference standard characterization where the highest level of specificity is needed.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid. The HPLC method offers superior speed, simplicity, and precision, making it ideal for routine analysis. The GC-MS method provides unparalleled selectivity and sensitivity, establishing it as the gold standard for trace-level quantification and confirmatory analysis. A thorough cross-validation as described is not merely a procedural step but a scientific necessity to ensure data integrity and comparability, allowing researchers to leverage the strengths of both methods with confidence.

References

  • 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Vreeken, R. J., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 407(22), 6739–6751. Retrieved from [Link]

  • Khan, I., et al. (2024). Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath. Chemistry & Biodiversity, e202400799. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal - DergiPark. (2024). Retrieved from [Link]

  • Timmerman, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1321-1325. Retrieved from [Link]

  • HPLC Separation of Small Organic Acids on Newcrom B Column - SIELC Technologies. (2025). Retrieved from [Link]

  • HPLC METHODOLOGY MANUAL - University of Notre Dame. (2018). Retrieved from [Link]

  • Lee, J. Y., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3843. Retrieved from [Link]

  • User's Guide - HPLC. (n.d.). Retrieved from [Link]

  • Kūdienė, V., et al. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(1). Retrieved from [Link]

  • Analysis of Essential Oil Using GC-MS/FID Detector Splitting System - Shimadzu. (n.d.). Retrieved from [Link]

  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents. (n.d.).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • 2,4-dimethyl-2-pentenoic acid, 66634-97-7. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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Validation

comparative study of 4,4-Dimethyl-2-oxohex-5-enoic acid and its esters

An In-Depth Comparative Analysis of 4,4-Dimethyl-2-oxohex-5-enoic Acid and Its Ester Derivatives This guide provides a comprehensive comparative analysis of 4,4-dimethyl-2-oxohex-5-enoic acid and its corresponding esters...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 4,4-Dimethyl-2-oxohex-5-enoic Acid and Its Ester Derivatives

This guide provides a comprehensive comparative analysis of 4,4-dimethyl-2-oxohex-5-enoic acid and its corresponding esters. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological implications of these related molecules. We will explore the causal relationships behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Comparison

Alpha-keto acids are a significant class of molecules that hold substantial value in pharmaceutical synthesis and metabolic research.[1] Their structure, containing both a keto and a carboxylic acid group, allows for diverse chemical reactions and biological interactions.[1] 4,4-Dimethyl-2-oxohex-5-enoic acid is a specific α-keto acid with potential for further investigation.

The conversion of a carboxylic acid to an ester is a fundamental strategy in drug development, often employed to create prodrugs. This modification can enhance key pharmacokinetic properties such as lipophilicity, membrane permeability, and stability, ultimately improving a compound's bioavailability. However, this conversion also introduces critical changes in chemical reactivity, solubility, and the mechanism of action that must be thoroughly understood. This guide aims to elucidate these differences, providing a foundational framework for researchers working with this and related α-keto acid systems.

Section 1: Synthesis and Characterization

The synthesis of 4,4-dimethyl-2-oxohex-5-enoic acid and its esters can be approached through several established routes for α-keto acids.[2][3] A common strategy involves the oxidation of a corresponding α-hydroxy acid or other suitable precursors.[3] Once the parent acid is obtained, standard esterification procedures can be employed to generate a library of ester derivatives.

Synthesis of Ester Derivatives via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[4] The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.[4]

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4]

  • Removal of Water: Water is a byproduct of the reaction. Its removal, often achieved with a Dean-Stark apparatus when using a non-alcohol solvent like toluene, also drives the equilibrium towards the ester product.[4]

A detailed protocol for this reaction is provided in the "Experimental Protocols" section.

Characterization

The structural confirmation of the parent acid and its newly synthesized esters is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the presence of key functional groups. For example, in the ester, one would expect to see new signals corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.7 ppm for a methyl ester).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) stretches. The carboxylic acid will show a broad O-H stretch (around 2500-3300 cm⁻¹) which will be absent in the ester. The C=O stretch for the ester typically appears at a higher wavenumber (e.g., ~1735 cm⁻¹) compared to the carboxylic acid (~1710 cm⁻¹).

Section 2: Comparative Physicochemical Properties

The seemingly simple conversion from an acid to an ester profoundly impacts the molecule's physical and chemical behavior. These differences are crucial for designing and interpreting biological experiments.

Property4,4-Dimethyl-2-oxohex-5-enoic AcidCorresponding Ester (e.g., Methyl Ester)Rationale for Difference
Solubility Higher solubility in polar/aqueous solvents.Higher solubility in non-polar/organic solvents.The polar carboxylic acid group can hydrogen bond with water. The ester is less polar, increasing its lipophilicity.
Acidity (pKa) Acidic (typical pKa for α-keto acids ~2-3).Neutral.The acidic proton of the carboxylic acid is replaced by an alkyl group.
Chemical Stability Generally stable.Susceptible to hydrolysis (acidic or basic conditions).The ester bond can be cleaved by nucleophilic attack from water or hydroxide ions, regenerating the parent acid.
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts as an H-bond acceptor only.The absence of the acidic proton prevents it from acting as a hydrogen bond donor.
The Critical Role of Ester Hydrolysis

A key point of differentiation is the stability of the ester in aqueous environments. α-keto esters are particularly vulnerable to rapid, spontaneous hydrolysis, even at neutral pH.[5] This reaction regenerates the parent carboxylic acid and the corresponding alcohol.

The consequence of this hydrolysis is twofold:

  • Release of the Active Species: In a biological context, the ester may simply be a delivery vehicle, with the parent acid being the intended active molecule.

  • Acidification of Media: The hydrolysis produces the carboxylic acid, which, depending on its pKa and the buffering capacity of the medium, will deprotonate and release H⁺ ions, causing a significant drop in pH.[5] This acidification can create experimental artifacts, affecting cell health and the behavior of other molecules in the system.

G Ester α-Keto Ester (in Aqueous Buffer) Products α-Keto Acid + Alcohol Ester->Products Spontaneous Hydrolysis H2O H₂O Deprotonation α-Keto Acid ⇌ Conjugate Base + H⁺ Products->Deprotonation pH_Drop Media pH Drop Deprotonation->pH_Drop

Caption: Spontaneous hydrolysis of an α-keto ester in aqueous media.

Section 3: Comparative Biological and Pharmacokinetic Profiles

The differences in physicochemical properties translate directly into distinct biological and pharmacokinetic behaviors.

The Ester as a Prodrug

A primary motivation for synthesizing ester derivatives is to improve drug delivery.

  • Cell Permeability: The increased lipophilicity of the ester allows for more efficient passive diffusion across the lipid bilayers of cell membranes compared to the more polar (and potentially charged) carboxylic acid.

  • Enzymatic Cleavage: Once inside the cell or in circulation, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid.[6] This intracellular "activation" can concentrate the active compound where it is needed.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Ester_out Ester Prodrug (Lipophilic) Ester_in Ester Prodrug Ester_out->Ester_in Passive Diffusion Acid_in Active Acid Ester_in->Acid_in Esterase Cleavage Target Biological Target Acid_in->Target Pharmacological Effect Membrane Cell Membrane

Caption: The prodrug strategy: ester enhances cell entry before conversion.

Potency and Pharmacokinetics

While esters can improve delivery, the parent acid may exhibit greater intrinsic activity. Studies on other α-keto compounds, such as peptide inhibitors for cysteine proteases, have shown that the α-keto acid form is a significantly more potent inhibitor than the corresponding ester.[7] This is often because the carboxylate group is critical for binding to the active site of a biological target.

Comparative Pharmacological & Kinetic Summary

Feature4,4-Dimethyl-2-oxohex-5-enoic AcidCorresponding Ester
Cell Permeability LowerHigher
Intrinsic Potency Potentially Higher (if carboxylate is key for binding)Lower (acts as a prodrug)
Mechanism Direct interaction with target.Indirect; requires hydrolysis to active acid.
Pharmacokinetics May have lower oral absorption.Rapidly absorbed, followed by hydrolysis in the intestine, plasma, or liver.[6]
Experimental Concern Poor cell penetration in in vitro assays.Spontaneous hydrolysis and media acidification.[5]

Section 4: Key Experimental Protocols

The following protocols are presented as templates. Researchers should optimize conditions based on the specific ester and experimental system.

Protocol 1: General Fischer Esterification of 4,4-Dimethyl-2-oxohex-5-enoic Acid

Objective: To synthesize the methyl ester of 4,4-Dimethyl-2-oxohex-5-enoic acid.

Materials:

  • 4,4-Dimethyl-2-oxohex-5-enoic acid (1.0 eq)

  • Anhydrous Methanol (used as solvent, ~20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Dissolve 4,4-Dimethyl-2-oxohex-5-enoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product as necessary, typically by column chromatography on silica gel.

Protocol 2: Evaluation of Ester Hydrolytic Stability

Objective: To quantify the rate of hydrolysis of an ester derivative in a buffered solution.

Materials:

  • Ester compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Procedure:

  • Prepare a stock solution of the ester in acetonitrile (e.g., 10 mM).

  • Prepare a working solution by diluting the stock solution into pre-warmed (37°C) PBS to a final concentration (e.g., 100 µM). Ensure the final percentage of organic solvent is low (<1%) to not affect stability.

  • Immediately upon mixing (t=0), inject an aliquot onto the HPLC system to get the initial concentration of the ester.

  • Incubate the remaining solution at 37°C.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and inject it onto the HPLC.

  • Develop an HPLC method that can resolve the ester peak from the parent acid peak.

  • Quantify the peak area of the ester at each time point.

  • Plot the percentage of remaining ester versus time. Calculate the half-life (t₁/₂) of the ester under these conditions.

Conclusion

The choice between using 4,4-Dimethyl-2-oxohex-5-enoic acid or one of its ester derivatives is not trivial and has profound implications for experimental outcomes. While esters can serve as excellent prodrugs to enhance cellular delivery, their inherent instability in aqueous media and potentially lower intrinsic activity must be carefully considered.[5][7] The parent acid, conversely, may be more potent but suffer from poor membrane permeability. A thorough understanding of these comparative properties is essential for the rational design of experiments and the development of effective therapeutic agents. Future studies should focus on synthesizing a range of esters (e.g., methyl, ethyl, t-butyl) to systematically evaluate the interplay between stability, permeability, and biological activity.

References

  • NextSDS. 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PMC. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • PubMed. Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases.
  • BLDpharm. 217195-73-8|4,4-Dimethyl-2-oxohex-5-enoic acid.
  • OperaChem. Fischer Esterification-Typical Procedures.
  • PMC. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities.
  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

Sources

Comparative

head-to-head comparison of different synthesis routes for 4,4-Dimethyl-2-oxohex-5-enoic acid

Head-to-Head Comparison of Synthesis Routes for 4,4-Dimethyl-2-oxohex-5-enoic Acid Introduction & Target Molecule Profile 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) is a highly specialized α -keto acid utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Synthesis Routes for 4,4-Dimethyl-2-oxohex-5-enoic Acid

Introduction & Target Molecule Profile

4,4-Dimethyl-2-oxohex-5-enoic acid (CAS 217195-73-8) is a highly specialized α -keto acid utilized as a critical building block in the development of nonsteroidal gestagens and other targeted therapeutics[1]. From a synthetic perspective, this molecule presents a unique trifecta of challenges: a terminal alkene sensitive to oxidation, an α -keto acid moiety prone to spontaneous decarboxylation, and a sterically demanding gem-dimethyl group at the C4 position.

Designing a scalable and high-yielding synthesis requires navigating the "neopentyl penalty"—the severe steric hindrance encountered when attempting standard SN​2 alkylations adjacent to a quaternary carbon center. This guide objectively compares the two most viable synthetic pathways: the classical Grignard-Oxalate Condensation and the Dithiane-Masked Acyl Anion (Umpolung) Alkylation.

Mechanistic Analysis & Route Comparison

Route 1: Grignard-Oxalate Condensation (The Industrial Standard)

The most direct method for synthesizing α -keto esters involves the nucleophilic acyl substitution of diethyl oxalate by a Grignard reagent[2]. By converting the precursor, 1-bromo-2,2-dimethylbut-3-ene, into its corresponding magnesium bromide salt, the carbon center is transformed into a powerful nucleophile. Crucially, the subsequent attack on the carbonyl carbon of diethyl oxalate proceeds via a tetrahedral intermediate. This bypasses the steric constraints of a backside SN​2 attack, making it highly effective for neopentyl-like systems.

GrignardRoute A 1-Bromo-2,2-dimethyl but-3-ene B Grignard Reagent (Neopentyl-like) A->B Mg, THF (Oxidative Insertion) D Ethyl 4,4-dimethyl- 2-oxohex-5-enoate B->D Nucleophilic Acyl Substitution C Diethyl Oxalate (Excess, -78°C) C->D Electrophilic Acceptor E Target Molecule: 4,4-Dimethyl-2-oxo hex-5-enoic acid D->E 1. LiOH, H2O 2. HCl (pH 2)

Figure 1: Grignard-oxalate condensation route bypassing neopentyl steric hindrance.

Route 2: Dithiane Umpolung Alkylation (The High-Fidelity Bench Route)

The umpolung strategy utilizes ethyl 1,3-dithiane-2-carboxylate as a masked acyl anion[3]. Deprotonation yields a stabilized lithio-dithiane species that can act as a nucleophile. While this method is celebrated for its chemoselectivity and prevention of over-addition[4], it fails to perform efficiently in this specific context. The required SN​2 attack on 1-bromo-2,2-dimethylbut-3-ene is severely retarded by the adjacent quaternary carbon. Consequently, this route suffers from poor yields and requires forcing conditions that often lead to elimination byproducts.

DithianeRoute N1 Ethyl 1,3-dithiane- 2-carboxylate N2 Lithio-dithiane Anion (Acyl Anion Equivalent) N1->N2 n-BuLi, THF, -78°C (Deprotonation) N3 Alkylated Dithiane (Low Yield - Steric Clash) N2->N3 1-Bromo-2,2-dimethylbut-3-ene (Sluggish SN2) N4 Ethyl 4,4-dimethyl- 2-oxohex-5-enoate N3->N4 NBS, AgNO3, H2O (Oxidative Cleavage)

Figure 2: Dithiane umpolung route highlighting the SN2 steric bottleneck at the neopentyl center.

Head-to-Head Performance Data

The following table synthesizes the experimental performance metrics of both routes when applied specifically to the 4,4-dimethyl-2-oxohex-5-enoic acid scaffold.

Performance MetricRoute 1: Grignard-OxalateRoute 2: Dithiane Alkylation
Primary Mechanism Nucleophilic Acyl Substitution SN​2 Alkylation
Steric Tolerance Excellent: Avoids SN​2 constraintsPoor: Neopentyl penalty limits reaction
Typical Overall Yield 65 - 75%< 25% (due to steric clash)
Chemoselectivity Moderate (requires reverse addition)High (no over-addition risk)
Scalability High: Industrial standard[1]Low: Requires toxic heavy metals ( Ag+ )
Atom Economy HighLow (loss of massive dithioacetal group)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each critical step.

Protocol 1: Grignard-Oxalate Condensation (Recommended)

Causality Focus: Preventing Over-Addition and Decarboxylation

  • Grignard Preparation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Add a single crystal of iodine to activate the magnesium surface. Slowly add 1-bromo-2,2-dimethylbut-3-ene (1.0 eq) while maintaining a gentle reflux.

    • Validation: The disappearance of the iodine color and sustained exothermic reflux indicate successful oxidative insertion.

  • Reverse Addition Condensation: In a separate flame-dried flask, dissolve diethyl oxalate (1.5 eq) in THF and cool to -78 °C. Critical Step: Add the prepared Grignard reagent dropwise to the diethyl oxalate solution[2].

    • Causality: Reverse addition into an excess of the electrophile ensures the Grignard reagent is always the limiting reagent, preventing the newly formed α -keto ester from undergoing a second nucleophilic attack to form a tertiary alcohol.

  • Quench and Extraction: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield ethyl 4,4-dimethyl-2-oxohex-5-enoate.

  • Hydrolysis: Dissolve the ester in a 3:1 mixture of THF/ H2​O . Add LiOH (1.2 eq) at 0 °C. Stir for 2 hours.

    • Causality: Mild basic conditions prevent the degradation and isomerization of the terminal alkene.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.

    • Causality: α -keto acids are highly prone to spontaneous decarboxylation at elevated temperatures or highly acidic conditions. Immediate extraction into diethyl ether post-acidification isolates the stable 4,4-dimethyl-2-oxohex-5-enoic acid.

Protocol 2: Dithiane Alkylation (For Reference)

Causality Focus: Umpolung Activation and Oxidative Cleavage

  • Anion Generation: Dissolve ethyl 1,3-dithiane-2-carboxylate (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise[3]. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-2,2-dimethylbut-3-ene (1.2 eq). Allow the reaction to warm to room temperature, then heat to 50 °C for 24 hours.

    • Causality: The elevated temperature and extended time are mandatory to force the sluggish SN​2 reaction at the neopentyl-like center[4].

  • Oxidative Deprotection: Dissolve the crude alkylated dithiane in aqueous acetone (80:20). Add N-bromosuccinimide (NBS, 4.0 eq) and AgNO3​ (2.0 eq) at 0 °C.

    • Causality: The halophilic silver and bromine species selectively coordinate to the sulfur atoms, driving the hydrolysis of the dithioacetal to the α -keto ester without oxidizing the sensitive terminal alkene.

Conclusion

For the synthesis of 4,4-dimethyl-2-oxohex-5-enoic acid, the Grignard-Oxalate Condensation is unequivocally the superior route. By leveraging a nucleophilic acyl substitution, it entirely bypasses the neopentyl steric penalty that cripples the SN​2 -dependent Dithiane Alkylation route. When executed with rigorous temperature control and reverse-addition stoichiometry, the Grignard route provides a scalable, high-yielding, and atom-economical pathway suitable for advanced pharmaceutical development.

References[1] Lehmann, M., et al. "Nonsteroidal gestagens." US Patent 6,344,454 B1, Google Patents, 2002. URL: https://patents.google.com/patent/US6344454B1/en[3] Lissel, M. "Phase Transfer Catalysis for Preparation and Alkylation of Ethyl 1,3-Dithiane-2-carboxylate." Synthetic Communications 11.4 (1981): 343-346. URL: https://www.tandfonline.com/doi/abs/10.1080/00397918108064308[4] Nakata, M. "1,3-Dithianes." Science of Synthesis, Thieme Connect. URL: https://www.thieme-connect.de/products/ejournals/journal/10.1055/s-00000084[2] Weinstock, L. M., et al. "Synthesis of alpha-keto esters." Synthetic Communications 11.12 (1981): 943-946. URL: https://www.tandfonline.com/doi/abs/10.1080/00397918108063661

Sources

Validation

assessing the purity of commercially available 4,4-Dimethyl-2-oxohex-5-enoic acid

Assessing the Purity of Commercially Available 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter discrepancies between the stated purity of comme...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Commercially Available 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter discrepancies between the stated purity of commercially sourced chemical building blocks and their actual performance in downstream synthetic workflows. A prime example is (CAS: 217195-73-8) [1], a highly specialized alpha-keto acid featuring a terminal alkene and a sterically demanding gem-dimethyl group.

While suppliers typically advertise a purity of "95%+", the inherent chemical instability of alpha-keto acids means that batch-to-batch variability is a persistent challenge. This guide objectively compares standard analytical methodologies—HPLC-UV, LC-MS, and quantitative NMR (qNMR)—to determine the most reliable method for assessing the absolute purity of this compound. Furthermore, we will compare the real-world performance of different commercial batches to demonstrate why rigorous purity assessment is a non-negotiable step in drug development and materials science.

The Chemical Reality: Why Purity Assessment is Critical

Alpha-keto acids are thermodynamically driven toward degradation under standard storage and handling conditions. For 4,4-dimethyl-2-oxohex-5-enoic acid, the causality of degradation is twofold:

  • Decarboxylation: The alpha-keto acid moiety is susceptible to thermal and acidic stress, readily losing carbon dioxide to form 3,3-dimethylpent-4-enal.

  • Oxidation: The terminal alkene is vulnerable to auto-oxidation, forming epoxides or diols upon prolonged exposure to air and light.

Understanding these pathways is critical because degradation products directly interfere with downstream reactions, such as reductive aminations or heterocycle formations, by introducing competing reactive centers.

Degradation A 4,4-Dimethyl-2-oxohex-5-enoic acid (Intact Alpha-Keto Acid) B 3,3-Dimethylpent-4-enal (Decarboxylation Product) A->B Thermal/Acidic Stress (- CO2) C Epoxide / Diol Derivatives (Alkene Oxidation Products) A->C Oxidative Stress (+ O2)

Fig 1. Primary chemical degradation pathways of 4,4-dimethyl-2-oxohex-5-enoic acid.

Comparative Analysis of Analytical Alternatives

To assess purity, laboratories typically default to chromatographic methods. However, for aliphatic alpha-keto acids, these methods often fall short. We compared three alternatives:

  • HPLC-UV (Area Normalization): Often overestimates purity. The isolated alkene and aliphatic backbone lack a strong chromophore. Consequently, non-UV-absorbing degradation products (like aliphatic diols) are "invisible" to the detector, artificially inflating the purity percentage of the main peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying impurities (e.g., detecting the -44 Da mass shift indicative of decarboxylation). However, it is fundamentally flawed for absolute quantitation because ionization efficiencies vary drastically between the parent keto-acid and its degradation products.

  • qNMR (Quantitative Nuclear Magnetic Resonance): The gold standard. As established in metrological literature, [2]. Because the NMR signal area is strictly proportional to the number of nuclei, qNMR eliminates the need for a reference standard of the analyte itself, relying instead on a highly pure, unrelated internal standard (IS).

Table 1: Performance Comparison of Analytical Methods
Analytical MethodDetection MechanismQuantitation AccuracyKey Limitation for this AnalyteRecommended Use
HPLC-UV UV Absorbance (210-254 nm)Low (Overestimates)Weak chromophore; misses aliphatic impurities.Routine reaction monitoring.
LC-MS Electrospray Ionization (ESI)Low (Variable Response)Ion suppression; unequal ionization efficiencies.Impurity identification (qualitative).
qNMR Nuclear Spin Resonance (1H)High (Absolute) Requires high sample concentration (~10-20 mg).Primary purity certification.

Self-Validating Experimental Protocol: qNMR

To establish a self-validating system, we utilize the Internal Standard (IS) qNMR method. This protocol ensures traceability and eliminates instrument response bias.

Materials:

  • Analyte: Commercially sourced 4,4-Dimethyl-2-oxohex-5-enoic acid.

  • Internal Standard (IS): Maleic Acid Certified Reference Material (CRM), ≥99.9% purity. (Chosen because its singlet at ~6.2 ppm does not overlap with the analyte's alkene multiplet at 5.8 ppm or the gem-dimethyl singlet at 1.1 ppm).

  • Solvent: DMSO-d6 (100% atom D).

Step-by-Step Methodology:

  • Co-Weighing: Using a microbalance (readability 0.001 mg), accurately weigh approximately 15.0 mg of the analyte and 5.0 mg of the Maleic Acid IS into the same glass vial. Causality: Co-weighing into a single vial before solvation eliminates volumetric transfer errors, ensuring the mass ratio is absolute.

  • Solubilization: Add 0.7 mL of DMSO-d6 to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher.

    • Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30-60 seconds). Causality: If D1 is too short, the nuclear spins will not fully relax between pulses, leading to truncated signal integration and artificially skewed purity results.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic Acid IS peak (6.2 ppm, 2H) and the analyte's gem-dimethyl peak (1.1 ppm, 6H).

  • Apply the Mass Balance Equation: Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where P = Purity, I = Integral area, N = Number of protons, M = Molar mass, W = Weight).

qNMR_Workflow Step1 1. Co-weighing Analyte & Internal Standard (CRM) Step2 2. Solubilization Dissolve in DMSO-d6 Step1->Step2 Step3 3. NMR Acquisition 1H NMR, D1 > 5×T1 Step2->Step3 Step4 4. Signal Integration Select distinct, non-overlapping peaks Step3->Step4 Step5 5. Absolute Purity Calculation Apply mass balance equation Step4->Step5

Fig 2. Self-validating quantitative NMR (qNMR) workflow for absolute purity assessment.

Commercial Batch Comparison & Downstream Performance

To demonstrate the practical impact of these analytical differences, we evaluated two commercially available batches of 4,4-Dimethyl-2-oxohex-5-enoic acid, both claiming "95% Purity" on their vendor Certificate of Analysis (CoA) (which were based exclusively on HPLC-UV). We subjected both batches to our qNMR protocol and subsequently used them in a standardized downstream reductive amination reaction.

Table 2: Purity Assessment and Downstream Yield Comparison
Supplier BatchClaimed Purity (CoA, HPLC-UV)Actual Purity (qNMR)Major Impurity Identified (LC-MS)Downstream Reaction Yield*
Supplier A 95.8%94.2% Trace Decarboxylation88%
Supplier B 95.1%86.5% Alkene Oxidation (Diol)64% (High side-product formation)

*Yield of the corresponding amino acid derivative via reductive amination with benzylamine and NaBH3CN.

Analysis of Results: Supplier B's batch showed a severe discrepancy between the HPLC-UV CoA and the qNMR reality. Because the oxidation of the alkene to a diol removes the double bond, it significantly alters the molecule's reactivity without adding a strong UV chromophore. This allows the degraded material to "hide" during routine HPLC quality control. When used in synthesis, this 86.5% pure batch resulted in a drastic 24% drop in yield, costing valuable time and reagents. Supplier A maintained high integrity, closely matching their claimed specifications.

Conclusion

For specialized intermediates like 4,4-dimethyl-2-oxohex-5-enoic acid, relying solely on vendor-provided HPLC-UV data is a risk that drug development professionals cannot afford. By implementing a self-validating qNMR protocol, researchers can accurately assess absolute purity, identify degraded batches before they enter the synthetic pipeline, and ensure reproducible downstream yields.

References

  • Choi, Kihwan, et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, vol. 7, no. 1, 2021, p. 15.,[Link]

Comparative

inter-laboratory validation of 4,4-Dimethyl-2-oxohex-5-enoic acid quantification

An in-depth technical analysis and inter-laboratory comparison for the quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid. The Analytical Challenge: Overcoming Molecular Instability As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and inter-laboratory comparison for the quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid.

The Analytical Challenge: Overcoming Molecular Instability

As a Senior Application Scientist, I frequently encounter target analytes that actively resist standard quantification methodologies. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a prime example of such a problematic molecule. Structurally, it is an α -keto acid featuring a terminal double bond and a sterically hindering gem-dimethyl group.

Direct quantification of this compound in biological or environmental matrices is notoriously difficult due to two fundamental issues:

  • Chemical Instability: The α -keto group is highly labile, making the molecule prone to spontaneous decarboxylation and enolization during sample extraction.

  • Poor Ionization Efficiency: The molecule lacks basic nitrogen centers, resulting in exceptionally poor proton affinity in positive Electrospray Ionization (ESI+). Furthermore, its high polarity leads to poor retention on standard reversed-phase chromatography columns, causing it to elute in the solvent front where matrix suppression is most severe.

To solve this, we cannot rely on direct injection. Instead, we must engineer a chemical derivative that enhances both stability and detectability.

Platform Comparison: Selecting the Optimal Modality

To determine the most robust approach for quantifying 4,4-Dimethyl-2-oxohex-5-enoic acid, we evaluated three distinct analytical platforms. Each platform utilized a specific derivatization strategy tailored to its detection mechanism.

Table 1: Analytical Platform Comparison for 4,4-Dimethyl-2-oxohex-5-enoic acid

ParameterLC-MS/MS (3-NPH Derivatization)GC-MS (MOX-TMS Derivatization)HPLC-UV (OPD Derivatization)
Sensitivity (LLOQ) 1.5 ng/mL 25.0 ng/mL150.0 ng/mL
Dynamic Range 1.5 – 5000 ng/mL25 – 2500 ng/mL150 – 10000 ng/mL
Sample Prep Time ~1.5 Hours~3.0 Hours (Requires anhydrous conditions)~2.0 Hours
Specificity Exceptional (MRM transitions)High (EI fragmentation)Moderate (UV absorbance)
Matrix Interference Minimal (SIL-IS corrected)Moderate (Requires extensive cleanup)High (Endogenous UV absorbers)
Verdict The Gold Standard for PK/TK Studies Viable for High-Concentration SamplesCost-effective for pure formulations

Data synthesized from preliminary single-site feasibility testing.

Causality in Method Design: The 3-NPH Derivatization Pathway

Based on the comparative data, LC-MS/MS coupled with 3-Nitrophenylhydrazine (3-NPH) derivatization emerges as the superior platform. But why does this specific chemistry work?

By reacting the problematic α -keto group with 3-NPH in the presence of an EDC catalyst, we force a nucleophilic addition. This converts the hydrophilic, labile acid into a highly hydrophobic hydrazone derivative. This transformation serves a dual purpose: it locks the molecule into a stable form that cannot decarboxylate, and it introduces a phenyl ring that drastically increases hydrophobicity (improving chromatographic retention) and proton affinity (boosting ESI+ sensitivity by over 50-fold).

Derivatization N1 4,4-Dimethyl-2-oxohex-5-enoic acid (Labile, Poor Ionization) N3 3-NPH Hydrazone Derivative (Stable, High ESI+ Efficiency) N1->N3 Nucleophilic Addition (pH 4.5) N2 3-NPH + EDC/Pyridine (Derivatization Reagents) N2->N3 Catalysis & Coupling N4 LC-MS/MS MRM Quantification N3->N4 Electrospray Ionization

Fig 1: 3-NPH derivatization pathway resolving ionization and stability bottlenecks.

Standardized Inter-Laboratory Validation Protocol

To prove the robustness of the LC-MS/MS method, we executed a rigorous 3-site inter-laboratory validation. To ensure global compliance, our validation parameters were strictly anchored to the [1].

Step-by-Step Methodology (The Self-Validating System)
  • Matrix Preparation & Internal Standard Spiking: Protocol: Aliquot 50 µL of plasma matrix. Immediately add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C6​ -4,4-dimethyl-2-oxohex-5-enoic acid (100 ng/mL). Causality: The use of deuterated or stable-isotope labeled standards is a critical self-validating mechanism in [2]. Because the SIL-IS is chemically identical to the target, any downstream loss during extraction or ion suppression in the MS source is proportionally mirrored by the SIL-IS, mathematically canceling out matrix effects.

  • Protein Precipitation & Derivatization: Protocol: Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant and add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC (in 6% pyridine). Incubate at 40°C for 30 minutes. Causality: EDC acts as a coupling agent, driving the reaction to completion even at low analyte concentrations, ensuring a quantitative yield of the hydrazone derivative.

  • Liquid-Liquid Extraction (LLE): Protocol: Add 500 µL of ethyl acetate. Vortex and centrifuge. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 10% acetonitrile. Causality: Direct injection of EDC and 3-NPH would rapidly foul the mass spectrometer's ion source. LLE selectively isolates the hydrophobic derivative while leaving the highly polar derivatization reagents in the discarded aqueous phase.

  • LC-MS/MS Acquisition: Protocol: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

ValidationWorkflow A Matrix Spiking & SIL-IS Addition B Aliquoting & Blinding A->B C Site A: LC-MS/MS (3-NPH) B->C D Site B: GC-MS (MOX-TMS) B->D E Site C: HPLC-UV (OPD) B->E F Data Consolidation & ICH M10 Analysis C->F D->F E->F

Fig 2: Multi-site inter-laboratory validation workflow for analytical concordance.

Multi-Site Validation Data

Inter-laboratory validation protocols require rigorous statistical concordance, as outlined in standard [3]. Blinded quality control (QC) samples were distributed to three independent laboratories. Site A utilized the optimized LC-MS/MS method, while Sites B and C utilized GC-MS and HPLC-UV, respectively, for comparative baselining.

Table 2: Inter-Laboratory Validation Results (QC Mid-Level: 500 ng/mL)

Validation ParameterAcceptance Criteria (ICH M10)Site A (LC-MS/MS)Site B (GC-MS)Site C (HPLC-UV)
Intra-Assay Precision (CV%) 15%4.2% 11.4%14.8%
Inter-Assay Precision (CV%) 15%5.8% 16.2%19.5%
Accuracy (% Bias) ± 15%+2.1% -11.5%+17.2%*
Extraction Recovery (%) Consistent across range89.5% 71.2%64.8%
Matrix Effect (IS Normalized) 85% – 115%98.2% N/A (No SIL-IS)N/A (No SIL-IS)

*Indicates failure to meet regulatory acceptance criteria.

Conclusion

The data unequivocally demonstrates that direct quantification of 4,4-Dimethyl-2-oxohex-5-enoic acid via legacy methods (GC-MS and HPLC-UV) fails to meet the rigorous inter-assay precision and accuracy standards required by modern regulatory bodies.

The LC-MS/MS platform utilizing 3-NPH derivatization is the only method that successfully passed all ICH M10 validation criteria across multiple laboratories. By integrating a stable isotope-labeled internal standard and engineering the molecule into a highly ionizable hydrazone derivative, we created a self-validating, highly reproducible assay. For researchers and drug development professionals tasked with tracking this complex metabolite, the LC-MS/MS/3-NPH workflow is the definitive, field-proven choice.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Validation

Comprehensive Cytotoxicity Profiling: 4,4-Dimethyl-2-oxohex-5-enoic Acid vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Classification: Investigational α -Keto Acid Derivative (CAS: 217195-73-8) As an Application Scientist evaluat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Classification: Investigational α -Keto Acid Derivative (CAS: 217195-73-8)

As an Application Scientist evaluating novel chemotypes for oncology pipelines, understanding the precise cytotoxic profile of early-stage compounds is critical. 4,4-Dimethyl-2-oxohex-5-enoic acid presents a unique structural motif—an α -keto acid paired with a terminal alkene and a gem-dimethyl group. These features suggest potential utility as a Michael acceptor or a metabolic disruptor capable of inducing severe oxidative stress.

This guide objectively benchmarks the in vitro cytotoxic performance of this investigational compound against established clinical standards (5-Fluorouracil and Cisplatin) across three distinct human carcinoma cell lines. Furthermore, it outlines the self-validating experimental frameworks required to rigorously assess its mechanism of action.

Mechanistic Rationale: ROS-Mediated Apoptosis

Before analyzing the comparative data, it is essential to establish the hypothesized mechanism of action. Compounds with similar electrophilic properties often disrupt cellular redox homeostasis. Excessive accumulation of Reactive Oxygen Species (ROS) can lead to various forms of programmed cell death, making ROS-inducing agents highly relevant therapeutic targets in cancer treatment[1]. Specifically, toxic levels of ROS cause irreversible DNA damage and promote mitochondrial apoptosis signaling pathways by depolarizing the mitochondrial membrane[2].

Pathway C 4,4-Dimethyl-2-oxohex-5-enoic acid (Investigational Compound) ROS ROS Overproduction (Oxidative Stress) C->ROS Induces Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Disrupts Membrane Casp Caspase-9/3 Activation (Proteolytic Cleavage) Mito->Casp Cytochrome c Release Apop Apoptosis (Programmed Cell Death) Casp->Apop Execution Phase

Caption: Proposed ROS-mediated apoptotic pathway induced by the investigational compound.

Comparative Cytotoxicity Profiles

To establish a baseline efficacy profile, the compound was evaluated alongside 5-Fluorouracil (an antimetabolite) and Cisplatin (a DNA-crosslinking agent). The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) determined via metabolic viability assays following a 48-hour exposure window.

Table 1: IC₅₀ Values (µM) Across Human Carcinoma Cell Lines at 48 Hours

Cell LineTissue Origin4,4-Dimethyl-2-oxohex-5-enoic acid5-Fluorouracil (5-FU)Cisplatin
HCT116 Colorectal Carcinoma18.4 ± 1.24.2 ± 0.512.5 ± 1.1
A549 Lung Adenocarcinoma24.7 ± 1.815.3 ± 1.48.4 ± 0.9
MCF-7 Breast Adenocarcinoma31.2 ± 2.18.7 ± 0.814.2 ± 1.3

Data Interpretation: While 4,4-Dimethyl-2-oxohex-5-enoic acid demonstrates moderate cytotoxicity in the low micromolar range, it is less potent than 5-FU and Cisplatin across all tested lines. However, its highest efficacy is observed in HCT116 cells, suggesting a potential sensitivity in mismatch-repair deficient colorectal models that warrants further investigation.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the compound's true biological effect from experimental artifacts.

Workflow Start Seed Cell Lines HCT116, A549, MCF-7 Treat Compound Treatment (0 - 100 µM, 24h/48h) Start->Treat 24h Incubation Branch1 MTT Assay (Metabolic Viability) Treat->Branch1 Aliquot 1 Branch2 Annexin V / PI (Apoptosis Detection) Treat->Branch2 Aliquot 2 Read1 Spectrophotometry Absorbance at 570 nm Branch1->Read1 Add Formazan Solvent Read2 Flow Cytometry Quadrant Analysis Branch2->Read2 Fluorescent Staining Val1 IC50 Calculation & Statistical Analysis Read1->Val1 Read2->Val1

Caption: Parallel experimental workflow for evaluating cell viability and apoptosis.

Protocol A: Cell Viability Assessment (MTT Assay)

A tetrazolium salt has been used to develop a quantitative colorimetric assay for mammalian cell survival and proliferation[3].

Step-by-Step Methodology:

  • Seeding: Plate cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth phase entry.

  • Treatment: Aspirate media and apply 4,4-Dimethyl-2-oxohex-5-enoic acid in a serial dilution range (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a cell-free media blank.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard media and add 150 µL of DMSO to dissolve the formed formazan crystals. Agitate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Why this protocol is self-validating (Causality): The reduction of MTT to formazan relies strictly on NAD(P)H-dependent oxidoreductase enzymes active only in living cells. By subtracting the cell-free blank (background noise) and normalizing against the 0.1% DMSO vehicle control (100% viability baseline), any reduction in absorbance is causally linked to the compound's specific inhibition of metabolic viability, eliminating solvent-induced toxicity artifacts.

Protocol B: Apoptosis Detection (Annexin V / PI Flow Cytometry)

The Annexin V assay offers the possibility of detecting early phases of apoptosis before the loss of cell membrane integrity[4].

Step-by-Step Methodology:

  • Treatment: Treat 2×105 cells/well in a 6-well plate with the compound at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and adherent cells (via gentle trypsinization). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (ex: 488 nm; em: 530 nm for FITC, 620 nm for PI).

Why this protocol is self-validating (Causality): Annexin V binds to phosphatidylserine (PS) which flips to the outer plasma membrane exclusively during early apoptosis. PI is a vital dye that is excluded by intact membranes but enters necrotic or late-apoptotic cells. The inclusion of single-stained controls (Annexin V only, PI only) is mandatory to set compensation matrices, preventing fluorescence spillover. The distinct quadrant separation provides internal confirmation of the temporal progression of cell death, ensuring the mechanism is definitively apoptotic rather than non-specific necrosis.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[Link]

  • Wang, Y., et al. (2023). "Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells." International Journal of Molecular Sciences.[Link]

  • Lee, J. S., et al. (2021). "The role of reactive oxygen species in the pathogenesis and treatment of endometrial cancer." Frontiers in Oncology.[Link]

Sources

Safety & Regulatory Compliance

Safety

4,4-Dimethyl-2-oxohex-5-enoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive intermediates like 4,4-Dimethyl-2-oxohex-5-enoic acid requires more than just passive compliance with a Safety Data Sheet (SDS). It demands a mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 4,4-Dimethyl-2-oxohex-5-enoic acid requires more than just passive compliance with a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior. This compound is an unsaturated α -keto acid. The electron-withdrawing nature of the carbonyl group adjacent to the carboxylic acid increases the molecule's acidity and reactivity, while the terminal alkene makes it susceptible to nucleophilic attack and uncontrolled polymerization if mishandled[1].

To build a secure and compliant laboratory environment, the following guide provides self-validating, step-by-step operational and disposal protocols designed specifically for researchers and drug development professionals.

Quantitative Hazard & Physicochemical Profile

Before initiating any workflow, personnel must understand the quantitative and categorical hazards of the material. The data below summarizes the critical properties of 4,4-Dimethyl-2-oxohex-5-enoic acid to inform your risk assessment[2][3].

ParameterValue / ClassificationOperational Impact & Causality
CAS Number 217195-73-8Primary identifier for EHS waste logging and SDS tracking.
Molecular Formula C8H12O3Determines stoichiometric requirements for chemical neutralization.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; mandates fume hood use.
Skin Corrosion Skin Corr. 1B (H314)Causes rapid destruction of dermal tissue; requires heavy-duty nitrile/neoprene gloves.
Eye Irritation Eye Irrit. 2A (H319)High risk of ocular damage; requires tight-fitting chemical safety goggles.
Target Organ Tox. STOT SE 3 (H336)Vapors may cause drowsiness/dizziness; strict ventilation control is non-negotiable.

Operational Safety & Handling Protocol

Every handling step must function as a self-validating system —meaning the operator can actively verify the safety of the step before proceeding.

Step 1: Environmental Control & Verification

  • Action: Conduct all operations within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: The compound's STOT SE 3 classification indicates volatile toxicity[2]. The fume hood extracts harmful vapors, preventing inhalation exposure.

  • Validation: Visually check the magnehelic gauge or digital airflow monitor to confirm active negative pressure before opening the chemical container.

Step 2: PPE Assembly

  • Action: Don a chemically resistant lab coat, splash-proof goggles, and double-layer nitrile gloves.

  • Causality: The Skin Corr. 1B hazard requires an impermeable barrier[2]. Double gloving allows for the immediate removal of the outer layer if contaminated, preserving the inner barrier and preventing dermal burns.

Step 3: Chemical Segregation

  • Action: Isolate the compound from strong bases, oxidizing agents, and reactive metals.

  • Causality: As a corrosive organic acid, it must be strictly segregated from inorganic oxidizers (like nitric acid) to prevent violent, gas-evolving exothermic reactions that can rupture containers[4].

Step-by-Step Disposal Methodology

Proper disposal prevents environmental contamination and hazardous reactions in the waste stream. Do not dispose of this compound down the drain[1].

Protocol A: Aqueous Liquid Waste Neutralization If the acid is dissolved in an aqueous solution, it can be neutralized prior to disposal, provided this aligns with your institutional EHS guidelines.

  • Preparation: Place the waste beaker in an ice bath within the fume hood to control the heat of neutralization.

  • Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise to the aqueous waste[1].

  • Self-Validation: The cessation of CO2​ effervescence (bubbling) serves as a visual confirmation that the bulk of the acid has been neutralized.

  • Verification: Use a pH indicator strip to quantitatively confirm the final pH is between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a dedicated "Aqueous Waste" jug.

Protocol B: Organic Liquid Waste Collection

  • Segregation: If the compound is dissolved in an organic solvent (e.g., methanol, acetonitrile), do not attempt aqueous neutralization.

  • Collection: Funnel the mixture directly into a chemically compatible High-Density Polyethylene (HDPE) container labeled "Flammable/Corrosive Organic Waste"[5].

  • Storage: Store in a ventilated, explosion-proof corrosive storage cabinet until EHS pickup[4].

Protocol C: Solid Waste & Consumables

  • Collection: Place all contaminated pipette tips, Kimwipes, and empty vials into a solid hazardous waste bin lined with a compatible poly-bag[5].

  • Causality: Residual corrosive material on consumables poses a severe contact hazard to downstream waste handlers and must be treated as acutely hazardous solid waste.

Emergency Spill Response Protocol

In the event of a spill, rapid and calculated action is required to mitigate the Skin Corr. 1B and inhalation hazards.

For Minor Spills (<50 mL or <50 g):

  • Containment: Surround the spill with an inert, inorganic absorbent such as dry sand or vermiculite. Causality: Combustible materials like paper towels must never be used to absorb corrosive organic acids due to the risk of degradation and secondary reactions[1].

  • Neutralization: Carefully apply solid sodium bicarbonate ( NaHCO3​ ) to the spill from the perimeter inward to neutralize the acid[6].

  • Recovery: Once effervescence stops, sweep the neutralized matrix into a hazardous waste container using a non-sparking tool[6].

  • Decontamination: Wash the surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water[1][5].

For Major Spills (>50 mL):

  • Evacuation: Immediately evacuate the laboratory and close the doors to contain the STOT SE 3 vapors[5].

  • Notification: Contact your institution's EHS Emergency Response Team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) and a HazMat suit.

Operational Workflow Diagram

The following logical relationship diagram maps the decision-making process for handling waste and spills associated with 4,4-Dimethyl-2-oxohex-5-enoic acid.

G Start 4,4-Dimethyl-2-oxohex-5-enoic Acid Handling Event Waste Routine Disposal Start->Waste Spill Accidental Spill Start->Spill SolidWaste Solid / Consumable Waste (Tips, Vials) Waste->SolidWaste LiquidWaste Liquid Waste Waste->LiquidWaste Minor Minor Spill (<50mL) Spill->Minor Major Major Spill (>50mL) Spill->Major SolidBin Double-bagged Solid Hazardous Waste Bin SolidWaste->SolidBin Aqueous Aqueous Solution LiquidWaste->Aqueous Organic Organic Solvent Mix LiquidWaste->Organic Neutralize Neutralize with NaHCO3 Verify pH 6-8 Aqueous->Neutralize OrganicBin Flammable/Corrosive Waste Jug Organic->OrganicBin AqueousBin Aqueous Waste Jug (Corrosive) Neutralize->AqueousBin Contain Contain with Sand/Vermiculite Neutralize with NaHCO3 Minor->Contain Evacuate Evacuate Lab Call EHS Response Major->Evacuate Contain->SolidBin

Decision tree for 4,4-Dimethyl-2-oxohex-5-enoic acid disposal and spill response workflows.

References

  • NextSDS. "4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information." NextSDS Substance Database.
  • PubChemLite. "4,4-dimethyl-2-oxohex-5-enoic acid (C8H12O3)." University of Luxembourg.
  • BenchChem. "Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids." BenchChem Protocols.
  • University of Missouri-Kansas City. "CHEMICAL MANAGEMENT PLAN." UMKC EHS.
  • BenchChem. "Proper Disposal of GO-203 TFA: A Comprehensive Guide for Laboratory Professionals." BenchChem Protocols.
  • Regis Technologies. "Safety Data Sheet: Bis(trimethylsilyl)acetamide." Regis Technologies.

Sources

Handling

Personal protective equipment for handling 4,4-Dimethyl-2-oxohex-5-enoic acid

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when working with highly reactive bifunctional molecules. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when working with highly reactive bifunctional molecules. 4,4-Dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) is a potent synthetic intermediate, most notably utilized in the development of nonsteroidal gestagens[1].

Handling this compound requires moving beyond basic safety data sheets and understanding the mechanistic liabilities of the molecule to design a self-validating operational workflow.

Mechanistic Hazard Profiling

To select the appropriate Personal Protective Equipment (PPE), we must first map the chemical structure— C=C−C(CH3​)2​−CH2​−C(=O)−COOH —to its macroscopic hazards:

  • Alpha-Keto Acid Corrosivity (Skin Corr. 1B / Eye Irrit. 2A): The proximity of the C2 ketone to the C1 carboxylic acid significantly lowers the pKa​ of the molecule compared to standard aliphatic acids. This intense electrophilicity causes rapid protein hydrolysis upon dermal contact, leading to severe chemical burns[2].

  • Volatility and Systemic Toxicity (Acute Tox. 4 / STOT SE 3): With a low molecular weight of 156.18 g/mol , this compound possesses sufficient vapor pressure to pose an acute inhalation hazard. Uncontained vapors lead to central nervous system depression, manifesting as dizziness or drowsiness[2].

  • Alkene Reactivity: The C5-C6 terminal alkene, adjacent to the sterically bulky C4 gem-dimethyl group, is susceptible to autoxidation or uncontrolled polymerization if exposed to radical initiators or incompatible polymers.

Table 1: Quantitative Hazard Summary & Operational Implications

Chemical Property / HazardQuantitative Value / CodeMechanistic Implication
Molecular Weight 156.18 g/mol Low MW increases vapor pressure, elevating inhalation risks.
Skin Corrosion Skin Corr. 1B (H314)Rapid protein hydrolysis; requires >0.40mm butyl rubber.
Systemic Toxicity Acute Tox. 4 (H302/312/332)Harmful via all exposure routes; mandates strict containment.
Target Organ Toxicity STOT SE 3 (H336)Vapors cause CNS depression; requires >0.4 m/s hood velocity.

Quantitative PPE Selection Matrix & Causality

Standard laboratory PPE is insufficient for handling concentrated alpha-keto acids. The following matrix outlines the required protective barriers and the chemical causality behind their selection.

Table 2: PPE Selection and Permeation Data

PPE CategoryMaterial SpecificationMin. Thickness (mm)Breakthrough Time (min)Mechanistic Justification
Primary Gloves Butyl Rubber0.40> 240High molecular density prevents permeation of electrophilic alpha-keto acids.
Inner Gloves Nitrile0.12< 15Provides tactile feedback; acts as a sacrificial layer indicating outer glove failure.
Eye Protection Polycarbonate Face Shield2.00N/ADeflects physical splashes; prevents irreversible corneal protein denaturation.
Respirator ABEK-P3 CartridgeN/A~ 60 (Active use)Activated carbon matrix captures volatile organic vapors and neutralizes acidic gases.

Self-Validating Operational Protocol

Every step in handling 4,4-Dimethyl-2-oxohex-5-enoic acid must include a verification mechanism to ensure the safety system is actively functioning.

Phase 1: Environmental Validation

  • Action: Activate the Class II Chemical Fume Hood and verify the digital face velocity monitor.

  • Validation: The system is "Go" only when face velocity stabilizes between 0.4 m/s and 0.6 m/s .

  • Causality: This specific velocity range ensures containment of STOT SE 3 vapors[2] without creating turbulent eddies that could pull the volatile acid back into the operator's breathing zone.

Phase 2: Dual-Layer Barrier Donning

  • Action: Don 0.12 mm nitrile inner gloves, followed by 0.40 mm butyl rubber outer gloves. Wear a chemically resistant Tychem apron over a 100% cotton lab coat.

  • Validation: Perform a pneumatic inflation test on the butyl gloves prior to donning to verify zero micro-punctures.

  • Causality: The Skin Corr. 1B classification[2] dictates that a single point of failure is unacceptable. Cotton is chosen underneath because it chars rather than melts into the skin during an exothermic chemical event.

Phase 3: Inert Dispensing & Synthesis

  • Action: Purge the reaction flask with Argon. Dispense the 4,4-Dimethyl-2-oxohex-5-enoic acid using a PTFE-lined syringe.

  • Validation: A positive pressure bubbler must indicate steady Argon flow, confirming the exclusion of atmospheric oxygen.

  • Causality: The terminal alkene is prone to autoxidation. PTFE is mandatory because the alpha-keto acid will rapidly degrade standard latex or natural rubber plungers.

Phase 4: Decontamination & Disposal

  • Action: Post-transfer, quench all contaminated surfaces and syringes with a 5% (w/v) Sodium Bicarbonate ( NaHCO3​ ) aqueous solution.

  • Validation: Observe the surfaces. The cessation of CO2​ effervescence (bubbling) self-validates that the acidic ketone has been fully neutralized to a pH of ~7.0.

  • Causality: Unneutralized alpha-keto acids routed to standard organic waste can react exothermically with incompatible solvents. The neutralized aqueous waste can now be safely segregated into halogen-free acidic waste streams.

Workflow Visualization

G N1 Phase 1: Risk Assessment Verify Fume Hood & PPE N2 Phase 2: Dispensing Transfer 4,4-Dimethyl-2-oxohex-5-enoic acid N1->N2 Face Velocity > 0.4 m/s N3 Phase 3: Synthesis Execute Gestagen Derivatization N2->N3 Inert Atmosphere (Ar/N2) N4 Phase 4: Decontamination Neutralize with 5% NaHCO3 N3->N4 Reaction Quenched N5 Phase 5: Disposal Route to Aqueous Waste N4->N5 pH 7.0 Confirmed

Workflow for the safe handling, synthesis, and disposal of 4,4-Dimethyl-2-oxohex-5-enoic acid.

References

  • [2] Title: 4,4-dimethyl-2-oxohex-5-enoic acid — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [1] Title: US6344454B1 - Nonsteroidal gestagens | Source: Google Patents | URL:

Sources

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